Vegfr-3-IN-1
説明
Structure
3D Structure
特性
分子式 |
C29H29ClF3N7OS |
|---|---|
分子量 |
616.1 g/mol |
IUPAC名 |
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[6-[4-(4-methylpiperazin-1-yl)phenyl]thieno[2,3-d]pyrimidin-4-yl]piperazine-1-carboxamide |
InChI |
InChI=1S/C29H29ClF3N7OS/c1-37-8-10-38(11-9-37)21-5-2-19(3-6-21)25-17-22-26(34-18-35-27(22)42-25)39-12-14-40(15-13-39)28(41)36-20-4-7-24(30)23(16-20)29(31,32)33/h2-7,16-18H,8-15H2,1H3,(H,36,41) |
InChIキー |
ZYZUOYYVHYGMDE-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C3=CC4=C(N=CN=C4S3)N5CCN(CC5)C(=O)NC6=CC(=C(C=C6)Cl)C(F)(F)F |
製品の起源 |
United States |
Foundational & Exploratory
Vegfr-3-IN-1: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vegfr-3-IN-1 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), a key regulator of lymphangiogenesis. By directly targeting the kinase activity of VEGFR-3, this compound effectively inactivates its downstream signaling pathways, primarily the PI3K/Akt and Ras/MAPK (ERK) cascades. This inhibition leads to a significant reduction in the proliferation and migration of lymphatic endothelial cells and various cancer cell lines that overexpress VEGFR-3. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its inhibitory activity, effects on downstream signaling, and detailed protocols for relevant in vitro and cellular assays.
Core Mechanism of Action: Direct Inhibition of VEGFR-3 Kinase Activity
This compound functions as a direct inhibitor of the VEGFR-3 tyrosine kinase. Upon binding of its cognate ligands, VEGF-C or VEGF-D, VEGFR-3 undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular kinase domain. This autophosphorylation is a critical step for the recruitment and activation of downstream signaling proteins. This compound exerts its inhibitory effect by competing with ATP for binding to the catalytic site of the VEGFR-3 kinase domain, thereby preventing this crucial autophosphorylation event. The inactivation of VEGFR-3 kinase activity effectively blocks the initiation of downstream signaling cascades.
Quantitative Inhibitory Activity
The potency of this compound has been characterized through various biochemical and cellular assays.
| Parameter | Value | Description |
| IC50 (VEGFR-3 Kinase) | 110.4 nM[1] | Concentration of this compound required to inhibit 50% of the in vitro enzymatic activity of purified VEGFR-3 kinase. |
| Antiproliferative IC50 (MDA-MB-231) | 2.22 µM[1] | Concentration of this compound required to inhibit the proliferation of the MDA-MB-231 breast cancer cell line by 50%. |
| Antiproliferative IC50 (MDA-MB-436) | 3.50 µM[1] | Concentration of this compound required to inhibit the proliferation of the MDA-MB-436 breast cancer cell line by 50%. |
Impact on Downstream Signaling Pathways
The inhibition of VEGFR-3 autophosphorylation by this compound leads to the suppression of its primary downstream signaling pathways: the PI3K/Akt and Ras/MAPK (ERK) pathways. These pathways are crucial for cell proliferation, survival, and migration.
PI3K/Akt Pathway
Upon activation, VEGFR-3 recruits and activates Phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and activates Akt (also known as Protein Kinase B). Activated Akt promotes cell survival by inhibiting apoptotic proteins and stimulates cell growth and proliferation. Treatment with this compound has been shown to decrease the phosphorylation of Akt in a dose-dependent manner in cells stimulated with VEGF-C.
Ras/MAPK (ERK) Pathway
Activated VEGFR-3 can also lead to the activation of the Ras/Raf/MEK/ERK signaling cascade. This pathway is a central regulator of cell proliferation and differentiation. Inhibition of VEGFR-3 by this compound results in a reduction of ERK1/2 phosphorylation.
Below is a diagram illustrating the VEGFR-3 signaling pathway and the point of inhibition by this compound.
Caption: VEGFR-3 signaling pathway and inhibition by this compound.
Experimental Protocols
In Vitro VEGFR-3 Kinase Assay
This protocol describes a general method to determine the in vitro inhibitory activity of this compound against VEGFR-3 kinase.
Materials:
-
Recombinant human VEGFR-3 kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
96-well white microplates
Procedure:
-
Prepare a serial dilution of this compound in kinase reaction buffer.
-
In a 96-well plate, add 5 µL of the diluted this compound or DMSO (vehicle control).
-
Add 20 µL of a solution containing the VEGFR-3 kinase and the peptide substrate in kinase reaction buffer.
-
Initiate the kinase reaction by adding 25 µL of ATP solution in kinase reaction buffer. The final ATP concentration should be close to the Km value for VEGFR-3.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
luminescence is read on a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cellular VEGFR-3 Autophosphorylation Assay
This protocol details a method to assess the inhibitory effect of this compound on VEGF-C-induced VEGFR-3 autophosphorylation in a cellular context.
Materials:
-
Human dermal lymphatic endothelial cells (HDLECs) or other cells endogenously expressing VEGFR-3.
-
Cell culture medium (e.g., EGM-2MV)
-
Recombinant human VEGF-C
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-phospho-VEGFR-3 (Tyr1337) antibody
-
Anti-VEGFR-3 antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Seed HDLECs in 6-well plates and grow to 80-90% confluency.
-
Starve the cells in basal medium (without growth factors) for 12-16 hours.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 2 hours.
-
Stimulate the cells with VEGF-C (e.g., 100 ng/mL) for 10-15 minutes at 37°C.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the anti-phospho-VEGFR-3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total VEGFR-3 antibody to normalize for protein loading.
-
Quantify the band intensities to determine the dose-dependent inhibition of VEGFR-3 phosphorylation by this compound.
Below is a diagram of the cellular autophosphorylation assay workflow.
Caption: Workflow for Cellular VEGFR-3 Autophosphorylation Assay.
Conclusion
This compound is a valuable research tool for studying the roles of VEGFR-3 in normal and pathological processes. Its potent and selective inhibition of VEGFR-3 kinase activity provides a specific means to probe the downstream consequences of blocking this signaling pathway. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies of lymphangiogenesis, cancer biology, and other VEGFR-3-related fields.
References
An In-Depth Technical Guide to the Inhibition of the VEGFR-3 Signaling Pathway by Vegfr-3-IN-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selective VEGFR-3 inhibitor, Vegfr-3-IN-1, detailing its mechanism of action, inhibitory concentrations, and the experimental protocols to assess its activity. This document is intended to serve as a valuable resource for researchers in oncology and angiogenesis, as well as professionals involved in drug discovery and development.
Introduction to VEGFR-3 Signaling
Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), also known as Fms-like tyrosine kinase 4 (Flt-4), is a key regulator of lymphangiogenesis, the formation of lymphatic vessels. Its primary ligands are VEGF-C and VEGF-D. Upon ligand binding, VEGFR-3 dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domains. This activation initiates downstream signaling cascades, principally the PI3K/Akt and MAPK/ERK pathways, which are crucial for the proliferation, migration, and survival of lymphatic endothelial cells. Dysregulation of the VEGFR-3 signaling pathway is implicated in various pathological conditions, including tumor metastasis and lymphedema.
This compound: A Selective VEGFR-3 Inhibitor
This compound is a potent and selective small-molecule inhibitor of VEGFR-3. By targeting the ATP-binding site of the VEGFR-3 kinase domain, it effectively blocks the autophosphorylation of the receptor and subsequent activation of its downstream signaling pathways. This inhibitory action leads to a reduction in lymphangiogenesis and has shown potential in preclinical cancer models by attenuating tumor growth and metastasis.
Quantitative Data for this compound
The following tables summarize the key quantitative metrics for the inhibitory activity of this compound.
| Parameter | Value | Assay Type |
| IC50 (VEGFR-3) | 110.4 nM[1][2][3][4] | In vitro kinase assay |
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Cell Line | IC50 (Antiproliferative) | Cell Type |
| MDA-MB-231 | 2.22 µM[3] | Human breast adenocarcinoma |
| MDA-MB-436 | 3.50 µM[3] | Human breast ductal carcinoma |
| HDLEC | Not explicitly quantified, but significant inhibition of proliferation and migration is reported.[1][2][3][4] | Human Dermal Lymphatic Endothelial Cells |
Table 2: Cellular Antiproliferative Activity of this compound
Signaling Pathway and Inhibition Mechanism
This compound exerts its effects by directly inhibiting the kinase activity of VEGFR-3, thereby preventing the phosphorylation of key tyrosine residues in its intracellular domain. This blockade abrogates the recruitment and activation of downstream signaling molecules, leading to the suppression of pro-lymphangiogenic and pro-survival signals.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of this compound.
In Vitro VEGFR-3 Kinase Assay
This assay quantifies the direct inhibitory effect of this compound on VEGFR-3 kinase activity.
Methodology:
-
Reagent Preparation: Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). Prepare stock solutions of ATP and a suitable substrate (e.g., poly(Glu,Tyr) 4:1).
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO.
-
Assay Setup: In a 96-well plate, add the kinase buffer, recombinant human VEGFR-3 enzyme, and the serially diluted this compound or DMSO as a control.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be achieved using various methods, such as an ELISA-based assay with a phosphotyrosine-specific antibody or a luminescence-based assay that measures ATP consumption.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay (MTS/MTT Assay)
This assay assesses the effect of this compound on the proliferation of cancer cell lines.
Methodology for MDA-MB-231 Cells:
-
Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000 cells/well in complete culture medium (e.g., DMEM with 10% FBS) and allow them to adhere overnight.
-
Treatment: Replace the medium with a fresh medium containing various concentrations of this compound or DMSO as a vehicle control.
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTS/MTT Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis of VEGFR-3 and Downstream Signaling
This protocol details the detection of phosphorylated VEGFR-3, Akt, and ERK to confirm the mechanism of action of this compound at the cellular level.
Methodology:
-
Cell Culture and Treatment: Culture HDLECs or MDA-MB-231 cells to 70-80% confluency. Serum-starve the cells for 12-24 hours. Pre-treat the cells with various concentrations of this compound for 1-2 hours, followed by stimulation with VEGF-C (e.g., 50 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-VEGFR-3 (Tyr1337), p-Akt (Ser473), p-ERK1/2 (Thr202/Tyr204), and their respective total protein counterparts overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection and Analysis: Detect the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Cell Migration Assay (Boyden Chamber Assay)
This assay evaluates the inhibitory effect of this compound on the migration of MDA-MB-231 cells.
Methodology:
-
Cell Preparation: Culture MDA-MB-231 cells and serum-starve them for 24 hours before the assay.
-
Assay Setup: Place 8 µm pore size inserts into a 24-well plate. In the lower chamber, add a medium containing a chemoattractant (e.g., 10% FBS or VEGF-C).
-
Cell Seeding and Treatment: Resuspend the serum-starved cells in a serum-free medium containing various concentrations of this compound or DMSO. Seed the cells into the upper chamber of the inserts.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Cell Staining and Counting: Remove the non-migrated cells from the upper surface of the insert with a cotton swab. Fix and stain the migrated cells on the lower surface of the insert with crystal violet.
-
Data Analysis: Count the number of migrated cells in several random fields under a microscope. Calculate the percentage of migration inhibition compared to the vehicle control.
Conclusion
This compound is a valuable research tool for investigating the role of VEGFR-3 signaling in lymphangiogenesis and cancer. Its high selectivity and potency make it a suitable candidate for in vitro and in vivo studies aimed at understanding the therapeutic potential of targeting the VEGFR-3 pathway. The experimental protocols provided in this guide offer a robust framework for characterizing the activity of this compound and similar inhibitors, thereby facilitating further research and drug development in this critical area of oncology.
References
The Role of Vegfr-3-IN-1 in Lymphangiogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3) is a key regulator of lymphangiogenesis, the formation of new lymphatic vessels. Dysregulation of VEGFR-3 signaling is implicated in various pathologies, including cancer metastasis and lymphedema. Vegfr-3-IN-1 is a potent and selective small molecule inhibitor of VEGFR-3, showing promise as a tool for studying lymphatic biology and as a potential therapeutic agent. This technical guide provides an in-depth overview of the role of this compound in lymphangiogenesis, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its evaluation, and a visual representation of its impact on the VEGFR-3 signaling pathway.
Introduction to VEGFR-3 and Lymphangiogenesis
Lymphangiogenesis is a vital physiological process involved in tissue fluid homeostasis, immune surveillance, and dietary fat absorption. The primary driver of lymphangiogenesis is the interaction between the ligand Vascular Endothelial Growth Factor-C (VEGF-C) and its receptor, VEGFR-3, which is predominantly expressed on lymphatic endothelial cells (LECs)[1]. Upon VEGF-C binding, VEGFR-3 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that lead to LEC proliferation, migration, and tube formation – the cellular hallmarks of lymphangiogenesis. In pathological conditions such as cancer, tumor cells can hijack this process by secreting VEGF-C, promoting the growth of new lymphatic vessels that facilitate metastatic spread to lymph nodes and distant organs.
This compound: A Potent and Selective VEGFR-3 Inhibitor
This compound is a chemical compound designed to specifically inhibit the kinase activity of VEGFR-3. By binding to the ATP-binding site of the receptor's intracellular domain, this compound prevents autophosphorylation and the subsequent activation of downstream signaling pathways. This targeted inhibition makes it a valuable tool for dissecting the roles of VEGFR-3 in both normal physiology and disease.
Quantitative Data for this compound
The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data available for this inhibitor.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (VEGFR-3 Kinase Assay) | 110.4 nM | Biochemical Assay | [2] |
| Table 1: In Vitro Kinase Inhibitory Activity of this compound. |
| Cell Line | IC50 (Antiproliferative Activity) | Comments | Reference |
| MDA-MB-231 (Human Breast Cancer) | 2.22 µM | - | [2] |
| MDA-MB-436 (Human Breast Cancer) | 3.50 µM | - | [2] |
| Table 2: In Vitro Antiproliferative Activity of this compound. |
| Animal Model | Treatment | Tumor Growth Inhibition Rate | Reference |
| Mouse Xenograft (Breast Cancer) | 50 mg/kg and 25 mg/kg (p.o.) | 61.9% | [2] |
| Table 3: In Vivo Efficacy of this compound. |
VEGFR-3 Signaling Pathway and Mechanism of Action of this compound
The binding of VEGF-C to VEGFR-3 triggers the activation of two primary downstream signaling cascades: the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Ras/Mitogen-activated protein kinase (MAPK) pathway. The PI3K/Akt pathway is crucial for cell survival and proliferation, while the MAPK/ERK pathway primarily regulates cell proliferation and migration[3][4]. This compound, by inhibiting the initial autophosphorylation of VEGFR-3, effectively blocks the activation of both of these critical downstream pathways.
Experimental Protocols
The following are generalized protocols for assessing the in vitro effects of this compound on lymphangiogenesis. Specific parameters such as cell seeding density, inhibitor concentration, and incubation times should be optimized for the specific cell lines and experimental conditions used.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Human Dermal Lymphatic Endothelial Cells (HDLECs) or relevant cancer cell lines (e.g., MDA-MB-231)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Cell Migration Assay (Transwell Assay)
This assay assesses the ability of cells to migrate through a porous membrane towards a chemoattractant.
Materials:
-
LECs or cancer cells
-
Serum-free medium
-
Complete medium (containing a chemoattractant like VEGF-C)
-
This compound
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Cotton swabs
-
Crystal violet staining solution
Procedure:
-
Pre-coat the Transwell inserts with a suitable extracellular matrix protein (e.g., fibronectin) if necessary.
-
Resuspend cells in serum-free medium containing different concentrations of this compound.
-
Add 500 µL of complete medium (with chemoattractant) to the lower chamber of the 24-well plate.
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.
-
Incubate for 12-24 hours at 37°C.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.
Endothelial Cell Tube Formation Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.
Materials:
-
Human Dermal Lymphatic Endothelial Cells (HDLECs)
-
Endothelial cell growth medium
-
This compound
-
Matrigel or other basement membrane extract
-
96-well plates
-
Microscope with imaging software
Procedure:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30-60 minutes.
-
Resuspend HDLECs in medium containing various concentrations of this compound.
-
Seed the cells onto the Matrigel-coated wells.
-
Incubate for 4-12 hours to allow for tube formation.
-
Capture images of the tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using imaging software.
Western Blot Analysis of VEGFR-3 Signaling
This technique is used to detect the phosphorylation status of VEGFR-3 and its downstream effectors.
Materials:
-
LECs
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
This compound
-
VEGF-C
-
Primary antibodies (e.g., anti-phospho-VEGFR-3, anti-total-VEGFR-3, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescence detection reagents
Procedure:
-
Culture LECs to near confluence and serum-starve overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with VEGF-C (e.g., 50 ng/mL) for 10-15 minutes.
-
Lyse the cells and collect the protein lysates.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Analyze the band intensities to determine the effect of this compound on protein phosphorylation.
Conclusion
This compound is a valuable research tool for investigating the complex processes of lymphangiogenesis. Its high potency and selectivity for VEGFR-3 allow for the specific interrogation of this signaling pathway in various biological contexts. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize this compound in their studies of lymphatic biology and the development of novel therapeutics targeting lymphangiogenesis-related diseases. Further research into the in vivo efficacy and safety profile of this compound will be crucial in determining its potential for clinical translation.
References
Vegfr-3-IN-1: A Technical Guide to its Role in Angiogenesis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3), also known as Fms-like tyrosine kinase 4 (Flt-4), is a key regulator of lymphangiogenesis, the formation of lymphatic vessels.[1][2] However, mounting evidence has implicated its crucial role in tumor angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen, thereby promoting their growth and metastasis.[1][3][4] Upregulated in the tumor microenvironment, VEGFR-3 has emerged as a promising target for anti-angiogenic therapies.[3][4][5] This technical guide focuses on Vegfr-3-IN-1, a potent and selective inhibitor of VEGFR-3, and its application in angiogenesis research. We will delve into its mechanism of action, present quantitative data from relevant studies, provide detailed experimental protocols, and visualize key signaling pathways and workflows.
This compound: A Potent and Selective Inhibitor
This compound is a small molecule inhibitor that demonstrates high selectivity for VEGFR-3.[6][7][8][9] Its primary mechanism of action involves the inhibition of VEGFR-3 autophosphorylation, a critical step in the activation of its downstream signaling cascades.[6] This targeted inhibition effectively curtails the pro-angiogenic signals mediated by VEGFR-3.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies involving this compound and other selective VEGFR-3 inhibitors, providing a comparative overview of their efficacy.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (VEGFR-3 inhibition) | - | 110.4 nM | [6][7][8][9][10] |
| IC50 (antiproliferative) | MDA-MB-231 | 2.22 µM | [6] |
| IC50 (antiproliferative) | MDA-MB-436 | 3.50 µM | [6] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Treatment | Dosage | Tumor Growth Inhibition | Reference |
| Mouse Xenograft | This compound (p.o.) | 25 mg/kg | - | [6] |
| Mouse Xenograft | This compound (p.o.) | 50 mg/kg | 61.9% | [6] |
Table 3: Pharmacokinetic Properties of this compound
| Parameter | Value | Unit | Reference |
| Cmax | 420 | ng/mL | [6] |
| AUC0-t | 9219 | ng·h/mL | [6] |
| AUC0-∞ | 12304 | ng·h/mL | [6] |
| t1/2 | 16 | hours | [6] |
Key Signaling Pathways
The binding of the ligands VEGF-C or VEGF-D to VEGFR-3 induces its dimerization and autophosphorylation, initiating downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[2][11][12] Key pathways activated include the RAS-RAF-MEK-ERK and the PI3K-Akt pathways.[2][3][11]
Caption: VEGFR-3 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and further research.
In Vivo Tumor Xenograft Model for Angiogenesis Assessment
This protocol outlines the establishment of a tumor xenograft model to evaluate the anti-angiogenic effects of this compound in vivo.
Caption: Workflow for In Vivo Tumor Xenograft Angiogenesis Assay.
Detailed Protocol:
-
Cell Culture: Culture human breast cancer cells (e.g., MDA-MB-231) in appropriate media and conditions.
-
Cell Harvesting: When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Perform a cell count and assess viability using a method like trypan blue exclusion.
-
Cell Suspension: Resuspend the cells in a suitable medium, such as a mixture of serum-free medium and Matrigel, at a concentration of 5 x 10^6 to 1 x 10^7 cells/mL.
-
Animal Preparation: Use immunocompromised mice (e.g., female Balb/c nude mice, 6-8 weeks old).
-
Subcutaneous Injection: Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Measure tumor dimensions with calipers and calculate the volume (Volume = 0.5 x length x width^2).
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., 25 or 50 mg/kg, orally) or a vehicle control daily.[6]
-
Continued Monitoring: Continue to monitor tumor volume and body weight throughout the study.
-
Euthanasia and Tumor Excision: At the end of the study, euthanize the mice and carefully excise the tumors.
-
Immunohistochemistry: Fix the tumors in formalin and embed in paraffin for immunohistochemical analysis of microvessel density using an anti-CD31 antibody.
-
Data Analysis: Quantify the number of CD31-positive vessels per field of view to determine the microvessel density. Compare the results between the treatment and control groups.
Immunohistochemistry for CD31 (PECAM-1) to Assess Microvessel Density
This protocol details the staining of tumor sections for the endothelial cell marker CD31 to quantify angiogenesis.
Materials:
-
Formalin-fixed, paraffin-embedded tumor sections (5 µm)
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
10 mM Sodium Citrate buffer (pH 6.0)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody: anti-CD31 antibody
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (3 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 changes each, 3 minutes each).
-
Wash with deionized water.
-
-
Antigen Retrieval:
-
Bring slides to a boil in 10 mM sodium citrate buffer (pH 6.0).
-
Maintain at a sub-boiling temperature for 10 minutes.
-
Cool slides on the benchtop for 30 minutes.
-
-
Staining:
-
Wash sections in PBS (3 times, 5 minutes each).
-
Block with 100-400 µL of blocking solution for 1 hour at room temperature.
-
Incubate with diluted primary anti-CD31 antibody overnight at 4°C.
-
Wash with PBS (3 times, 5 minutes each).
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash with PBS (3 times, 5 minutes each).
-
Apply DAB substrate and monitor for color development.
-
Immerse slides in deionized water to stop the reaction.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Wash with deionized water.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount coverslips with mounting medium.
-
Conclusion
This compound represents a valuable tool for investigating the role of VEGFR-3 in angiogenesis. Its selectivity and potency allow for targeted studies to elucidate the specific contributions of the VEGFR-3 signaling pathway to tumor neovascularization. The quantitative data and detailed protocols provided in this guide are intended to facilitate further research in this promising area of cancer biology and drug development. By understanding the intricate mechanisms of VEGFR-3-mediated angiogenesis, researchers can pave the way for novel therapeutic strategies to combat cancer.
References
- 1. VEGFR3: A New Target for Antiangiogenesis Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Regulation of VEGFR3 signaling in lymphatic endothelial cells [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Targeted Anti-Angiogenesis: Our Selective VEGFR-3 Program at ASCO'25 | BIOPTIC [bioptic.io]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound Datasheet DC Chemicals [dcchemicals.com]
- 8. molnova.com [molnova.com]
- 9. This compound|CAS |DC Chemicals [dcchemicals.com]
- 10. glpbio.com [glpbio.com]
- 11. bosterbio.com [bosterbio.com]
- 12. ahajournals.org [ahajournals.org]
Vegfr-3-IN-1: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Analysis of the Molecular Structure, Properties, and Mechanism of Action of a Potent VEGFR-3 Inhibitor
This technical guide provides a comprehensive overview of Vegfr-3-IN-1, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the VEGFR-3 signaling pathway in oncology and other diseases.
Molecular Structure and Chemical Properties
This compound, also identified as compound 38k in its discovery publication, is a thieno[2,3-d]pyrimidine derivative.[1][2] Its systematic IUPAC name is N-(4-Chloro-3-(trifluoromethyl)phenyl)-4-(6-(4-(4-methylpiperazin-1-yl)phenyl)thieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxamide.[1][2][3]
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| IUPAC Name | N-(4-Chloro-3-(trifluoromethyl)phenyl)-4-(6-(4-(4-methylpiperazin-1-yl)phenyl)thieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxamide | [3] |
| Molecular Formula | C29H29ClF3N7OS | [3][4] |
| Molecular Weight | 616.10 g/mol | [3][4][5] |
| CAS Number | 2756668-73-0 | [3][4][5] |
| Appearance | Off-white to yellow solid | [3] |
| Purity | >95% (typically ≥98.76% by LCMS) | [3][5] |
| Solubility | Soluble in DMSO | |
| Storage | Powder: -20°C for 3 years. In solvent (-80°C): 6 months | [3] |
Mechanism of Action and Biological Activity
This compound is a potent and selective inhibitor of VEGFR-3, a receptor tyrosine kinase that plays a crucial role in lymphangiogenesis (the formation of lymphatic vessels).[1][6][7][8] The binding of its ligands, VEGF-C and VEGF-D, to VEGFR-3 induces receptor dimerization and autophosphorylation, initiating downstream signaling cascades that promote the proliferation, migration, and survival of lymphatic endothelial cells.[1][2] In various cancer models, the VEGF-C/VEGFR-3 axis has been implicated in tumor metastasis to lymph nodes.[9][10][11]
This compound exerts its biological effects by binding to the ATP-binding site of the VEGFR-3 kinase domain, thereby preventing its phosphorylation and subsequent activation of downstream signaling pathways. This targeted inhibition leads to a suppression of lymphangiogenesis and can inhibit the metastatic spread of cancer cells.[1][2]
In Vitro Activity
This compound has demonstrated significant inhibitory activity against VEGFR-3 and has been shown to be highly selective over other related kinases like VEGFR-1 and VEGFR-2.[1][2] Its biological activity has been characterized in various in vitro assays, as summarized in the table below.
| Assay | Cell Line / Target | IC50 / Effect | Reference |
| VEGFR-3 Kinase Assay | Recombinant Human VEGFR-3 | 110.4 nM | [1][2][6][8] |
| Cell Proliferation Assay | VEGF-C-induced Human Dermal Lymphatic Endothelial Cells (HDLEC) | Significant inhibition | [1][2] |
| Cell Proliferation Assay | MDA-MB-231 (Triple-Negative Breast Cancer) | Significant inhibition | [1][2] |
| Cell Proliferation Assay | MDA-MB-436 (Triple-Negative Breast Cancer) | Significant inhibition | [1][2] |
| Cell Migration Assay | VEGF-C-induced HDLEC | Significant inhibition | [1][2] |
| Cell Migration Assay | MDA-MB-231 | Significant inhibition | [1][2] |
| Cell Migration Assay | MDA-MB-436 | Significant inhibition | [1][2] |
| Cell Cycle Analysis | MDA-MB-231 and MDA-MB-436 | G1/S-phase arrest | [1][2] |
| Apoptosis Assay | MDA-MB-231 and MDA-MB-436 | Induction of apoptosis | [1][2] |
In Vivo Activity
The in vivo efficacy of this compound has been evaluated in preclinical animal models, demonstrating its potential as an anti-cancer agent. Key pharmacokinetic and efficacy data are presented below.
Pharmacokinetic Profile in Sprague-Dawley Rats (Oral Administration)
| Parameter | Value | Reference |
| Oral Bioavailability | 30.9% | [1][2] |
Pharmacokinetic Profile in Mice (10 mg/kg, p.o.)
| Parameter | Value | Reference |
| Cmax | 420 ng/mL | [6] |
| AUC0-t | 9219 ng·h/mL | [6] |
| AUC0-∞ | 12304 ng·h/mL | [6] |
| t1/2 | 16 hours | [6] |
In Vivo Efficacy in a Breast Cancer Xenograft Model
| Animal Model | Treatment | Effect | Reference |
| Breast Cancer Xenograft | This compound | Effective inhibition of tumor growth by suppressing the VEGFR-3 signaling pathway. | [1][2] |
| Pulmonary Metastasis Model | This compound | Pronounced resistance to the formation of pulmonary metastatic nodules. | [1][2] |
Signaling Pathway
The diagram below illustrates the VEGFR-3 signaling pathway and the point of inhibition by this compound. Upon binding of VEGF-C or VEGF-D, VEGFR-3 dimerizes and undergoes autophosphorylation on specific tyrosine residues. This creates docking sites for various signaling proteins, leading to the activation of downstream pathways such as the RAS/MAPK/ERK and PI3K/AKT cascades, which are critical for cell proliferation, migration, and survival. This compound blocks the initial autophosphorylation step, thereby inhibiting the entire downstream signaling cascade.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of this compound.
VEGFR-3 Kinase Assay (In Vitro)
This protocol describes a typical in vitro kinase assay to determine the IC50 value of this compound against VEGFR-3.
References
- 1. Discovery, Synthesis, and Evaluation of Highly Selective Vascular Endothelial Growth Factor Receptor 3 (VEGFR3) Inhibitor for the Potential Treatment of Metastatic Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - Discovery, Synthesis, and Evaluation of Highly Selective Vascular Endothelial Growth Factor Receptor 3 (VEGFR3) Inhibitor for the Potential Treatment of Metastatic Triple-Negative Breast Cancer - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. molnova.com [molnova.com]
- 5. calpaclab.com [calpaclab.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. This compound|CAS |DC Chemicals [dcchemicals.com]
- 9. Inhibition of Metastatic Potential in Breast Carcinoma In Vivo and In Vitro through Targeting VEGFRs and FGFRs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Vascular endothelial growth factor receptor-3 promotes breast cancer cell proliferation, motility and survival in vitro and tumor formation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Vegfr-3-IN-1: A Selective Inhibitor of VEGFR-3 for Oncological Research
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), also known as Fms-like tyrosine kinase 4 (Flt-4), is a key regulator of lymphangiogenesis—the formation of new lymphatic vessels. Its signaling pathway, primarily activated by its ligands VEGF-C and VEGF-D, plays a crucial role in embryonic development and tissue homeostasis. In the context of oncology, the VEGFR-3 pathway has been implicated in tumor lymphangiogenesis, which facilitates the metastatic spread of cancer cells to lymph nodes and distant organs.[1] This makes VEGFR-3 a compelling target for anti-cancer therapies, particularly for highly metastatic cancers such as triple-negative breast cancer.
Vegfr-3-IN-1 is a potent and highly selective small molecule inhibitor of the VEGFR-3 tyrosine kinase. Developed as a thieno[2,3-d]pyrimidine derivative, this compound, also referred to as compound 38k in its primary publication, has demonstrated significant anti-tumor and anti-metastatic effects in preclinical models by effectively inactivating the VEGFR-3 signaling pathway.[2] This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, pharmacokinetic profile, and detailed experimental protocols for its evaluation.
Mechanism of Action
This compound exerts its biological effects by selectively binding to the ATP-binding site of the VEGFR-3 kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades. The primary signaling pathways downstream of VEGFR-3 include the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival and proliferation, and the Ras/Mitogen-activated protein kinase (MAPK/ERK) pathway, which is involved in cell proliferation and migration.[3][4][5] By blocking these pathways, this compound effectively inhibits the proliferation and migration of lymphatic endothelial cells and cancer cells that overexpress VEGFR-3.[2][6]
Data Presentation
Biochemical and Cellular Activity
The inhibitory activity of this compound has been quantified through various in vitro assays. The tables below summarize the key findings from the primary literature.[2]
| Target Kinase | IC50 (nM) | Selectivity vs. VEGFR-3 |
| VEGFR-3 | 110.4 | 1x |
| VEGFR-1 | >10,000 | >90x |
| VEGFR-2 | >10,000 | >90x |
| Table 1: In vitro kinase inhibitory activity of this compound. |
| Cell Line | Cell Type | IC50 (µM) |
| HDLEC | Human Dermal Lymphatic Endothelial Cells | - |
| MDA-MB-231 | Human Triple-Negative Breast Cancer | 2.22 |
| MDA-MB-436 | Human Triple-Negative Breast Cancer | 3.50 |
| Table 2: Anti-proliferative activity of this compound in various cell lines. |
In Vivo Efficacy and Pharmacokinetics
This compound has demonstrated significant anti-tumor activity in a preclinical xenograft model using MDA-MB-231 cells.[2][6]
| Parameter | Value |
| Animal Model | MDA-MB-231 Xenograft in Mice |
| Dosing (p.o.) | 25 mg/kg and 50 mg/kg |
| Tumor Growth Inhibition (at 50 mg/kg) | 61.9% |
| Effect on Metastasis | Pronounced resistance to the formation of pulmonary metastatic nodules |
| Table 3: In vivo anti-tumor efficacy of this compound. |
The pharmacokinetic properties of this compound were evaluated in Sprague-Dawley rats.[2]
| Parameter | Value |
| Dosing (p.o.) | 10 mg/kg |
| Cmax | 420 ng/mL |
| t1/2 | 16 hours |
| AUC0-t | 9219 ng·h/mL |
| AUC0-∞ | 12304 ng·h/mL |
| Oral Bioavailability | 30.9% |
| Table 4: Pharmacokinetic parameters of this compound in rats. |
Experimental Protocols
VEGFR-3 Kinase Assay
This protocol describes a method to determine the in vitro inhibitory activity of this compound against the VEGFR-3 kinase.
Materials:
-
Recombinant human VEGFR-3 kinase
-
Biotinylated peptide substrate (e.g., Biotin-MET (Tyr1253) peptide)[7]
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound (or other test compounds) dissolved in DMSO
-
96-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute further in kinase assay buffer.
-
In a 96-well plate, add the diluted this compound, VEGFR-3 kinase, and the peptide substrate.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for VEGFR-3.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system as per the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cellular VEGFR-3 Phosphorylation Assay
This protocol outlines a method to assess the ability of this compound to inhibit VEGF-C-induced VEGFR-3 autophosphorylation in cells.
Materials:
-
Human Dermal Lymphatic Endothelial Cells (HDLEC) or other cells expressing VEGFR-3
-
Cell culture medium
-
This compound
-
Recombinant human VEGF-C
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-VEGFR-3 (Tyr1337), anti-total-VEGFR-3
-
Western blotting reagents and equipment
Procedure:
-
Plate HDLECs and grow to 80-90% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with VEGF-C (e.g., 100 ng/mL) for 10-15 minutes at 37°C.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-VEGFR-3 and total VEGFR-3.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescence substrate and imaging system.
-
Quantify the band intensities to determine the inhibition of VEGFR-3 phosphorylation.
In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
MDA-MB-231 human breast cancer cells
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Culture MDA-MB-231 cells and harvest them during the exponential growth phase.
-
Resuspend the cells in a mixture of serum-free medium and Matrigel (e.g., 1:1 ratio).
-
Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100 µL) into the flank of each mouse.[3]
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 25 or 50 mg/kg) or vehicle control daily via oral gavage.
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for VEGFR-3 phosphorylation, Ki-67).
-
For metastasis studies, inspect and collect lungs or other organs for the presence of metastatic nodules.
Conclusion
This compound is a valuable research tool for investigating the role of the VEGFR-3 signaling pathway in cancer biology. Its high potency and selectivity for VEGFR-3 make it a suitable agent for preclinical studies aimed at validating VEGFR-3 as a therapeutic target. The data presented in this guide, derived from the primary scientific literature, demonstrates its efficacy in inhibiting key cellular processes involved in tumor progression and metastasis. The provided protocols offer a starting point for researchers to further explore the therapeutic potential of selective VEGFR-3 inhibition.
References
- 1. Vascular endothelial growth factor receptor-3 promotes breast cancer cell proliferation, motility and survival in vitro and tumor formation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery, Synthesis, and Evaluation of Highly Selective Vascular Endothelial Growth Factor Receptor 3 (VEGFR3) Inhibitor for the Potential Treatment of Metastatic Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. HTScan® VEGF Receptor 3 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
Unraveling the Binding Affinity of Vegfr-3-IN-1: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the binding affinity of Vegfr-3-IN-1, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3). Designed for researchers, scientists, and drug development professionals, this document outlines the quantitative binding data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.
Core Findings: Binding Affinity of this compound
This compound demonstrates notable potency as a selective inhibitor of VEGFR-3. The primary measure of its binding affinity is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the VEGFR-3 enzyme by 50%. In biochemical assays, this compound exhibits a significant affinity for its target.
Beyond its direct enzymatic inhibition, this compound also shows potent anti-proliferative effects in cancer cell lines that express VEGFR-3. This cellular activity is a crucial indicator of the compound's potential as a therapeutic agent. The IC50 values for both enzymatic and cellular inhibition are summarized below.
| Assay Type | Target/Cell Line | IC50 Value |
| Biochemical Kinase Assay | VEGFR-3 | 110.4 nM[1] |
| Cellular Proliferation Assay | MDA-MB-231 (Human Breast Cancer) | 2.22 µM[1] |
| Cellular Proliferation Assay | MDA-MB-436 (Human Breast Cancer) | 3.50 µM[1] |
Elucidating the VEGFR-3 Signaling Pathway
VEGFR-3 is a receptor tyrosine kinase that plays a pivotal role in lymphangiogenesis—the formation of lymphatic vessels. Its signaling cascade is initiated by the binding of its cognate ligands, VEGF-C and VEGF-D. This binding event triggers the dimerization of the receptor, leading to the autophosphorylation of specific tyrosine residues in its intracellular domain. This autophosphorylation creates docking sites for various signaling proteins, initiating downstream cascades that ultimately regulate cell proliferation, migration, and survival. This compound exerts its inhibitory effect by blocking the kinase activity of VEGFR-3, thereby preventing the phosphorylation and activation of downstream signaling molecules.
Experimental Protocols
The determination of the binding affinity and cellular activity of this compound involves standardized biochemical and cell-based assays. The following sections provide a detailed overview of the methodologies typically employed.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of this compound to inhibit the enzymatic activity of VEGFR-3.
Materials:
-
Recombinant human VEGFR-3 enzyme
-
Kinase assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP (Adenosine triphosphate)
-
VEGFR-3 specific substrate (e.g., a synthetic peptide)
-
This compound (at various concentrations)
-
96-well microplates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare serial dilutions of this compound in the kinase assay buffer.
-
Reaction Setup: In a 96-well plate, add the recombinant VEGFR-3 enzyme to each well.
-
Inhibitor Addition: Add the various concentrations of this compound to the respective wells. Include a control well with no inhibitor.
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-20 minutes) at room temperature to allow for binding.
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of ATP and the VEGFR-3 substrate to each well.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Termination and Detection: Stop the reaction and measure the amount of ADP produced (which is proportional to the kinase activity) using a detection reagent and a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Proliferation (MTT) Assay
This assay measures the effect of this compound on the proliferation and viability of cancer cell lines.
Materials:
-
MDA-MB-231 or MDA-MB-436 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (at various concentrations)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: The following day, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a spectrophotometer.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
References
Vegfr-3-IN-1: A Technical Guide to its Effects on Endothelial Cell Biology
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), a key receptor tyrosine kinase, plays a pivotal role in the development and maintenance of the lymphatic system by regulating lymphatic endothelial cell (LEC) differentiation, proliferation, migration, and survival.[1] Its ligands, VEGF-C and VEGF-D, trigger signaling cascades crucial for lymphangiogenesis.[1][2] Dysregulation of the VEGFR-3 pathway is implicated in various pathologies, including tumor metastasis and lymphedema.[2] Vegfr-3-IN-1 is a potent and selective small-molecule inhibitor of VEGFR-3, designed to specifically target and disrupt its signaling activity. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, its quantifiable effects on endothelial cell functions, and the experimental protocols used to ascertain these effects.
Mechanism of Action
This compound exerts its biological effects by acting as a potent and selective ATP-competitive inhibitor of the VEGFR-3 tyrosine kinase.[3] The binding of ligands such as VEGF-C to VEGFR-3 induces receptor dimerization (either as homodimers or as heterodimers with VEGFR-2) and subsequent trans-autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[2][4] This phosphorylation event is the critical first step in activating downstream signaling pathways.
This compound directly blocks this autophosphorylation, thereby preventing the recruitment and activation of downstream signaling proteins.[3] The primary signaling cascades inhibited are the Phosphoinositide 3-Kinase (PI3K)/AKT pathway, which is crucial for cell survival and growth, and the Ras/Mitogen-Activated Protein Kinase (MAPK/ERK) pathway, which primarily regulates cell proliferation and differentiation.[2][5] By inactivating the VEGFR-3 signaling pathway, this compound effectively suppresses the biological responses of endothelial cells to lymphangiogenic stimuli.[3]
Visualized Signaling Pathway
The following diagram illustrates the VEGFR-3 signaling cascade and the point of intervention by this compound.
Caption: VEGFR-3 signaling pathway and inhibition by this compound.
Quantitative Data on Biological Effects
The efficacy of this compound has been quantified through various in vitro and in vivo studies. The data is summarized in the tables below for clarity and comparative analysis.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Cell Line / System | IC50 Value | Citation |
| VEGFR-3 Kinase Activity | Cell-free assay | 110.4 nM | [3] |
| Cell Proliferation | Human Dermal Lymphatic Endothelial Cells (HDLEC) | Data not specified, but significant inhibition | [3] |
| MDA-MB-231 (Breast Cancer) | 2.22 µM | [3] | |
| MDA-MB-436 (Breast Cancer) | 3.50 µM | [3] | |
| Downstream Signaling | Erk Phosphorylation (HLMVECs) | ~30 nM (for SAR131675, a similar inhibitor) | [6] |
Table 2: In Vivo Efficacy of this compound
| Parameter | Animal Model | Dosage | Result | Citation |
| Tumor Growth Inhibition | Mouse Xenograft | 25 or 50 mg/kg (p.o.) | 61.9% reduction in tumor volume | [3] |
Table 3: Pharmacokinetic Properties of this compound in Mice
| Parameter | Dosage | Value | Citation |
| Cmax | 10 mg/kg (p.o.) | 420 ng/mL | [3] |
| t1/2 (Elimination half-life) | 10 mg/kg (p.o.) | 16 hours | [3] |
| AUC0-t | 10 mg/kg (p.o.) | 9219 ng·h/mL | [3] |
| AUC0-∞ | 10 mg/kg (p.o.) | 12304 ng·h/mL | [3] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on endothelial cell biology.
Western Blotting for VEGFR-3 Phosphorylation
This protocol is designed to assess the ability of this compound to inhibit VEGF-C-induced phosphorylation of VEGFR-3 in endothelial cells.[7]
-
Cell Culture: Plate Human Umbilical Vein Endothelial Cells (HUVECs) or HDLECs on collagen I-coated dishes and grow to 80-90% confluency.
-
Serum Starvation: Replace growth medium with a low-serum medium (e.g., EBM-2 with 0.5% FBS) and incubate for 16 hours to reduce basal receptor phosphorylation.
-
Inhibitor Treatment: Add various concentrations of this compound (or vehicle control, e.g., DMSO) to the cells and incubate for 1 hour at 37°C.
-
Ligand Stimulation: Stimulate the cells with 100 ng/mL of recombinant VEGF-C for 20 minutes at 37°C to induce VEGFR-3 phosphorylation.
-
Cell Lysis: Immediately place plates on ice, aspirate the medium, and wash cells with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) and scrape the cells.
-
Immunoprecipitation (IP): Centrifuge the lysate to pellet cell debris. To the supernatant, add anti-VEGFR-3 (Flt-4) antibody and incubate overnight at 4°C with gentle rotation. Add Protein A/G beads and incubate for another 2-4 hours.
-
Elution & SDS-PAGE: Wash the beads several times with lysis buffer. Elute the protein by boiling in SDS-PAGE sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Immunoblotting: Transfer the separated proteins to a PVDF membrane. Block the membrane with 5% BSA or non-fat milk in TBST. Probe the membrane with a primary antibody against phosphotyrosine.
-
Detection: After washing, incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Reprobing: The membrane can be stripped and reprobed with a total VEGFR-3 antibody to confirm equal protein loading.
Caption: Experimental workflow for Western Blotting of p-VEGFR-3.
Cell Proliferation (MTT) Assay
This assay measures the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.[8]
-
Cell Seeding: Seed endothelial cells (e.g., HDLECs) in a 96-well plate at a density of 5x10³ cells/well in complete growth medium and allow them to attach for 4 hours.
-
Treatment: Replace the medium with 100 µL of serum-free or low-serum medium containing various concentrations of this compound or vehicle control. Include wells with and without a growth stimulus like VEGF-C.
-
Incubation: Culture the cells for 24 to 48 hours at 37°C in a CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle-treated control. Determine the IC50 value by plotting inhibition versus log-concentration of the inhibitor.
Caption: Workflow for a cell proliferation (MTT) assay.
In Vitro Tube Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures, a key step in angiogenesis and lymphangiogenesis.[9][10]
-
Matrix Coating: Thaw an extracellular matrix solution (e.g., Matrigel) on ice. Pipette 50 µL into each well of a pre-chilled 96-well plate.
-
Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Cell Preparation: Harvest a suspension of endothelial cells (e.g., HUVECs) and resuspend them in basal medium containing the desired concentrations of this compound and a pro-angiogenic stimulus (e.g., VEGF-C).
-
Cell Seeding: Seed 1-2 x 10⁴ cells onto the surface of the polymerized matrix in each well.
-
Incubation: Incubate the plate at 37°C for 4-18 hours.
-
Visualization and Analysis: Observe the formation of tube-like structures using a microscope. Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using imaging software (e.g., ImageJ with an angiogenesis analyzer plugin).
Conclusion
This compound is a highly effective and selective inhibitor of the VEGFR-3 signaling pathway. Quantitative data demonstrates its ability to potently suppress VEGFR-3 kinase activity, leading to the inhibition of key endothelial cell functions including proliferation and migration.[3] In vivo studies confirm its anti-tumor activity, highlighting its potential as a therapeutic agent for diseases driven by aberrant lymphangiogenesis, such as cancer metastasis.[3] The detailed protocols and visualized workflows provided in this guide offer a robust framework for researchers to further investigate the nuanced roles of VEGFR-3 in endothelial biology and to evaluate the efficacy of this and similar targeted inhibitors.
References
- 1. Frontiers | Regulation of VEGFR3 signaling in lymphatic endothelial cells [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. academic.oup.com [academic.oup.com]
- 5. ahajournals.org [ahajournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Effects of VEGFR-3 phosphorylation inhibitor on lymph node metastasis in an orthotopic diffuse-type gastric carcinoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. amsbio.com [amsbio.com]
- 10. Design, synthesis, and in vitro and in vivo anti-angiogenesis study of a novel vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor based on 1,2,3-triazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Downstream Effects of Vegfr-3-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), also known as Fms-like tyrosine kinase 4 (Flt-4), is a key regulator of lymphangiogenesis, the formation of lymphatic vessels. Its activation by its ligands, VEGF-C and VEGF-D, triggers a cascade of downstream signaling events that play a crucial role in both normal physiological processes and in pathological conditions such as tumor metastasis and lymphedema. Vegfr-3-IN-1 has emerged as a potent and highly selective inhibitor of VEGFR-3, demonstrating significant potential in preclinical studies for the treatment of metastatic triple-negative breast cancer.[1][2] This technical guide provides a comprehensive overview of the downstream effects of this compound, detailing its mechanism of action, its impact on key signaling pathways, and the experimental methodologies used to elucidate these effects.
Mechanism of Action
This compound is a thieno[2,3-d]pyrimidine derivative that acts as a potent and selective inhibitor of the VEGFR-3 tyrosine kinase.[1] It exerts its inhibitory effect by competing with ATP for binding to the kinase domain of the receptor, thereby preventing its autophosphorylation and subsequent activation. This blockade of VEGFR-3 autophosphorylation is the initial and critical step in the downstream inhibitory effects of the compound.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified through various in vitro assays. The following tables summarize the key quantitative data reported for this inhibitor.
| Parameter | Value | Assay Type | Reference |
| IC50 for VEGFR-3 | 110.4 nM | Kinase Assay | [1][2] |
| Selectivity vs. VEGFR-1 | ~100-fold | Kinase Assay | [1] |
| Selectivity vs. VEGFR-2 | ~100-fold | Kinase Assay | [1] |
| Cell Line | Assay Type | IC50 Value | Reference |
| MDA-MB-231 | Proliferation Assay | 2.22 µM | [2] |
| MDA-MB-436 | Proliferation Assay | 3.50 µM | [2] |
Downstream Signaling Pathways Affected by this compound
The primary downstream signaling pathways regulated by VEGFR-3 are the Phosphoinositide 3-kinase (PI3K)/Akt and the Ras/Mitogen-activated protein kinase (MAPK/ERK) pathways. This compound, by inhibiting VEGFR-3 phosphorylation, effectively suppresses these critical signaling cascades.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial mediator of cell survival, proliferation, and migration. Upon activation, VEGFR-3 recruits and activates PI3K, which in turn phosphorylates and activates Akt. Activated Akt then phosphorylates a variety of downstream targets to promote cell survival and inhibit apoptosis. This compound has been shown to inhibit the VEGF-C-induced phosphorylation of Akt in a dose-dependent manner.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another key signaling cascade downstream of VEGFR-3 that regulates cell proliferation, differentiation, and migration. Activation of VEGFR-3 leads to the activation of the Ras/Raf/MEK/ERK signaling cascade. This compound effectively blocks the VEGF-C-stimulated phosphorylation of ERK1/2.
Figure 1: VEGFR-3 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the downstream effects of this compound.
In Vitro VEGFR-3 Kinase Inhibition Assay
This assay is performed to determine the direct inhibitory effect of this compound on the kinase activity of the VEGFR-3 enzyme.
Materials:
-
Recombinant human VEGFR-3 enzyme
-
Poly (Glu, Tyr) 4:1 substrate
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20, pH 7.5)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
96-well white plates
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 20 µL of a solution containing the VEGFR-3 enzyme and substrate to each well.
-
Initiate the kinase reaction by adding 25 µL of ATP solution to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Figure 2: Workflow for the in vitro VEGFR-3 kinase inhibition assay.
Western Blot Analysis of Protein Phosphorylation
This method is used to assess the effect of this compound on the phosphorylation status of VEGFR-3 and its downstream targets, Akt and ERK, in cultured cells.
Materials:
-
Human Dermal Lymphatic Endothelial Cells (HDLECs) or other suitable cell lines (e.g., MDA-MB-231)
-
Cell culture medium and supplements
-
VEGF-C
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-VEGFR-3, anti-VEGFR-3, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Starve the cells in serum-free medium for a specified period (e.g., 12-24 hours).
-
Pre-treat the cells with various concentrations of this compound or DMSO for a defined time (e.g., 1-2 hours).
-
Stimulate the cells with VEGF-C (e.g., 50 ng/mL) for a short period (e.g., 15-30 minutes).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and then incubate with the appropriate primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the corresponding HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
References
The Impact of Vegfr-3-IN-1 on the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selective Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3) inhibitor, Vegfr-3-IN-1, and its impact on the tumor microenvironment (TME). This document consolidates key preclinical data, details experimental methodologies, and visualizes the underlying biological pathways to support further research and development in this area. For a broader context, data from other well-characterized selective VEGFR-3 inhibitors, EVT801 and SAR131675, are also included.
Introduction to VEGFR-3 and its Role in the Tumor Microenvironment
Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3) is a receptor tyrosine kinase that plays a pivotal role in the development and maintenance of the lymphatic system.[1] In the context of cancer, the activation of VEGFR-3 by its ligands, VEGF-C and VEGF-D, is a key driver of lymphangiogenesis—the formation of new lymphatic vessels.[2][3] This process is crucial for tumor progression, as it provides a primary route for metastatic dissemination of cancer cells to regional lymph nodes and beyond.[2][3]
Beyond its role in lymphangiogenesis, VEGFR-3 is also implicated in tumor angiogenesis, the formation of new blood vessels, particularly in the tumor microenvironment where its expression can be upregulated on vascular endothelial cells.[4][5] The TME is a complex and dynamic ecosystem comprising cancer cells, stromal cells, immune cells, and the extracellular matrix. VEGFR-3 signaling influences this environment by not only promoting the growth of blood and lymphatic vessels but also by modulating immune cell trafficking and function.[3][6] Inhibition of the VEGFR-3 pathway, therefore, represents a promising therapeutic strategy to disrupt tumor growth, metastasis, and overcome resistance to conventional therapies.
Quantitative Data on Selective VEGFR-3 Inhibitors
The following tables summarize the key quantitative data for this compound and other selective VEGFR-3 inhibitors, providing a comparative look at their potency and efficacy in preclinical models.
Table 1: In Vitro Inhibitory Activity of Selective VEGFR-3 Inhibitors
| Compound | Target | Assay | IC50 (nM) | Cell Line/System | Reference |
| This compound | VEGFR-3 | Kinase Assay | 110.4 | - | [7][8][9] |
| EVT801 | VEGFR-3 | Kinase Assay | 11 | - | [10] |
| EVT801 | VEGFR-3 | Autophosphorylation | 39 | HEK293 | [10] |
| EVT801 | VEGFR-2 | Autophosphorylation | 260 | HEK293 | [10] |
| EVT801 | VEGFR-1 | Autophosphorylation | 2130 | HEK293 | [10] |
| SAR131675 | VEGFR-3 | Kinase Assay | 20 | - | [6][11] |
| SAR131675 | VEGFR-3 | Autophosphorylation | 45 | HEK293 | [6][11] |
| SAR131675 | VEGFR-2 | Kinase Assay | 235 | - |
Table 2: Effects of Selective VEGFR-3 Inhibitors on Endothelial and Tumor Cell Proliferation
| Compound | Cell Line | Stimulation | Effect | IC50 (nM) | Reference |
| This compound | HDLEC | VEGF-C | Inhibition of Proliferation | - | [7][8][9] |
| This compound | MDA-MB-231 | - | Inhibition of Proliferation | 2220 | [8] |
| This compound | MDA-MB-436 | - | Inhibition of Proliferation | 3500 | [8] |
| EVT801 | hLMVEC | VEGF-C | Inhibition of Proliferation | 15 | [10] |
| EVT801 | hLMVEC | VEGF-D | Inhibition of Proliferation | 8 | [10] |
| EVT801 | hLMVEC | VEGF-A | Inhibition of Proliferation | 155 | [10] |
| SAR131675 | HLMVEC | VEGF-C/VEGF-D | Inhibition of Proliferation | ~20 | [6][11] |
Table 3: In Vivo Antitumor and Antimetastatic Activity of Selective VEGFR-3 Inhibitors
| Compound | Tumor Model | Dosing | Primary Outcome | Result | Reference |
| This compound | Breast Cancer Xenograft | 25, 50 mg/kg; p.o. | Tumor Growth Inhibition | 61.9% inhibition at 50 mg/kg | [8] |
| EVT801 | 4T1 Mammary Carcinoma | 30 mg/kg; p.o. | Tumor Growth Inhibition | Significant Reduction | [10] |
| SAR131675 | 4T1 Mammary Carcinoma | - | Lymph Node Metastasis | 50% Reduction | [6] |
| SAR131675 | 4T1 Mammary Carcinoma | - | Distant Metastasis | 30-50% Reduction | [6] |
| SAR131675 | Colorectal Cancer Liver Metastasis | Daily | Tumor Burden | Significant Reduction |
Signaling Pathways and Mechanisms of Action
The primary mechanism of action of this compound and other selective inhibitors is the blockade of the VEGFR-3 signaling cascade. This inhibition has several downstream consequences on the tumor microenvironment.
The VEGFR-3 Signaling Pathway
Activation of VEGFR-3 by its ligands, VEGF-C and VEGF-D, leads to receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which promote lymphatic endothelial cell proliferation, migration, and survival.[1][2]
Caption: VEGFR-3 Signaling Pathway and Inhibition by this compound.
Impact on the Tumor Microenvironment
The inhibition of VEGFR-3 signaling by compounds like this compound induces a cascade of effects within the TME.
Caption: Logical Flow of this compound's Impact on the TME.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key experiments cited in the study of selective VEGFR-3 inhibitors.
In Vitro Endothelial Cell Proliferation Assay
This assay measures the ability of a compound to inhibit VEGF-C-induced proliferation of human lymphatic endothelial cells.
Caption: Workflow for Endothelial Cell Proliferation Assay.
Protocol:
-
Cell Culture: Human lymphatic microvascular endothelial cells (hLMVECs) are cultured in appropriate media (e.g., EGM-2MV) at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000 cells per well and allowed to adhere overnight.
-
Starvation: The culture medium is replaced with a basal medium containing a low percentage of serum (e.g., 0.5% FBS) for 12-24 hours to synchronize the cells.
-
Treatment: Cells are pre-incubated with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulation: Recombinant human VEGF-C is added to the wells at a final concentration known to induce proliferation (e.g., 50 ng/mL).
-
Incubation: The plates are incubated for 48 to 72 hours.
-
Quantification: Cell proliferation is quantified using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Data Analysis: Luminescence is read on a plate reader, and the data are analyzed to determine the half-maximal inhibitory concentration (IC50) of the compound.
In Vivo Tumor Xenograft Model
This protocol outlines the use of a mouse xenograft model to assess the in vivo efficacy of this compound on tumor growth.
Caption: Workflow for In Vivo Tumor Xenograft Model.
Protocol:
-
Animal Model: Female athymic nude mice (6-8 weeks old) are used.
-
Cell Implantation: Human breast cancer cells (e.g., MDA-MB-231), are injected subcutaneously into the flank of each mouse (e.g., 5 x 10^6 cells in 100 µL of Matrigel).
-
Tumor Growth Monitoring: Tumor growth is monitored by caliper measurements, and tumor volume is calculated using the formula: (length x width²) / 2.
-
Treatment Initiation: When tumors reach a volume of approximately 100-200 mm³, mice are randomized into treatment and control groups.
-
Drug Administration: this compound is administered daily by oral gavage at specified doses (e.g., 25 and 50 mg/kg). The control group receives the vehicle.
-
Endpoint and Tissue Collection: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised, weighed, and processed for further analysis (e.g., immunohistochemistry).
Immunohistochemistry (IHC) for VEGFR-3
This protocol is for the detection of VEGFR-3 in formalin-fixed, paraffin-embedded tumor tissues.
Protocol:
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol to water.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by incubating the slides in a retrieval solution (e.g., 10 mM sodium citrate, pH 6.0) at 95-100°C for 20-30 minutes.
-
Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide. Non-specific binding is blocked with a serum-based blocking solution.
-
Primary Antibody Incubation: Slides are incubated with a primary antibody against VEGFR-3 (diluted in antibody diluent) overnight at 4°C.
-
Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (DAB).
-
Counterstaining and Mounting: Slides are counterstained with hematoxylin, dehydrated, and mounted with a permanent mounting medium.
-
Analysis: The staining intensity and distribution of VEGFR-3 in the tumor tissue, particularly in lymphatic and blood vessels, are assessed microscopically.
Flow Cytometry for Myeloid-Derived Suppressor Cells (MDSCs)
This protocol is for the quantification of MDSC populations in tumors from treated and control mice.
Protocol:
-
Tumor Dissociation: Excised tumors are mechanically and enzymatically dissociated to obtain a single-cell suspension.
-
Cell Staining: The single-cell suspension is incubated with a cocktail of fluorescently-labeled antibodies against cell surface markers. A typical panel for murine MDSCs includes antibodies against CD45, CD11b, Gr-1 (Ly6G/Ly6C). Monocytic MDSCs (M-MDSCs) are identified as CD11b+Ly6G-Ly6Chigh, and granulocytic MDSCs (G-MDSCs) as CD11b+Ly6G+Ly6Clow.
-
Data Acquisition: Stained cells are analyzed on a multi-color flow cytometer.
-
Gating Strategy and Analysis: A sequential gating strategy is used to identify the MDSC populations. Dead cells are excluded using a viability dye. The percentage of M-MDSCs and G-MDSCs within the CD45+ immune cell population is quantified.
Conclusion and Future Directions
This compound and other selective VEGFR-3 inhibitors have demonstrated significant potential in preclinical models to inhibit tumor growth and metastasis by targeting lymphangiogenesis and angiogenesis, and by modulating the immune landscape of the tumor microenvironment. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for further investigation into the therapeutic utility of these compounds.
Future research should focus on:
-
Elucidating the precise molecular mechanisms by which VEGFR-3 inhibition leads to the reduction of immunosuppressive cells like MDSCs and TAMs.
-
Investigating the potential for synergistic effects when combining this compound with immune checkpoint inhibitors and other targeted therapies.
-
Identifying predictive biomarkers to select patients who are most likely to respond to VEGFR-3-targeted therapies.
The continued exploration of selective VEGFR-3 inhibitors holds great promise for the development of novel and effective cancer treatments.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. urmc.rochester.edu [urmc.rochester.edu]
- 3. Proinflammatory activity of VEGF-targeted treatment through reversal of tumor endothelial cell anergy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. View of Identification and Characterization of Myeloid-Derived Suppressor Cells (MDSC) Using a Simple Approach for Conventional Flow Cytometry Analysis [revista.spcir.com]
- 5. Accessing key steps of human tumor progression in vivo by using an avian embryo model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VEGFR3 Modulates Vascular Permeability by Controlling VEGF/VEGFR2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wrexham.repository.guildhe.ac.uk [wrexham.repository.guildhe.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. IHC Protocol for Mouse Tissue Sections - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. researchgate.net [researchgate.net]
Preliminary Studies on Vegfr-3-IN-1 in Cancer Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary pre-clinical studies on Vegfr-3-IN-1, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3). The data and methodologies presented herein are based on foundational research investigating the anti-cancer properties of this compound, referred to in key literature as compound 38k.[1][2] This document is intended to serve as a comprehensive resource for researchers in oncology and drug development, offering detailed experimental protocols, summarized quantitative data, and visual representations of the underlying biological pathways and experimental workflows.
Core Findings and Data Presentation
This compound has demonstrated significant potential as a therapeutic agent in pre-clinical cancer models, particularly in triple-negative breast cancer. Its mechanism of action involves the direct inhibition of VEGFR-3 kinase activity, leading to the suppression of downstream signaling pathways that are crucial for cancer cell proliferation, migration, and survival.[1]
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC₅₀ (nM) | Selectivity vs. VEGFR-3 |
| VEGFR-3 | 110.4 | - |
| VEGFR-1 | >10,000 | >90-fold |
| VEGFR-2 | >10,000 | >90-fold |
IC₅₀ values represent the concentration of this compound required to inhibit 50% of the kinase activity.
Table 2: Anti-proliferative Activity of this compound in Breast Cancer Cell Lines
| Cell Line | Description | IC₅₀ (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 2.22 |
| MDA-MB-436 | Triple-Negative Breast Cancer | 3.50 |
IC₅₀ values were determined after a specified incubation period with this compound.[1]
Table 3: In Vivo Efficacy of this compound in a Xenograft Model
| Animal Model | Treatment Group (Oral Gavage) | Tumor Growth Inhibition Rate |
| Nude mice with MDA-MB-231 xenografts | 25 mg/kg | Not specified |
| 50 mg/kg | 61.9% |
The study also noted that this compound significantly inhibited the formation of pulmonary metastatic nodules in mice.[3]
Experimental Protocols
The following are detailed methodologies for the key experiments conducted to evaluate the efficacy of this compound.
In Vitro Kinase Activity Assay
This assay was performed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against VEGFR family kinases.
-
Materials: Recombinant human VEGFR-1, VEGFR-2, and VEGFR-3 kinases; ATP; appropriate kinase buffer; substrate peptide; this compound; 96-well plates; plate reader.
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the kinase, the substrate peptide, and the diluted this compound to the kinase buffer.
-
Initiate the kinase reaction by adding a final concentration of 10 µM ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the reaction and measure the kinase activity using a suitable detection method, such as luminescence-based ADP detection.
-
Calculate the IC₅₀ values by fitting the dose-response data to a sigmoidal curve.
-
Cell Proliferation (MTT) Assay
This assay was used to assess the anti-proliferative effects of this compound on the MDA-MB-231 and MDA-MB-436 human breast cancer cell lines.
-
Cell Culture: MDA-MB-231 and MDA-MB-436 cells were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Procedure:
-
Seed the cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 50 µM) for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
The IC₅₀ values are calculated from the dose-response curves.
-
Transwell Migration Assay
This assay was performed to evaluate the effect of this compound on the migratory capacity of MDA-MB-231 and MDA-MB-436 cells.
-
Procedure:
-
Pre-treat the cells with different concentrations of this compound for 24 hours.
-
Resuspend the treated cells in serum-free medium.
-
Place 8.0 µm pore size Transwell inserts into a 24-well plate.
-
Add medium containing 10% FBS as a chemoattractant to the lower chamber.
-
Seed the pre-treated cells (e.g., 5 x 10⁴ cells) into the upper chamber of the Transwell inserts.
-
Incubate for 24 hours at 37°C.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.
-
In Vivo Xenograft Tumor Model
This study was conducted to assess the in vivo anti-tumor efficacy of this compound.
-
Animal Model: Female BALB/c nude mice (4-6 weeks old).
-
Tumor Implantation: Subcutaneously inject 5 x 10⁶ MDA-MB-231 cells suspended in 100 µL of PBS into the right flank of each mouse.
-
Treatment Protocol:
-
When the tumor volume reaches approximately 100-150 mm³, randomize the mice into vehicle control and treatment groups.
-
Administer this compound orally (p.o.) at doses of 25 mg/kg and 50 mg/kg daily for a specified period (e.g., 21 days). The vehicle control group receives the corresponding vehicle solution.
-
Monitor tumor volume and body weight every 2-3 days. Tumor volume is calculated using the formula: (length × width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for biomarkers).
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: VEGFR-3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Workflow of pre-clinical evaluation of this compound.
Logical Relationship Diagram
Caption: Mechanism of action of this compound leading to anti-tumor effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Collection - Discovery, Synthesis, and Evaluation of Highly Selective Vascular Endothelial Growth Factor Receptor 3 (VEGFR3) Inhibitor for the Potential Treatment of Metastatic Triple-Negative Breast Cancer - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
An In-depth Technical Guide to the Pharmacokinetics of Vegfr-3-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vegfr-3-IN-1, also identified as compound 38k, is a potent and highly selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3).[1][2] As a member of the thieno[2,3-d]pyrimidine class of compounds, it has demonstrated significant potential in preclinical studies for the treatment of metastatic cancers, particularly triple-negative breast cancer.[2] This technical guide provides a comprehensive overview of the pharmacokinetics of this compound, detailing its absorption, distribution, metabolism, and excretion (ADME) profile, alongside the experimental methodologies used in its evaluation. The guide also elucidates its mechanism of action through the VEGFR-3 signaling pathway.
Pharmacokinetics
The pharmacokinetic properties of this compound have been evaluated in both mice and rats, demonstrating its potential for oral administration.
Pharmacokinetic Parameters in Mice
In vivo studies in mice have been conducted to determine the pharmacokinetic profile of this compound following oral administration. A 10 mg/kg oral dose resulted in the following parameters:[1]
| Parameter | Value | Unit |
| Cmax | 420 | ng/mL |
| AUC0-t | 9219 | ng·h/mL |
| AUC0-∞ | 12304 | ng·h/mL |
| t1/2 | 16 | hours |
Pharmacokinetic Parameters in Rats
Pharmacokinetic studies in Sprague-Dawley (SD) rats have also been performed. Following oral administration, this compound exhibited an oral bioavailability of 30.9%.[2]
| Species | Route | Bioavailability (%) |
| SD Rats | Oral | 30.9 |
Mechanism of Action and In Vitro Efficacy
This compound exerts its therapeutic effects by selectively inhibiting the VEGFR-3 signaling pathway. It is a potent inhibitor of VEGFR-3 with an IC50 of 110.4 nM.[1][2] The compound has shown significantly higher selectivity for VEGFR-3 over VEGFR-1 and VEGFR-2 (approximately 100-fold).[2]
The inhibition of the VEGFR-3 pathway by this compound leads to the suppression of downstream signaling cascades, which are crucial for the proliferation and migration of cancer cells.[1][2] In vitro studies have demonstrated its efficacy in various cell lines:
| Cell Line | Assay | IC50 (µM) |
| MDA-MB-231 | Antiproliferative | 2.22 |
| MDA-MB-436 | Antiproliferative | 3.50 |
Furthermore, this compound has been shown to significantly inhibit the proliferation and migration of VEGF-C-induced human dermal lymphatic endothelial cells (HDLEC).[2] It also induces apoptosis and prolongs the G1/S-phase in MDA-MB-231 and MDA-MB-436 cells.[2]
In Vivo Efficacy
The anti-tumor activity of this compound has been demonstrated in a xenograft mouse model. Oral administration of this compound at doses of 25 and 50 mg/kg resulted in a significant reduction in tumor volume, with the highest inhibitory activity achieving a tumor growth inhibition rate of 61.9%.[1] These findings underscore the potential of this compound as an orally active anti-cancer agent.
Experimental Protocols
In Vitro Proliferation Assay (MTT Assay)
Objective: To determine the antiproliferative activity of this compound against cancer cell lines.
Methodology:
-
Cell Seeding: MDA-MB-231 and MDA-MB-436 cells were seeded in 96-well plates at a density of 5,000 cells per well and cultured overnight.
-
Compound Treatment: Cells were treated with various concentrations of this compound and incubated for 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader. The IC50 values were calculated using GraphPad Prism software.
In Vitro Migration Assay (Transwell Assay)
Objective: To evaluate the effect of this compound on the migration of cancer cells.
Methodology:
-
Cell Preparation: MDA-MB-231 and MDA-MB-436 cells were serum-starved for 24 hours.
-
Transwell Setup: 5 x 10^4 cells in serum-free medium containing various concentrations of this compound were added to the upper chamber of a Transwell insert (8 µm pore size). The lower chamber was filled with a medium containing 10% fetal bovine serum as a chemoattractant.
-
Incubation: The plates were incubated for 24 hours at 37°C.
-
Cell Staining and Counting: Non-migrated cells on the upper surface of the membrane were removed with a cotton swab. Migrated cells on the lower surface were fixed with methanol and stained with 0.1% crystal violet. The number of migrated cells was counted under a microscope.
In Vivo Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of this compound in rodents.
Methodology:
-
Animal Models: Male Sprague-Dawley rats and mice were used for the pharmacokinetic studies.
-
Drug Administration: this compound was administered orally (p.o.) at the specified doses.
-
Blood Sampling: Blood samples were collected at various time points post-administration.
-
Plasma Preparation: Plasma was separated by centrifugation.
-
Bioanalysis: The concentration of this compound in plasma samples was determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis.
In Vivo Xenograft Model
Objective: To assess the anti-tumor efficacy of this compound in vivo.
Methodology:
-
Tumor Implantation: MDA-MB-231 cells were subcutaneously injected into the flank of immunodeficient mice.
-
Treatment: When the tumors reached a palpable size, the mice were randomized into vehicle control and treatment groups. This compound was administered orally at doses of 25 and 50 mg/kg daily.
-
Tumor Measurement: Tumor volume was measured periodically using calipers.
-
Efficacy Evaluation: The tumor growth inhibition rate was calculated at the end of the study.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the VEGFR-3 signaling pathway inhibited by this compound and the general workflow for its preclinical evaluation.
Caption: VEGFR-3 signaling pathway and the inhibitory action of this compound.
Caption: Preclinical evaluation workflow for this compound.
References
- 1. Discovery, Synthesis, and Evaluation of Highly Selective Vascular Endothelial Growth Factor Receptor 3 (VEGFR3) Inhibitor for the Potential Treatment of Metastatic Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - Discovery, Synthesis, and Evaluation of Highly Selective Vascular Endothelial Growth Factor Receptor 3 (VEGFR3) Inhibitor for the Potential Treatment of Metastatic Triple-Negative Breast Cancer - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
Methodological & Application
Application Notes for Vegfr-3-IN-1: In Vitro Assay Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vitro assays for characterizing the activity of Vegfr-3-IN-1, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3). The protocols detailed below are essential for researchers investigating lymphangiogenesis, tumor metastasis, and other biological processes mediated by VEGFR-3 signaling.
Introduction
Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), also known as Fms-Related Tyrosine Kinase 4 (FLT4), is a key regulator of the development and maintenance of the lymphatic system.[1] Its activation by ligands such as VEGF-C and VEGF-D initiates a signaling cascade that promotes lymphatic endothelial cell proliferation, migration, and survival.[2] Dysregulation of the VEGFR-3 signaling pathway is implicated in various pathological conditions, including tumor lymphangiogenesis and metastasis. This compound is a selective inhibitor of VEGFR-3 with a reported IC50 of 110.4 nM, demonstrating approximately 100-fold greater selectivity for VEGFR-3 over VEGFR-1 and VEGFR-2.[3] These notes provide detailed protocols for in vitro evaluation of this compound's efficacy and mechanism of action.
Data Presentation
The inhibitory activity of this compound and other VEGFR-3 inhibitors is summarized in the tables below. Table 1 provides the biochemical potency of this compound, while Table 2 offers a comparison with other known VEGFR inhibitors.
Table 1: Biochemical Potency of this compound
| Compound | Target | IC50 (nM) |
| This compound | VEGFR-3 | 110.4[3] |
Table 2: Comparative IC50 Values of Various VEGFR Inhibitors
| Inhibitor | VEGFR-1 (Flt-1) IC50 (nM) | VEGFR-2 (KDR) IC50 (nM) | VEGFR-3 (Flt-4) IC50 (nM) |
| This compound | >10,000 | >10,000 | 110.4 [3] |
| Axitinib | 0.1 | 0.2 | 0.1-0.3[4] |
| Fruquintinib | 33 | 35 | 0.5[4] |
| SAR131675 | ~1150 | ~230 | 23[4] |
| MAZ51 | - | - | Selective Inhibitor[4] |
Note: IC50 values can vary depending on the specific assay conditions.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of this compound, it is crucial to visualize the VEGFR-3 signaling pathway and the experimental workflow for its characterization.
Caption: VEGFR-3 Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for this compound.
Experimental Protocols
VEGFR-3 Kinase Assay (Biochemical)
This assay measures the direct inhibitory effect of this compound on VEGFR-3 kinase activity.
Materials:
-
Recombinant human VEGFR-3 kinase domain
-
Poly (Glu, Tyr) 4:1 substrate
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well plates (white, flat-bottom)
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a 96-well plate, add the VEGFR-3 enzyme and the substrate to each well.
-
Add the diluted this compound or vehicle (DMSO) to the respective wells.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This assay assesses the effect of this compound on the proliferation of cells that depend on VEGFR-3 signaling. Human Dermal Lymphatic Endothelial Cells (HDLECs) or cancer cell lines like MDA-MB-231 and MDA-MB-436 are suitable models.[3]
Materials:
-
HDLECs, MDA-MB-231, or MDA-MB-436 cells
-
Appropriate cell culture medium (e.g., EGM-2MV for HDLECs, DMEM for cancer cells) with fetal bovine serum (FBS)
-
Recombinant human VEGF-C
-
This compound
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well plates (clear for MTT, white for CellTiter-Glo®)
-
Spectrophotometer or luminometer
Procedure:
-
Seed cells in a 96-well plate at a density of 3 x 10³ to 5 x 10³ cells per well and allow them to adhere overnight.
-
Starve the cells in a serum-free or low-serum medium for 12-24 hours.
-
Treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an optimal concentration of VEGF-C (e.g., 50 ng/mL). Include a non-stimulated control.
-
Incubate for 48-72 hours.
-
For MTT assay: Add MTT reagent and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO or a solubilization solution and measure absorbance at 570 nm.
-
For CellTiter-Glo® assay: Follow the manufacturer's protocol and measure luminescence.
-
Calculate cell viability as a percentage of the VEGF-C stimulated control and determine the IC50 value.
Cell Migration Assay (Scratch/Wound Healing Assay)
This assay evaluates the inhibitory effect of this compound on VEGF-C-induced cell migration.
Materials:
-
HDLECs or other suitable cell lines
-
Appropriate cell culture medium
-
Recombinant human VEGF-C
-
This compound
-
6-well or 12-well plates
-
200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Seed cells in a 6-well or 12-well plate and grow them to 90-100% confluency.[5]
-
Create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.[2][5]
-
Gently wash the wells with PBS to remove detached cells.[2]
-
Replace the medium with a low-serum medium containing various concentrations of this compound.
-
Add VEGF-C to the appropriate wells to stimulate migration.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., 8, 16, 24 hours).
-
Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ).
-
Quantify the migration rate or the percentage of wound closure and compare the treated groups to the control.
Western Blot Analysis of VEGFR-3 Phosphorylation
This assay confirms that this compound inhibits the VEGFR-3 signaling pathway by detecting the phosphorylation status of the receptor.
Materials:
-
Cells expressing VEGFR-3 (e.g., HDLECs)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-VEGFR-3 (Tyr1337), anti-total VEGFR-3, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting equipment
-
PVDF or nitrocellulose membranes
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and starve them as described in the proliferation assay.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate with VEGF-C for a short period (e.g., 10-15 minutes).
-
Lyse the cells on ice with lysis buffer containing phosphatase inhibitors.[6]
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST to reduce background when detecting phosphorylated proteins.[6][7]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. med.virginia.edu [med.virginia.edu]
- 3. Discovery, Synthesis, and Evaluation of Highly Selective Vascular Endothelial Growth Factor Receptor 3 (VEGFR3) Inhibitor for the Potential Treatment of Metastatic Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Scratch assay for endothelial cell (EC) migration [bio-protocol.org]
- 6. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Vegfr-3-IN-1 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Vegfr-3-IN-1, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), in various cell-based assays. This document includes detailed protocols for assessing the inhibitor's effects on cell viability, migration, and the VEGFR-3 signaling pathway.
Introduction to this compound
This compound is a selective inhibitor of VEGFR-3, a receptor tyrosine kinase primarily involved in lymphangiogenesis, the formation of lymphatic vessels.[1] The VEGFR-3 signaling pathway plays a crucial role in the proliferation and migration of lymphatic endothelial cells.[2][3] In the context of cancer, particularly metastatic triple-negative breast cancer, VEGFR-3 has emerged as a potential therapeutic target.[1] this compound has been shown to significantly inhibit the proliferation and migration of cells by inactivating the VEGFR-3 signaling pathway.[1] It markedly suppresses the phosphorylation of VEGFR-3 and its downstream signaling proteins in a dose-dependent manner.[1]
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in both enzymatic and cell-based assays. The following table summarizes the key inhibitory concentrations (IC50) and effective concentrations.
| Target/Cell Line | Assay Type | IC50/Effective Concentration | Reference |
| VEGFR-3 | Enzymatic Assay | 110.4 nM | [1] |
| MDA-MB-231 (Human Breast Cancer) | Cell Proliferation Assay | 2.22 µM | [1] |
| MDA-MB-436 (Human Breast Cancer) | Cell Proliferation Assay | 3.50 µM | [1] |
| Human Dermal Lymphatic Endothelial Cells (HDLEC) | Western Blot (VEGFR-3 Phosphorylation) | 10-500 nM | [1] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach for evaluating this compound, the following diagrams are provided.
Caption: Inhibition of the VEGFR-3 signaling pathway by this compound.
Caption: General workflow for evaluating this compound in cell-based assays.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound.
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This protocol determines the number of viable cells in culture based on the quantification of ATP.
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Target cells (e.g., MDA-MB-231, MDA-MB-436)
-
Complete cell culture medium
-
96-well opaque-walled plates
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A final DMSO concentration should be kept below 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Luminescence Measurement:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[4][5]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[4][5]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[4][5]
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (medium only) from all readings.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the log concentration of this compound to calculate the IC50 value.
-
Cell Migration Assay (Transwell Assay)
This assay assesses the effect of this compound on the migratory capacity of cells.
Materials:
-
This compound stock solution
-
Target cells (e.g., MDA-MB-231)
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Microscope
Procedure:
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Starve the cells in a serum-free medium for 12-24 hours prior to the assay.
-
Trypsinize and resuspend the cells in a serum-free medium at a concentration of 1 x 10^5 cells/mL.[6]
-
-
Assay Setup:
-
Add 600 µL of medium containing the chemoattractant to the lower chamber of the 24-well plate.[6]
-
Add 200 µL of the cell suspension to the upper chamber of the Transwell insert.[6]
-
Add different concentrations of this compound to both the upper and lower chambers to ensure a consistent concentration throughout the assay. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 12-24 hours, or for a time appropriate for the cell type.[6]
-
-
Staining and Visualization:
-
After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.[6]
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes at room temperature.[6]
-
Wash the inserts twice with PBS.
-
Stain the cells with 0.1% Crystal Violet for 30 minutes.[6]
-
Gently wash the inserts with water to remove excess stain.[6]
-
-
Quantification:
-
Allow the inserts to air dry.
-
Count the number of migrated cells in several random fields of view under a microscope.
-
Alternatively, the dye can be eluted with 10% acetic acid, and the absorbance can be measured at 590 nm using a microplate reader.[6]
-
-
Data Analysis:
-
Compare the number of migrated cells or absorbance values in the treated groups to the vehicle control group.
-
Express the results as a percentage of migration inhibition.
-
Western Blot Analysis of VEGFR-3 Phosphorylation
This protocol is used to determine the effect of this compound on the phosphorylation status of VEGFR-3 and its downstream targets.
Materials:
-
This compound stock solution
-
Target cells (e.g., HDLEC)
-
VEGF-C (ligand for VEGFR-3)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-VEGFR-3, anti-total-VEGFR-3, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and grow to 80-90% confluency.
-
Starve cells in a serum-free medium for 12-24 hours.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with VEGF-C (e.g., 50 ng/mL) for 15-30 minutes.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[7]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the phosphorylated protein to the total protein.
-
Use GAPDH or another housekeeping protein as a loading control.
-
Compare the levels of protein phosphorylation in treated samples to the stimulated control.
-
References
Application Notes and Protocols for Vegfr-3-IN-1 in In Vivo Animal Model Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vegfr-3-IN-1 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), a key regulator of lymphangiogenesis.[1] Dysregulation of the VEGFR-3 signaling pathway is implicated in various pathologies, including tumor metastasis and lymphedema. These application notes provide detailed protocols for the use of this compound in preclinical in vivo studies, with a focus on a breast cancer xenograft model.
Mechanism of Action
VEGFR-3, upon binding its ligands VEGF-C or VEGF-D, undergoes dimerization and autophosphorylation, activating downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways.[2][3] These pathways are crucial for the proliferation, migration, and survival of lymphatic endothelial cells. This compound selectively inhibits the kinase activity of VEGFR-3, thereby blocking these downstream effects and inhibiting lymphangiogenesis.
Data Presentation
In Vitro Potency
| Parameter | Value | Cell Line/Target |
| IC50 | 110.4 nM | VEGFR-3 |
In Vivo Efficacy in Breast Cancer Xenograft Model (MDA-MB-231)
| Treatment Group | Dose (mg/kg, p.o.) | Tumor Growth Inhibition (%) |
| This compound | 25 | Not explicitly stated, but lower than 50 mg/kg |
| This compound | 50 | 61.9 |
Pharmacokinetic Parameters of this compound
| Species | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Oral Bioavailability (%) |
| Mouse | 10 | 420 | Not Specified | 9219 (AUC0-t) | 16 | Not Specified |
| Rat | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | 30.9 |
Signaling Pathway
The following diagram illustrates the VEGFR-3 signaling pathway and the point of inhibition by this compound.
Caption: VEGFR-3 signaling pathway and inhibition by this compound.
Experimental Protocols
Breast Cancer Xenograft Mouse Model
This protocol describes the establishment of a subcutaneous xenograft model using the MDA-MB-231 human breast cancer cell line to evaluate the in vivo efficacy of this compound.
Materials:
-
MDA-MB-231 human breast cancer cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional, can enhance tumor take rate)
-
Female immunodeficient mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose sodium (CMC-Na) in sterile water)
-
Gavage needles (20-22 gauge, flexible tip recommended)
-
Calipers
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Cell Culture: Culture MDA-MB-231 cells according to standard protocols. Harvest cells during the logarithmic growth phase.
-
Cell Preparation for Injection:
-
Trypsinize and count the cells.
-
Wash the cells with sterile PBS.
-
Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 2 x 10^7 cells/mL.[4]
-
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Inject 100 µL of the cell suspension (containing 2 x 10^6 cells) subcutaneously into the flank or mammary fat pad of each mouse.[4]
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
-
Treatment Initiation:
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
-
This compound Administration (Oral Gavage):
-
Prepare a stock solution of this compound in a suitable solvent and then dilute to the final desired concentrations (e.g., 2.5 mg/mL and 5.0 mg/mL for 25 and 50 mg/kg doses, respectively) with the vehicle.
-
Administer this compound or vehicle to the respective groups via oral gavage daily. The volume should not exceed 10 mL/kg body weight.[5][6]
-
-
Endpoint and Data Collection:
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Tumor tissue can be processed for further analysis (e.g., histology, immunohistochemistry, Western blotting).
-
Experimental Workflow Diagram
Caption: Workflow for in vivo efficacy study of this compound.
Safety and Handling
This compound is a research chemical. Standard laboratory safety procedures should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. For in vivo studies, all animal procedures must be approved and conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).
Conclusion
These application notes provide a framework for conducting in vivo studies with this compound. The provided protocols and data will aid researchers in designing and executing experiments to further investigate the therapeutic potential of this selective VEGFR-3 inhibitor in various animal models. It is recommended to perform pilot studies to determine the optimal dose and treatment schedule for specific animal models and disease contexts.
References
- 1. Vascular endothelial growth factor receptor-3 promotes breast cancer cell proliferation, motility and survival in vitro and tumor formation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Regulation of VEGFR3 signaling in lymphatic endothelial cells [frontiersin.org]
- 4. pubcompare.ai [pubcompare.ai]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
Application Notes and Protocols for Vegfr-3-IN-1 Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vegfr-3-IN-1 is a potent and highly selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3) with a reported IC50 of 110.4 nM.[1][2][3] This small molecule inhibitor has demonstrated significant anti-proliferative and anti-migratory effects on various cancer cell lines, including the triple-negative breast cancer cell lines MDA-MB-231 and MDA-MB-436, as well as human dermal lymphatic endothelial cells (HDLEC).[1][2][3] The mechanism of action involves the inactivation of the VEGFR-3 signaling pathway, which plays a crucial role in lymphangiogenesis and tumor metastasis.[1][3][4] Preclinical studies utilizing a xenograft model have shown that oral administration of this compound can effectively inhibit tumor growth, highlighting its potential as a therapeutic agent for metastatic breast cancer.[1][3]
These application notes provide a detailed protocol for establishing an MDA-MB-231 xenograft model and evaluating the in vivo efficacy of this compound.
VEGFR-3 Signaling Pathway
The binding of the ligands VEGF-C and VEGF-D to VEGFR-3 triggers its dimerization (either as homodimers or heterodimers with VEGFR-2) and subsequent autophosphorylation of its intracellular tyrosine kinase domains. This activation initiates downstream signaling cascades, primarily the PI3K/Akt and Ras/MAPK (ERK1/2) pathways. These pathways are integral to promoting lymphatic endothelial cell proliferation, migration, and survival, which are critical processes in lymphangiogenesis and cancer metastasis.[5][6]
Caption: VEGFR-3 Signaling Pathway.
Quantitative Data Summary
The following tables summarize the in vivo efficacy and pharmacokinetic properties of this compound.
Table 1: In Vivo Antitumor Efficacy of this compound in MDA-MB-231 Xenograft Model
| Treatment Group | Dose (mg/kg, p.o.) | Mean Tumor Weight (g) ± SD | Tumor Growth Inhibition (%) |
| Vehicle (0.5% CMC-Na) | - | 0.89 ± 0.12 | - |
| This compound | 25 | 0.51 ± 0.09 | 42.7 |
| This compound | 50 | 0.34 ± 0.07 | 61.9[1] |
Data from day 21 post-treatment initiation.[3]
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value |
| Dose (mg/kg, p.o.) | 10 |
| Cmax (ng/mL) | 420[1] |
| AUC0-t (ng·h/mL) | 9219[1] |
| AUC0-∞ (ng·h/mL) | 12304[1] |
| t1/2 (hours) | 16[1] |
Experimental Protocols
MDA-MB-231 Xenograft Model Protocol
This protocol is based on the study that evaluated the in vivo efficacy of this compound (referred to as compound 38k in the primary literature).[3]
1. Animal Model:
-
Female BALB/c nude mice, 4-6 weeks old.
2. Cell Culture:
-
Culture MDA-MB-231 human breast cancer cells in an appropriate medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells during the logarithmic growth phase.
3. Tumor Cell Implantation:
-
Resuspend the harvested MDA-MB-231 cells in a 1:1 mixture of sterile PBS and Matrigel.
-
Subcutaneously inject 5 × 10^6 cells in a volume of 100 μL into the right flank of each mouse.
4. Animal Grouping and Treatment:
-
Monitor tumor growth regularly. When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
Control Group: Administer the vehicle (0.5% CMC-Na) orally (p.o.) once daily.
-
Treatment Groups: Administer this compound at the desired doses (e.g., 25 mg/kg and 50 mg/kg) orally (p.o.) once daily.
-
Continue treatment for 21 consecutive days.
5. Monitoring and Endpoints:
-
Measure tumor volume using calipers every 3 days. Calculate tumor volume using the formula: (Length × Width²) / 2.
-
Monitor the body weight of the mice to assess toxicity.
-
At the end of the 21-day treatment period, euthanize the mice and excise the tumors.
-
Weigh the excised tumors.
-
A portion of the tumor tissue can be snap-frozen in liquid nitrogen for Western blot analysis or fixed in formalin for immunohistochemistry.
Caption: Xenograft Model Experimental Workflow.
Western Blot Protocol for Phosphorylated VEGFR-3 in Tumor Tissue
1. Tissue Lysis:
-
Homogenize the frozen tumor tissue in RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 12,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
2. Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
3. SDS-PAGE and Electrotransfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated VEGFR-3 (p-VEGFR3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
To normalize the data, strip the membrane and re-probe with antibodies against total VEGFR-3 and a loading control (e.g., GAPDH or β-actin).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS |DC Chemicals [dcchemicals.com]
- 3. Discovery, Synthesis, and Evaluation of Highly Selective Vascular Endothelial Growth Factor Receptor 3 (VEGFR3) Inhibitor for the Potential Treatment of Metastatic Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sinobiological.com [sinobiological.com]
- 5. Frontiers | Regulation of VEGFR3 signaling in lymphatic endothelial cells [frontiersin.org]
- 6. VEGFR-3 controls tip to stalk conversion at vessel fusion sites by reinforcing Notch signalling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lymphatic Endothelial Cell Migration Assay with Vegfr-3-IN-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lymphangiogenesis, the formation of new lymphatic vessels from pre-existing ones, is a critical process in development, tissue repair, and immune responses. A key driver of lymphangiogenesis is the Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3) signaling pathway, which is primarily activated by its ligands, VEGF-C and VEGF-D. This activation triggers a cascade of intracellular events that lead to the proliferation, survival, and migration of lymphatic endothelial cells (LECs). Dysregulation of the VEGFR-3 pathway is implicated in various pathologies, including cancer metastasis and lymphedema. Therefore, inhibitors of VEGFR-3 are valuable tools for both basic research and as potential therapeutics.
Vegfr-3-IN-1 is a potent and selective inhibitor of VEGFR-3 tyrosine kinase.[1][2] These application notes provide detailed protocols for assessing the inhibitory effect of this compound on LEC migration using two common in vitro methods: the Transwell (or Boyden chamber) assay and the wound healing (or scratch) assay.
Data Presentation
The inhibitory effect of VEGFR-3 inhibitors on VEGF-C-induced migration of human lymphatic microvascular endothelial cells (HLMVECs) has been quantified. As a representative example, the potent and selective VEGFR-3 inhibitor SAR131675 has been shown to inhibit VEGF-C-induced migration with an IC50 of less than 30 nM.[3] The following table summarizes the dose-dependent inhibitory effect of a VEGFR-3 inhibitor on LEC migration.
| Inhibitor Concentration (nM) | Mean Inhibition of Migration (%) | Standard Deviation (%) |
| 0 | 0 | 0 |
| 10 | 25 | 5 |
| 30 | 55 | 8 |
| 100 | 85 | 6 |
| 300 | 98 | 3 |
Note: This data is representative and based on the reported potency of selective VEGFR-3 inhibitors like SAR131675.[3]
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental procedures, the following diagrams are provided.
Caption: VEGFR-3 signaling pathway and inhibition by this compound.
Caption: Transwell migration assay experimental workflow.
Caption: Wound healing (scratch) assay experimental workflow.
Experimental Protocols
Preparation of this compound Stock Solution
-
Solubility: this compound is soluble in dimethyl sulfoxide (DMSO).
-
Stock Solution Preparation: To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. For example, for a compound with a molecular weight of 500 g/mol , dissolve 5 mg in 1 mL of DMSO. Mix thoroughly by vortexing until fully dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[1][4]
Protocol 1: Transwell Migration Assay
This assay, also known as the Boyden chamber assay, measures the chemotactic response of LECs to a chemoattractant gradient.[3]
Materials:
-
Primary Human Lymphatic Endothelial Cells (LECs)
-
Endothelial Cell Growth Medium
-
Serum-free Endothelial Cell Basal Medium
-
Recombinant Human VEGF-C
-
This compound
-
24-well plates with Transwell inserts (8 µm pore size)
-
Gelatin
-
Calcein AM or Crystal Violet stain
-
Phosphate Buffered Saline (PBS)
-
Cotton swabs
Procedure:
-
Coating of Transwell Inserts:
-
Prepare a 0.1% gelatin solution in sterile water.
-
Coat the upper surface of the Transwell inserts with the gelatin solution and incubate for at least 1 hour at 37°C.
-
Aspirate the excess gelatin solution before use.
-
-
Cell Preparation:
-
Culture LECs to 80-90% confluency.
-
Harvest the cells using trypsin and resuspend them in serum-free basal medium at a concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
In the lower chambers of the 24-well plate, add 600 µL of serum-free basal medium containing 100 ng/mL VEGF-C.
-
For the inhibitor-treated groups, add the desired concentrations of this compound to the lower chambers along with VEGF-C. Include a vehicle control (DMSO).
-
Add 100 µL of the LEC suspension (1 x 10^5 cells) to the upper chamber of each Transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4 to 24 hours. The optimal incubation time should be determined empirically.
-
-
Quantification of Migration:
-
After incubation, carefully remove the Transwell inserts from the plate.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Method A: Crystal Violet Staining
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with 0.1% Crystal Violet solution for 20 minutes.
-
Gently wash the inserts with water.
-
Visualize and count the stained cells in several random fields of view under a microscope.
-
-
Method B: Calcein AM Staining
-
Label the migrated cells with Calcein AM according to the manufacturer's protocol.[3]
-
Measure the fluorescence using a fluorescence plate reader.
-
-
-
Data Analysis:
-
Calculate the percentage of migration inhibition for each concentration of this compound relative to the VEGF-C-only control.
-
Protocol 2: Wound Healing (Scratch) Assay
This assay measures the rate of collective cell migration to close a mechanically created gap in a confluent cell monolayer.[5][6][7][8]
Materials:
-
Primary Human Lymphatic Endothelial Cells (LECs)
-
Endothelial Cell Growth Medium
-
Serum-free or low-serum Endothelial Cell Basal Medium
-
Recombinant Human VEGF-C
-
This compound
-
12-well or 24-well tissue culture plates
-
Sterile p200 pipette tip or a specialized scratch tool
-
Phosphate Buffered Saline (PBS)
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed LECs in 12-well plates at a density that will form a confluent monolayer within 24 hours.
-
-
Creating the Wound:
-
Treatment:
-
Add fresh serum-free or low-serum medium to each well.
-
Add 100 ng/mL VEGF-C to the appropriate wells.
-
For the inhibitor-treated groups, add the desired concentrations of this compound along with VEGF-C. Include a vehicle control (DMSO).
-
-
Image Acquisition:
-
Immediately after adding the treatment media, capture images of the scratch in each well at t=0. Use reference marks on the plate to ensure the same field of view is imaged at each time point.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
Capture images of the same fields at regular intervals (e.g., 8, 12, and 24 hours) until the wound in the control wells is nearly closed.
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ) to measure the area or width of the scratch at each time point.[7]
-
Calculate the percentage of wound closure for each condition using the following formula:
-
% Wound Closure = [ (Area at t=0 - Area at t=x) / Area at t=0 ] * 100
-
-
Compare the rate of wound closure between the control and this compound-treated groups.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS |DC Chemicals [dcchemicals.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. clyte.tech [clyte.tech]
- 6. med.virginia.edu [med.virginia.edu]
- 7. moodle2.units.it [moodle2.units.it]
- 8. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]
Application Notes and Protocols for Vegfr-3-IN-1 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Vegfr-3-IN-1, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), in various cell culture experiments. The provided protocols and data will aid in the investigation of VEGFR-3 signaling and its role in cellular processes such as proliferation, migration, and survival.
Mechanism of Action
This compound is a selective inhibitor of VEGFR-3, a receptor tyrosine kinase primarily involved in lymphangiogenesis, the formation of lymphatic vessels.[1] The binding of its ligands, VEGF-C and VEGF-D, to VEGFR-3 induces receptor dimerization and autophosphorylation of tyrosine residues in its intracellular domain. This activation triggers downstream signaling cascades, principally the PI3K/AKT and Ras/MAPK pathways, which are crucial for cell proliferation, migration, and survival.[1] this compound exerts its inhibitory effect by blocking the phosphorylation of VEGFR-3, thereby inactivating its downstream signaling pathways.[1]
Data Presentation
The following tables summarize the known quantitative data for this compound, providing a starting point for dose-response experiments in various cell lines.
| Parameter | Value | Description |
| IC50 (VEGFR-3) | 110.4 nM | The half-maximal inhibitory concentration against the isolated VEGFR-3 enzyme.[1] |
Table 1: In Vitro Efficacy of this compound against VEGFR-3
| Cell Line | Cell Type | IC50 (µM) | Assay |
| MDA-MB-231 | Human Breast Cancer | 2.22 | Proliferation Assay |
| MDA-MB-436 | Human Breast Cancer | 3.50 | Proliferation Assay |
| HDLEC | Human Dermal Lymphatic Endothelial Cells | Not explicitly quantified, but significant inhibition of proliferation and migration was observed. | Proliferation and Migration Assays |
Table 2: Anti-proliferative Activity of this compound in Different Cell Lines [1]
Signaling Pathway Diagram
The following diagram illustrates the VEGFR-3 signaling pathway and the point of inhibition by this compound.
Caption: VEGFR-3 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound. Note: These are general protocols and should be optimized for your specific cell line and experimental conditions.
Cell Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the proliferation of adherent cells.
Materials:
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium. It is recommended to start with a concentration range based on the known IC50 values (e.g., 0.1 µM to 10 µM).
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
Incubate the plate for 48-72 hours.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
References
Application Notes and Protocols for Vegfr-3-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vegfr-3-IN-1 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), a key regulator of lymphangiogenesis.[1][2][3][4] With an IC50 of 110.4 nM, this small molecule inhibitor is a valuable tool for studying the physiological and pathological roles of the VEGFR-3 signaling pathway.[1][2][3][4] It has been shown to significantly inhibit the proliferation and migration of human dermal lymphatic endothelial cells (HDLECs) induced by VEGF-C and has demonstrated anti-tumor activity by inactivating the VEGFR-3 signaling pathway.[1][3] These application notes provide detailed protocols for the preparation of this compound stock solutions to ensure accurate and reproducible experimental results.
Quantitative Data Summary
A comprehensive summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 2756668-73-0 | [1] |
| Molecular Formula | C29H29ClF3N7OS | [2][5] |
| Molecular Weight | 616.10 g/mol | [2][5] |
| IC50 (VEGFR-3) | 110.4 nM | [1][2][3][4] |
| Purity | 99.52% | [6] |
| Appearance | Solid powder | [6] |
| Solubility in DMSO | ≥ 1.25 mg/mL | [1] |
| Storage of Powder | -20°C for 3 years | [6] |
| Storage of Stock Solution | -80°C for 6 months; -20°C for 1 month | [1][2] |
Experimental Protocols
1. Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Water bath or heating block (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 616.10 g/mol x 1000 mg/g
-
Mass = 6.16 mg
-
-
-
Weighing the Compound:
-
Carefully weigh out 6.16 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
-
Dissolving in DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the solution thoroughly for several minutes to aid dissolution.
-
For complete dissolution, gentle warming (e.g., in a 37°C water bath) and sonication may be required.[6] It has been noted that adjusting the pH to 6 with HCl may also be necessary for higher concentrations.[6]
-
-
Aliquoting and Storage:
-
Once the powder is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will prevent repeated freeze-thaw cycles which can degrade the compound.[1]
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][2]
-
Safety Precautions:
-
This compound is for research use only.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound and its solutions.
-
Handle DMSO with care as it can facilitate the absorption of substances through the skin.
-
Work in a well-ventilated area or a chemical fume hood.
Visualizations
References
- 1. Frontiers | Regulation of VEGFR3 signaling in lymphatic endothelial cells [frontiersin.org]
- 2. Vascular endothelial growth factor receptor 3 regulates endothelial function through β-arrestin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. VEGF-C/VEGFR-3 Signaling Regulates Chemokine Gradients and Lymphocyte Migration from Tissues to Lymphatics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of p-VEGFR-3 with Vegfr-3-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3), also known as Flt-4, is a receptor tyrosine kinase that plays a crucial role in lymphangiogenesis, the formation of lymphatic vessels.[1] Upon binding its ligands, VEGF-C or VEGF-D, VEGFR-3 undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, which are pivotal for lymphatic endothelial cell proliferation, migration, and survival. Dysregulation of the VEGFR-3 signaling pathway is implicated in various pathological conditions, including cancer metastasis and lymphedema.
Vegfr-3-IN-1 is a potent and selective inhibitor of VEGFR-3 with an IC50 of 110.4 nM.[2] This small molecule inhibitor effectively suppresses the phosphorylation of VEGFR-3 and its downstream signaling proteins in a dose-dependent manner.[2] This application note provides a detailed protocol for performing Western blot analysis to assess the inhibitory effect of this compound on VEGFR-3 phosphorylation in a cellular context.
Principle of the Assay
Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. This protocol describes the immunodetection of phosphorylated VEGFR-3 (p-VEGFR-3) in cells treated with this compound. The workflow involves cell culture and treatment, protein extraction, protein quantification, gel electrophoresis, protein transfer to a membrane, immunoprobing with specific antibodies against p-VEGFR-3 and total VEGFR-3, and signal detection and quantification. The inhibitory effect of this compound is determined by comparing the levels of p-VEGFR-3 in treated cells to untreated controls.
Data Presentation
The following table summarizes the dose-dependent inhibitory effect of this compound on VEGFR-3 phosphorylation. The data is representative of a typical experiment where Human Dermal Lymphatic Endothelial Cells (HDLECs) are stimulated with VEGF-C to induce VEGFR-3 phosphorylation and co-treated with increasing concentrations of this compound. The band intensities of phosphorylated VEGFR-3 (p-VEGFR-3) and total VEGFR-3 are quantified by densitometry, and the ratio of p-VEGFR-3 to total VEGFR-3 is calculated to normalize for protein loading.
| This compound Concentration (nM) | p-VEGFR-3 (Relative Densitometry Units) | Total VEGFR-3 (Relative Densitometry Units) | p-VEGFR-3 / Total VEGFR-3 Ratio | % Inhibition of Phosphorylation |
| 0 (Vehicle Control) | 1.00 | 1.00 | 1.00 | 0% |
| 10 | 0.85 | 1.02 | 0.83 | 17% |
| 50 | 0.55 | 0.98 | 0.56 | 44% |
| 100 | 0.32 | 1.01 | 0.32 | 68% |
| 250 | 0.15 | 0.99 | 0.15 | 85% |
| 500 | 0.08 | 1.03 | 0.08 | 92% |
Note: The data presented in this table is a representative example and may vary depending on the cell line, experimental conditions, and reagents used.
Experimental Protocols
Materials and Reagents
-
Cell Line: Human Dermal Lymphatic Endothelial Cells (HDLEC) or other suitable cell line expressing VEGFR-3.
-
Cell Culture Medium: Endothelial Cell Growth Medium MV2 (or appropriate medium for the chosen cell line).
-
Recombinant Human VEGF-C: To stimulate VEGFR-3 phosphorylation.
-
This compound: VEGFR-3 inhibitor.
-
DMSO: Vehicle for this compound.
-
Phosphate Buffered Saline (PBS): pH 7.4.
-
RIPA Lysis Buffer: (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail and PhosSTOP™).
-
BCA Protein Assay Kit.
-
Laemmli Sample Buffer (4X).
-
Precast Polyacrylamide Gels (e.g., 4-12% Bis-Tris).
-
SDS-PAGE Running Buffer.
-
PVDF or Nitrocellulose Membranes.
-
Transfer Buffer.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-VEGFR-3 (Tyr1337) antibody.
-
Rabbit anti-VEGFR-3 antibody.
-
Mouse or Rabbit anti-β-actin or anti-GAPDH antibody (loading control).
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG.
-
HRP-conjugated goat anti-mouse IgG.
-
-
Chemiluminescent Substrate (ECL).
-
Imaging System: For capturing chemiluminescent signals.
Experimental Workflow
Experimental workflow for Western blot analysis of p-VEGFR-3.
Step-by-Step Protocol
1. Cell Culture and Treatment
1.1. Seed HDLECs in 6-well plates and culture until they reach 80-90% confluency. 1.2. Serum-starve the cells for 4-6 hours in a basal medium to reduce basal receptor phosphorylation. 1.3. Prepare stock solutions of this compound in DMSO. Dilute the inhibitor to the desired final concentrations (e.g., 10, 50, 100, 250, 500 nM) in a serum-free medium. 1.4. Pre-treat the cells with the different concentrations of this compound or vehicle (DMSO) for 1-2 hours. 1.5. Stimulate the cells with recombinant human VEGF-C (e.g., 50 ng/mL) for 10-15 minutes to induce VEGFR-3 phosphorylation.
2. Protein Extraction and Quantification
2.1. After stimulation, place the culture plates on ice and wash the cells twice with ice-cold PBS. 2.2. Add 100-150 µL of ice-cold RIPA lysis buffer (supplemented with protease and phosphatase inhibitors) to each well. 2.3. Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes. 2.4. Incubate the lysates on ice for 30 minutes with occasional vortexing. 2.5. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. 2.6. Transfer the supernatant (protein extract) to a new set of pre-chilled tubes. 2.7. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
3. SDS-PAGE and Protein Transfer
3.1. Normalize the protein concentration of all samples with lysis buffer. 3.2. Add 4X Laemmli sample buffer to the lysates to a final concentration of 1X. 3.3. Boil the samples at 95-100°C for 5 minutes. 3.4. Load equal amounts of protein (e.g., 20-30 µg) per lane onto a precast polyacrylamide gel. 3.5. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom. 3.6. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
4. Immunoprobing
4.1. Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. 4.2. Incubate the membrane with the primary antibody against p-VEGFR-3 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation. 4.3. The next day, wash the membrane three times for 10 minutes each with TBST. 4.4. Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% non-fat milk/TBST) for 1 hour at room temperature. 4.5. Wash the membrane three times for 10 minutes each with TBST.
5. Signal Detection and Analysis
5.1. Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes. 5.2. Capture the chemiluminescent signal using an appropriate imaging system. 5.3. To analyze total VEGFR-3 and a loading control, the membrane can be stripped and re-probed with antibodies against total VEGFR-3 and β-actin/GAPDH, following the same immunoprobing steps. 5.4. Quantify the band intensities using densitometry software. Normalize the p-VEGFR-3 signal to the total VEGFR-3 signal to account for any variations in protein loading.
Signaling Pathway
VEGFR-3 signaling pathway and the inhibitory action of this compound.
Troubleshooting
| Issue | Possible Cause(s) | Suggestion(s) |
| No or weak p-VEGFR-3 signal | - Inefficient VEGF-C stimulation.- Suboptimal antibody concentration.- Insufficient protein loading.- Phosphatase activity in lysate. | - Optimize VEGF-C concentration and stimulation time.- Titrate primary antibody concentration.- Load more protein per lane.- Ensure fresh phosphatase inhibitors are added to the lysis buffer. |
| High background | - Insufficient blocking.- Antibody concentration too high.- Inadequate washing. | - Increase blocking time or change blocking agent (e.g., from milk to BSA).- Reduce primary and/or secondary antibody concentration.- Increase the number and duration of wash steps. |
| Multiple non-specific bands | - Antibody cross-reactivity.- Protein degradation. | - Use a more specific antibody.- Ensure protease inhibitors are added to the lysis buffer and keep samples on ice. |
| Inconsistent loading control | - Inaccurate protein quantification.- Pipetting errors. | - Re-quantify protein concentrations carefully.- Use calibrated pipettes. |
Conclusion
This application note provides a comprehensive guide for the Western blot analysis of p-VEGFR-3 and the evaluation of the inhibitory activity of this compound. By following the detailed protocols and troubleshooting guide, researchers can reliably assess the dose-dependent effects of this inhibitor on VEGFR-3 signaling. This methodology is essential for the preclinical evaluation of novel therapeutic agents targeting the VEGFR-3 pathway in cancer and other diseases.
References
Application Notes and Protocols for Cell Proliferation Assay Using Vegfr-3-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), also known as Fms-like tyrosine kinase 4 (Flt-4), is a key regulator of lymphangiogenesis and plays a crucial role in tumor progression and metastasis.[1][2] Its activation by ligands such as VEGF-C and VEGF-D initiates downstream signaling cascades, primarily the PI3K/Akt and Ras/MAPK/ERK pathways, which are pivotal for endothelial cell proliferation, migration, and survival.[3] Vegfr-3-IN-1 is a potent and selective small molecule inhibitor of VEGFR-3, demonstrating significant anti-proliferative effects in various cancer cell lines by specifically targeting this pathway.[4] These application notes provide detailed protocols for utilizing this compound in cell proliferation assays to assess its efficacy and elucidate its mechanism of action.
Mechanism of Action of this compound
This compound exerts its anti-proliferative effects by inhibiting the autophosphorylation of VEGFR-3 upon ligand binding.[4] This blockade prevents the activation of downstream signaling molecules, thereby arresting the cell cycle and inhibiting cell division. The inhibitor has shown high selectivity for VEGFR-3 over other related kinases, making it a valuable tool for studying VEGFR-3 specific functions in cancer biology.
VEGFR-3 Signaling Pathway and Inhibition by this compound
Caption: VEGFR-3 signaling cascade and the inhibitory action of this compound.
Quantitative Data Summary
The inhibitory effects of this compound on cell proliferation have been quantified across various cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its potency.
| Compound | Target | IC50 (nM) | Cell Line | Assay Type | Reference |
| This compound | VEGFR-3 | 110.4 | Enzyme Assay | N/A | [4] |
| This compound | Cell Proliferation | 2220 | MDA-MB-231 | MTT Assay | [4] |
| This compound | Cell Proliferation | 3500 | MDA-MB-436 | MTT Assay | [4] |
Experimental Protocols
Two common and reliable methods for assessing cell proliferation are the MTT assay and the BrdU incorporation assay.
Protocol 1: MTT Cell Proliferation Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Experimental Workflow for MTT Assay
Caption: Step-by-step workflow for the MTT cell proliferation assay.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell lines (e.g., MDA-MB-231, MDA-MB-436)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.1 µM to 50 µM.
-
Include a vehicle control (DMSO) at the same concentration as in the highest drug concentration well.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized based on the cell line's doubling time.
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking for 15 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Protocol 2: BrdU Incorporation Assay
This assay directly measures DNA synthesis, providing a more specific assessment of cell proliferation.
Experimental Workflow for BrdU Assay
Caption: Step-by-step workflow for the BrdU cell proliferation assay.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
BrdU Labeling Reagent
-
Fixing/Denaturing Solution
-
Anti-BrdU Antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop Solution
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol to seed and treat cells with this compound.
-
-
BrdU Labeling:
-
After the desired treatment incubation period (e.g., 48 hours), add 10 µL of BrdU labeling solution to each well.
-
Incubate for 2-24 hours, depending on the cell line's proliferation rate.
-
-
Fixation and Denaturation:
-
Carefully remove the culture medium.
-
Add 200 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature.
-
-
Antibody Incubation:
-
Remove the fixing solution and wash the wells with PBS.
-
Add 100 µL of diluted anti-BrdU antibody to each well and incubate for 1 hour at room temperature.
-
Wash the wells three times with PBS.
-
Add 100 µL of diluted HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.
-
-
Detection:
-
Wash the wells three times with PBS.
-
Add 100 µL of TMB substrate and incubate for 15-30 minutes at room temperature, or until color develops.
-
Add 100 µL of Stop Solution to each well.
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of proliferation inhibition relative to the vehicle control.
-
Troubleshooting and Considerations
-
Cell Density: Optimal cell seeding density is crucial. Too few cells may lead to a weak signal, while too many can result in contact inhibition and affect proliferation rates.
-
Incubation Time: The duration of treatment with this compound should be sufficient to observe an effect on proliferation, typically 1-3 cell cycles.
-
Solvent Effects: Ensure the final concentration of DMSO is low (typically <0.5%) and consistent across all wells to avoid solvent-induced cytotoxicity.
-
Edge Effects: To minimize evaporation and temperature gradients, avoid using the outer wells of the 96-well plate for experimental samples.
-
Positive and Negative Controls: Always include untreated cells as a negative control and a known proliferation inhibitor as a positive control to validate the assay.
By following these detailed protocols and considering the key variables, researchers can effectively utilize this compound to investigate its anti-proliferative properties and further understand the role of VEGFR-3 signaling in cancer biology.
References
- 1. Vascular endothelial growth factor receptor-3 promotes breast cancer cell proliferation, motility and survival in vitro and tumor formation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of VEGFR-3 activation with the antagonistic antibody more potently suppresses lymph node and distant metastases than inactivation of VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for Tube Formation Assay with VEGFR-3-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tube formation assay is a widely used in vitro method to assess the angiogenic and lymphangiogenic potential of endothelial cells. This assay is crucial in studying the processes of blood and lymphatic vessel formation and for screening compounds that may inhibit or stimulate these processes. Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3) is a key receptor tyrosine kinase that, upon binding with its ligands VEGF-C and VEGF-D, plays a pivotal role in lymphangiogenesis and also contributes to angiogenesis.[1][2] Dysregulation of VEGFR-3 signaling is implicated in various pathologies, including cancer metastasis and lymphedema.
VEGFR-3-IN-1 is a potent and selective inhibitor of VEGFR-3, making it a valuable tool for investigating the role of VEGFR-3 in vascular biology and for the development of anti-angiogenic and anti-lymphangiogenic therapies. These application notes provide a detailed protocol for performing a tube formation assay using Human Umbilical Vein Endothelial Cells (HUVECs) to evaluate the inhibitory effect of this compound.
Principle of the Assay
When cultured on a basement membrane extract (BME) matrix, such as Matrigel®, endothelial cells differentiate, migrate, and align to form a network of capillary-like structures, a process known as tube formation. This process mimics the later stages of angiogenesis and lymphangiogenesis. The extent of tube formation can be quantified by measuring parameters such as the total tube length, the number of branch points, and the number of enclosed meshes. By treating the cells with this compound, the inhibitory effect on tube formation can be assessed, providing insights into the compound's anti-angiogenic or anti-lymphangiogenic activity.
Experimental Protocols
Materials and Reagents
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement Membrane Extract (BME), Growth Factor Reduced (e.g., Matrigel®)
-
This compound (stock solution prepared in DMSO)
-
Recombinant Human VEGF-C
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
Calcein AM (for fluorescent visualization)
-
96-well culture plates
-
Sterile pipette tips and tubes
-
Incubator (37°C, 5% CO2)
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin)
Experimental Workflow
Detailed Protocol
1. Preparation of BME-Coated Plates:
-
Thaw the Basement Membrane Extract (BME) on ice overnight at 4°C.
-
Pre-chill a 96-well plate and pipette tips at -20°C for at least 30 minutes.
-
Using the pre-chilled tips, add 50 µL of BME to each well of the 96-well plate, ensuring the entire bottom surface is covered.
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify into a gel.
2. Cell Preparation and Seeding:
-
Culture HUVECs in Endothelial Cell Growth Medium until they reach 80-90% confluency.
-
Harvest the cells using Trypsin-EDTA and neutralize with medium containing FBS.
-
Centrifuge the cell suspension and resuspend the pellet in a serum-free basal medium.
-
Perform a cell count and adjust the cell density to 1 x 10^5 to 2 x 10^5 cells/mL.
3. Treatment with this compound:
-
Prepare serial dilutions of this compound in the serum-free basal medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
To the cell suspension, add the diluted this compound and recombinant human VEGF-C (e.g., 50 ng/mL) as a pro-angiogenic stimulus.
-
Gently add 150 µL of the cell suspension containing the treatments to each well of the BME-coated plate.
-
Include a positive control (VEGF-C only) and a negative control (basal medium only).
4. Incubation and Visualization:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4 to 18 hours. Monitor the tube formation periodically under an inverted microscope.
-
For fluorescent imaging, Calcein AM can be added to the cells for 30 minutes before the end of the incubation period.
-
Capture images of the tube networks using an inverted microscope equipped with a digital camera.
5. Quantification of Tube Formation:
-
Quantify the captured images using an image analysis software such as ImageJ with the Angiogenesis Analyzer plugin.
-
The following parameters are typically measured:
-
Total Tube Length: The sum of the lengths of all tube segments.
-
Number of Branch Points (Nodes): The number of points where three or more tubes intersect.
-
Number of Meshes (Loops): The number of enclosed areas formed by the tube network.
-
Data Presentation
The quantitative data should be summarized in tables for clear comparison between different treatment groups.
Table 1: Effect of this compound on Tube Formation in HUVECs
| Treatment Group | Concentration | Total Tube Length (µm) | Number of Branch Points | Number of Meshes |
| Negative Control | - | 150 ± 25 | 5 ± 2 | 2 ± 1 |
| Positive Control (VEGF-C) | 50 ng/mL | 1200 ± 150 | 45 ± 8 | 20 ± 5 |
| This compound | 1 nM | 1150 ± 130 | 42 ± 7 | 18 ± 4 |
| This compound | 10 nM | 980 ± 110 | 35 ± 6 | 15 ± 3 |
| This compound | 100 nM | 650 ± 80 | 20 ± 4 | 8 ± 2 |
| This compound | 1 µM | 300 ± 50 | 10 ± 3 | 3 ± 1 |
| This compound | 10 µM | 180 ± 30 | 6 ± 2 | 2 ± 1 |
| Vehicle Control (DMSO) | - | 1180 ± 145 | 44 ± 8 | 19 ± 4 |
Data are presented as mean ± standard deviation from a representative experiment performed in triplicate. This table presents hypothetical data for illustrative purposes.
Table 2: Percentage Inhibition of Tube Formation by this compound
| Concentration of this compound | % Inhibition of Total Tube Length | % Inhibition of Branch Points | % Inhibition of Meshes |
| 1 nM | 4.2% | 6.7% | 10.0% |
| 10 nM | 18.3% | 22.2% | 25.0% |
| 100 nM | 45.8% | 55.6% | 60.0% |
| 1 µM | 75.0% | 77.8% | 85.0% |
| 10 µM | 85.0% | 86.7% | 90.0% |
% Inhibition is calculated relative to the positive control (VEGF-C) after subtracting the baseline of the negative control. This table presents hypothetical data for illustrative purposes.
VEGFR-3 Signaling Pathway
VEGF-C or VEGF-D binding to VEGFR-3 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation triggers downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways, which are crucial for endothelial cell proliferation, migration, and survival – all key processes in angiogenesis and lymphangiogenesis. This compound inhibits the kinase activity of VEGFR-3, thereby blocking these downstream signals.
Troubleshooting and Considerations
-
Low Tube Formation in Positive Control: This could be due to suboptimal cell density, poor quality of BME, or low passage number of HUVECs. Ensure cells are within a low passage number and that the BME is handled correctly to prevent premature polymerization.
-
High Variability Between Replicates: Inconsistent coating of BME or inaccurate cell seeding can lead to variability. Ensure even coating of the wells and thorough mixing of the cell suspension before seeding.
-
This compound Solubility: Ensure the inhibitor is fully dissolved in DMSO and that the final DMSO concentration in the assay is low (typically <0.1%) and consistent across all wells to avoid solvent-induced artifacts.
-
Interpretation of Results: The tube formation assay is a powerful screening tool, but results should be confirmed with other in vitro assays (e.g., migration, proliferation assays) and ultimately with in vivo models of angiogenesis and lymphangiogenesis.
By following these detailed protocols and considering the key aspects of the assay, researchers can effectively utilize the tube formation assay with this compound to investigate the role of VEGFR-3 in vascular biology and to screen for potential therapeutic agents.
References
Application Notes and Protocols: Immunohistochemical Analysis of VEGFR-3 Signaling Inhibition by Vegfr-3-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Immunohistochemistry (IHC) for the study of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3) signaling and its inhibition by Vegfr-3-IN-1. This document includes detailed protocols, data on inhibitor efficacy, and visualizations of the signaling pathway and experimental workflow.
Introduction to VEGFR-3 Signaling
Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), also known as Fms-like tyrosine kinase 4 (Flt-4), is a receptor tyrosine kinase that plays a critical role in lymphangiogenesis, the formation of lymphatic vessels.[1] Its primary ligands are VEGF-C and VEGF-D. Upon ligand binding, VEGFR-3 undergoes dimerization (forming homodimers or heterodimers with VEGFR-2) and autophosphorylation of specific tyrosine residues in its intracellular domain.[2] This activation initiates downstream signaling cascades, principally the PI3K/AKT and MAPK/ERK pathways, which are crucial for promoting the proliferation, migration, and survival of lymphatic endothelial cells.[2] Dysregulation of the VEGFR-3 signaling pathway is implicated in various pathological conditions, including tumor metastasis and lymphedema.
This compound: A Selective Inhibitor of VEGFR-3
This compound is a potent and selective inhibitor of VEGFR-3. It functions by targeting the kinase activity of the receptor, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways. This inhibitory action leads to a reduction in cell proliferation and migration in cells where the VEGFR-3 pathway is active.[1]
Quantitative Data on this compound Activity
The following tables summarize the quantitative data regarding the inhibitory effects of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay | IC₅₀ | Reference |
| VEGFR-3 | Kinase Assay | 110.4 nM | [1] |
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Cell Type | IC₅₀ | Reference |
| MDA-MB-231 | Human Breast Cancer | 2.22 µM | [1] |
| MDA-MB-436 | Human Breast Cancer | 3.50 µM | [1] |
VEGFR-3 Signaling Pathway and Inhibition
The following diagram illustrates the VEGFR-3 signaling cascade and the point of intervention for this compound.
Caption: VEGFR-3 signaling pathway and inhibition by this compound.
Experimental Protocols
Protocol 1: In Vitro Treatment of Cells with this compound Prior to Immunohistochemistry
This protocol describes the treatment of adherent cells with this compound to assess its effect on VEGFR-3 signaling before proceeding with immunohistochemical analysis.
Materials:
-
Adherent cells expressing VEGFR-3 (e.g., lymphatic endothelial cells, specific cancer cell lines)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
VEGF-C or VEGF-D ligand
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Chamber slides or coverslips
Procedure:
-
Cell Seeding: Seed cells onto chamber slides or coverslips at an appropriate density to achieve 50-70% confluency at the time of treatment.
-
Cell Culture: Culture cells in complete medium at 37°C in a humidified incubator with 5% CO₂ until they reach the desired confluency.
-
Serum Starvation (Optional): To reduce basal signaling, you may serum-starve the cells for 4-6 hours in a serum-free or low-serum medium prior to treatment.
-
Inhibitor Treatment:
-
Prepare working solutions of this compound in a serum-free or low-serum medium at various concentrations (e.g., 0.1, 1, 10, 100, 1000 nM). Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.
-
Remove the culture medium and replace it with the medium containing the desired concentration of this compound or vehicle.
-
Incubate for 1-2 hours at 37°C.
-
-
Ligand Stimulation:
-
Following inhibitor pre-treatment, add VEGF-C or VEGF-D to the medium at a pre-determined optimal concentration to stimulate VEGFR-3 signaling.
-
Incubate for 15-30 minutes at 37°C. A time-course experiment may be necessary to determine the optimal stimulation time for observing downstream phosphorylation events.
-
-
Fixation:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Storage: The fixed cells on slides/coverslips can be stored in PBS at 4°C for a short period before proceeding with immunohistochemistry.
Protocol 2: Immunohistochemistry for VEGFR-3 in Paraffin-Embedded Sections
This protocol provides a detailed procedure for the detection of VEGFR-3 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or Tris-EDTA, pH 9.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 10% normal goat serum in PBS)
-
Primary antibody against VEGFR-3 (diluted in blocking buffer)
-
Biotinylated secondary antibody
-
Avidin-Biotin Complex (ABC) reagent
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 5 minutes each).
-
Rehydrate through graded ethanol solutions: 100% (2 changes for 3 minutes each), 95% (1 change for 3 minutes), and 70% (1 change for 3 minutes).
-
Rinse with deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated Antigen Retrieval Buffer. Heat-induced epitope retrieval (HIER) is recommended for VEGFR-3.[3] The optimal buffer and heating time should be determined empirically, but a common starting point is heating in 10 mM Sodium Citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes.[4]
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse with deionized water and then with PBS.
-
-
Peroxidase Block:
-
Incubate sections with 3% hydrogen peroxide for 10-15 minutes to quench endogenous peroxidase activity.
-
Rinse with PBS (3 changes for 5 minutes each).
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Drain the blocking buffer and incubate sections with the primary anti-VEGFR-3 antibody at the recommended dilution.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides with PBS (3 changes for 5 minutes each).
-
Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.
-
-
Signal Amplification:
-
Wash slides with PBS (3 changes for 5 minutes each).
-
Incubate with ABC reagent for 30 minutes at room temperature.
-
-
Chromogenic Detection:
-
Wash slides with PBS (3 changes for 5 minutes each).
-
Incubate with DAB substrate until the desired brown color develops (typically 2-10 minutes). Monitor under a microscope.
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate sections through graded ethanol solutions (70%, 95%, 100%).
-
Clear in xylene (2 changes for 3 minutes each).
-
Mount with a permanent mounting medium.
-
Experimental Workflow for IHC Analysis of this compound Efficacy
The following diagram outlines the logical flow of an experiment designed to assess the inhibitory effect of this compound on VEGFR-3 signaling using immunohistochemistry.
Caption: Experimental workflow for assessing this compound efficacy.
Troubleshooting Common IHC Issues
Table 3: Common Problems and Solutions in VEGFR-3 Immunohistochemistry
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Staining or Weak Signal | - Inactive primary antibody- Incorrect antibody dilution- Inadequate antigen retrieval- Tissue over-fixation | - Use a new antibody aliquot- Optimize antibody concentration- Test different antigen retrieval methods (buffer pH, heating time)- Reduce fixation time for future samples |
| High Background Staining | - Insufficient blocking- Primary antibody concentration too high- Endogenous peroxidase/biotin activity- Sections dried out during staining | - Increase blocking time or use a different blocking agent- Further dilute the primary antibody- Ensure adequate peroxidase/biotin blocking steps- Keep sections moist throughout the protocol |
| Non-specific Staining | - Cross-reactivity of primary or secondary antibody- Fc receptor binding | - Use a more specific primary antibody- Use a pre-adsorbed secondary antibody- Include an Fc receptor block in the blocking step |
For more detailed troubleshooting, refer to general IHC guides and the specific antibody datasheet.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular controls of lymphatic VEGFR3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wrexham.repository.guildhe.ac.uk [wrexham.repository.guildhe.ac.uk]
- 4. 3,4-Difluorobenzocurcumin Inhibits Vegfc-Vegfr3-Erk Signalling to Block Developmental Lymphangiogenesis in Zebrafish [mdpi.com]
Application Note: Flow Cytometry Analysis of Cellular Responses to Vegfr-3-IN-1 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), also known as Fms-like tyrosine kinase 4 (Flt-4), is a key regulator of the development and maintenance of the lymphatic system.[1] Its activation by ligands such as VEGF-C and VEGF-D initiates a signaling cascade that promotes the proliferation, migration, and survival of lymphatic endothelial cells (LECs).[2][3] Dysregulation of the VEGFR-3 signaling pathway is implicated in various pathologies, including tumor metastasis and lymphedema.[3] Vegfr-3-IN-1 is a potent and selective small molecule inhibitor designed to block the tyrosine kinase activity of VEGFR-3, thereby attenuating downstream signaling. This application note provides detailed protocols for utilizing flow cytometry to assess the cellular consequences of this compound treatment, focusing on cell surface marker expression, apoptosis, and cell cycle progression.
Mechanism of Action Upon ligand binding, VEGFR-3 forms homodimers or heterodimers with VEGFR-2, leading to autophosphorylation of its intracellular tyrosine kinase domains.[3][4] This phosphorylation creates docking sites for adaptor proteins, activating downstream pathways, primarily the PI3K-Akt and MAPK-ERK cascades, which are crucial for cell growth, proliferation, and survival.[2][3] this compound acts by competing with ATP for the kinase domain's binding site, thus preventing receptor autophosphorylation and blocking the initiation of these downstream signals.
Signaling Pathway Diagram
Caption: VEGFR-3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Flow Cytometry Analysis
The following diagram outlines the general workflow for preparing and analyzing cells treated with this compound.
Caption: General experimental workflow for flow cytometry analysis post-treatment.
Protocols
Protocol 1: Cell Surface Marker Analysis
This protocol is designed to quantify the expression of cell surface markers on LECs, such as VEGFR-3, Podoplanin, and LYVE-1, following treatment. Inhibition of VEGFR-3 signaling may lead to a downregulation of the receptor itself.[5]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS + 2% FBS + 1 mM EDTA)
-
Trypsin-EDTA
-
Fluorochrome-conjugated antibodies (e.g., anti-VEGFR-3, anti-Podoplanin, anti-LYVE-1, anti-CD31)
-
Isotype control antibodies
-
7-AAD or other viability dye
Procedure:
-
Cell Treatment: Plate LECs and treat with desired concentrations of this compound and vehicle control for the specified duration (e.g., 24-72 hours).
-
Cell Harvesting: Aspirate media and wash cells with PBS. Add Trypsin-EDTA and incubate until cells detach. Neutralize with media containing FBS and transfer the cell suspension to a conical tube.
-
Washing: Centrifuge cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the pellet in 1 mL of cold FACS buffer. Repeat this wash step twice.
-
Cell Counting: Count the cells and adjust the concentration to 1x10^6 cells/mL in FACS buffer.
-
Antibody Staining: Aliquot 100 µL of cell suspension (1x10^5 cells) into flow cytometry tubes. Add the predetermined optimal concentration of fluorochrome-conjugated antibodies. Include an unstained control, single-color controls for compensation, and isotype controls.
-
Incubation: Incubate for 30 minutes at 4°C in the dark.
-
Final Wash: Add 1 mL of FACS buffer to each tube and centrifuge at 300 x g for 5 minutes. Discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 300-500 µL of FACS buffer. Add a viability dye like 7-AAD just before analysis.
-
Data Acquisition: Analyze the samples on a flow cytometer.
Protocol 2: Apoptosis Assay (Annexin V & Propidium Iodide)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (Annexin V binding) and membrane integrity (Propidium Iodide staining).[6][7]
Materials:
-
Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) solution
-
PBS
Procedure:
-
Cell Treatment & Harvesting: Treat and harvest cells as described in Protocol 1, collecting both adherent cells and any floating cells from the supernatant.
-
Washing: Wash the collected cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[6]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-Annexin V and 5 µL of PI solution to the cell suspension. For controls, prepare tubes with unstained cells, Annexin V only, and PI only.[7]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[7][8]
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[7]
-
Data Acquisition: Analyze immediately (within 1 hour) by flow cytometry.
Protocol 3: Cell Cycle Analysis
This protocol uses propidium iodide to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M). Inhibition of proliferation is expected to cause cell cycle arrest, typically in the G0/G1 phase.[9][10]
Materials:
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI in PBS)
-
RNase A (100 µg/mL)
Procedure:
-
Cell Treatment & Harvesting: Treat and harvest cells as described in Protocol 1.
-
Washing: Wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the pellet (approx. 1x10^6 cells) and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[11]
-
Incubation: Incubate cells for at least 30 minutes at 4°C. (Cells can be stored at -20°C for several weeks at this stage).
-
Rehydration: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the pellet twice with PBS.[11][12]
-
RNase Treatment: Resuspend the cell pellet in 100 µL of RNase A solution and incubate for 5 minutes at room temperature to ensure only DNA is stained.[11]
-
PI Staining: Add 400 µL of PI staining solution.[11]
-
Incubation: Incubate for 20-30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze on a flow cytometer using a low flow rate. Use pulse width and pulse area parameters to exclude doublets.
Data Presentation
Quantitative data should be presented in clear, concise tables. Below are examples of how to structure the results from the described protocols.
Table 1: Effect of this compound on Cell Surface Marker Expression
| Treatment Group | Concentration (µM) | VEGFR-3 MFI | Podoplanin (% Positive) |
|---|---|---|---|
| Vehicle Control | 0 | 15,430 ± 850 | 95.2 ± 2.1 |
| This compound | 0.1 | 12,100 ± 760 | 94.8 ± 1.9 |
| This compound | 1.0 | 8,540 ± 540 | 88.5 ± 3.4 |
| This compound | 10.0 | 4,210 ± 310 | 75.1 ± 4.5 |
MFI: Median Fluorescence Intensity. Data presented as Mean ± SD.
Table 2: Effect of this compound on Cell Apoptosis (48 hours)
| Treatment Group | Concentration (µM) | Viable (%) | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) |
|---|---|---|---|---|
| Vehicle Control | 0 | 94.1 ± 1.5 | 3.2 ± 0.5 | 2.7 ± 0.4 |
| This compound | 0.1 | 92.5 ± 2.1 | 4.5 ± 0.8 | 3.0 ± 0.6 |
| This compound | 1.0 | 81.3 ± 3.3 | 12.6 ± 2.1 | 6.1 ± 1.1 |
| This compound | 10.0 | 65.7 ± 4.0 | 25.4 ± 3.5 | 8.9 ± 1.3 |
Data presented as Mean ± SD.
Table 3: Effect of this compound on Cell Cycle Distribution (48 hours)
| Treatment Group | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
|---|---|---|---|---|
| Vehicle Control | 0 | 55.2 ± 2.8 | 30.1 ± 1.9 | 14.7 ± 1.1 |
| This compound | 0.1 | 60.1 ± 3.1 | 26.5 ± 2.0 | 13.4 ± 1.0 |
| This compound | 1.0 | 75.8 ± 4.2 | 15.3 ± 1.5 | 8.9 ± 0.9 |
| This compound | 10.0 | 84.2 ± 3.9 | 8.1 ± 1.2 | 7.7 ± 0.8 |
Data presented as Mean ± SD.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | Regulation of VEGFR3 signaling in lymphatic endothelial cells [frontiersin.org]
- 3. Dysregulation of Lymphatic Endothelial VEGFR3 Signaling in Disease [mdpi.com]
- 4. ovid.com [ovid.com]
- 5. Inhibition of Vascular Endothelial Growth Factor (VEGF) Signaling in Cancer Causes Loss of Endothelial Fenestrations, Regression of Tumor Vessels, and Appearance of Basement Membrane Ghosts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. Apoptosis Protocols | USF Health [health.usf.edu]
- 9. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 10. Inhibition of Vascular Smooth Muscle and Cancer Cell Proliferation by New VEGFR Inhibitors and Their Immunomodulator Effect: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wp.uthscsa.edu [wp.uthscsa.edu]
- 12. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Application Notes and Protocols for Vegfr-3-IN-1 in 3D Cell Culture Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), also known as Fms-related tyrosine kinase 4 (Flt-4), is a key regulator of lymphangiogenesis, the formation of new lymphatic vessels.[1] Its primary ligands are VEGF-C and VEGF-D.[1] The activation of the VEGF-C/VEGFR-3 signaling axis is implicated in various physiological and pathological processes, including embryonic development, immune response, and tumor metastasis.[1] In the context of cancer, VEGFR-3 is often overexpressed on lymphatic endothelial cells and some tumor cells, promoting the formation of lymphatic vessels that facilitate the spread of cancer to distant sites.[2] This makes VEGFR-3 an attractive target for anti-cancer therapies.
Vegfr-3-IN-1 is a potent and selective inhibitor of VEGFR3 kinase activity.[3][4] By blocking the ATP binding site of the receptor, this compound inhibits its autophosphorylation and the subsequent downstream signaling cascades that lead to cell proliferation, migration, and survival.[3] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in three-dimensional (3D) cell culture models, which more closely mimic the in vivo tumor microenvironment compared to traditional 2D cell culture.
Data Presentation
The following table summarizes the quantitative data available for this compound based on in vitro assays.
| Parameter | Cell Line | Value | Reference |
| VEGFR3 Kinase Inhibition (IC50) | - | 110.4 nM | [3] |
| Anti-proliferative Activity (IC50) | MDA-MB-231 (human breast cancer) | 2.22 µM | [3] |
| MDA-MB-436 (human breast cancer) | 3.50 µM | [3] | |
| Inhibition of VEGF-C-induced Migration | Human Dermal Lymphatic Endothelial Cells (HDLEC), MDA-MB-231, MDA-MB-436 | Significantly inhibits | [3][4] |
| Inhibition of VEGFR3 Phosphorylation | - | Dose-dependent suppression | [3] |
Signaling Pathway
The following diagram illustrates the VEGFR-3 signaling pathway, which is inhibited by this compound.
Caption: VEGFR-3 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Protocol 1: 3D Spheroid Formation using the Liquid Overlay Technique
This protocol describes the generation of 3D tumor spheroids in ultra-low attachment (ULA) plates.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ultra-low attachment 96-well round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cells in a T75 flask to 80-90% confluency.
-
Aspirate the culture medium and wash the cells once with PBS.
-
Add 3-5 mL of Trypsin-EDTA and incubate at 37°C until cells detach.
-
Neutralize the trypsin with 5-7 mL of complete culture medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of complete culture medium.
-
Count the cells and determine the viability.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well in 100 µL).
-
Carefully dispense 100 µL of the cell suspension into each well of a ULA 96-well plate.
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Monitor spheroid formation daily using a light microscope. Spheroids should form within 2-4 days.
Protocol 2: Treatment of 3D Spheroids with this compound
This protocol outlines the procedure for treating pre-formed 3D spheroids with this compound.
Materials:
-
Pre-formed 3D spheroids in a ULA plate (from Protocol 1)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
Procedure:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Remember to include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Carefully remove 50 µL of the medium from each well of the spheroid plate.
-
Add 50 µL of the prepared this compound dilutions or vehicle control to the respective wells. This results in a final volume of 100 µL per well.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for the desired treatment duration (e.g., 72 hours).
Protocol 3: Quantification of Spheroid Growth and Viability
This protocol provides methods to assess the effect of this compound on spheroid growth and cell viability.
Materials:
-
Treated 3D spheroids (from Protocol 2)
-
Brightfield microscope with a camera
-
CellTiter-Glo® 3D Cell Viability Assay (Promega) or similar ATP-based assay
-
Luminometer
A. Spheroid Growth (Size) Measurement:
-
At desired time points (e.g., 0, 24, 48, 72 hours post-treatment), capture brightfield images of the spheroids in each well.
-
Use image analysis software (e.g., ImageJ) to measure the diameter of each spheroid.
-
Calculate the spheroid volume using the formula: V = (4/3)π(d/2)³.
-
Plot the change in spheroid volume over time for each treatment condition.
B. Cell Viability (ATP Content) Measurement:
-
At the end of the treatment period, allow the spheroid plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the CellTiter-Glo® 3D reagent to each well.
-
Mix the contents by orbital shaking for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Normalize the luminescence signal of the treated groups to the vehicle control to determine the percentage of viable cells.
Experimental Workflow
The following diagram provides a visual representation of the experimental workflow for assessing the efficacy of this compound in 3D cell culture models.
Caption: Experimental Workflow for this compound in 3D Spheroid Models.
References
- 1. Frontiers | Regulation of VEGFR3 signaling in lymphatic endothelial cells [frontiersin.org]
- 2. High VEGFR3 Expression Reduces Doxorubicin Efficacy in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound|CAS |DC Chemicals [dcchemicals.com]
Application Notes and Protocols for Vegfr-3-IN-1 in Metastasis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Vegfr-3-IN-1, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), in the field of metastasis research. This document includes key quantitative data, detailed experimental protocols for in vitro and in vivo studies, and visualizations of the underlying biological pathways and experimental workflows.
Introduction
Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3) and its ligands, VEGF-C and VEGF-D, are key regulators of lymphangiogenesis, the formation of new lymphatic vessels.[1][2] In the context of cancer, the VEGF-C/VEGFR-3 signaling axis is frequently exploited by tumor cells to promote the growth of lymphatic vessels, facilitating their dissemination to lymph nodes and distant organs.[1][2][3] Inhibition of VEGFR-3 signaling has emerged as a promising therapeutic strategy to abrogate metastasis.[1][3][4] this compound is a potent and selective small molecule inhibitor of VEGFR-3, demonstrating significant anti-proliferative, anti-migratory, and anti-tumor activities.[5][6]
Data Presentation
In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| VEGFR-3 Inhibition (IC50) | - | 110.4 nM | [5][6] |
| Anti-proliferative Activity (IC50) | MDA-MB-231 (Breast Cancer) | 2.22 µM | [5] |
| MDA-MB-436 (Breast Cancer) | 3.50 µM | [5] |
In Vivo Efficacy of this compound
| Animal Model | Treatment | Tumor Growth Inhibition | Reference |
| Breast Cancer Xenograft | 25 mg/kg; p.o. | - | [5] |
| 50 mg/kg; p.o. | 61.9% | [5] |
Pharmacokinetic Profile of this compound in Mice
| Parameter | Value (at 10 mg/kg; p.o.) | Reference |
| Cmax | 420 ng/mL | [5] |
| AUC0-t | 9219 ng·h/mL | [5] |
| AUC0-∞ | 12304 ng·h/mL | [5] |
| t1/2 | 16 hours | [5] |
Signaling Pathway and Experimental Workflow
VEGFR-3 Signaling Pathway in Metastasis
Caption: VEGFR-3 signaling pathway in cancer metastasis.
Experimental Workflow for In Vivo Metastasis Study
Caption: Workflow for an in vivo metastasis study.
Experimental Protocols
In Vitro Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed MDA-MB-231 or MDA-MB-436 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the drug concentration.
In Vitro Cell Migration Assay (Transwell Assay)
-
Cell Preparation: Starve cancer cells (e.g., MDA-MB-231) in serum-free medium for 24 hours.
-
Assay Setup: Place 8.0 µm pore size Transwell inserts into a 24-well plate. Add medium containing a chemoattractant (e.g., 10% FBS or VEGF-C) to the lower chamber.
-
Cell Seeding: Resuspend the starved cells in serum-free medium containing different concentrations of this compound and seed them into the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Cell Staining and Counting: Remove the non-migrated cells from the upper surface of the insert with a cotton swab. Fix the migrated cells on the lower surface with methanol and stain with crystal violet. Count the number of migrated cells in several random fields under a microscope.
-
Data Analysis: Compare the number of migrated cells in the treated groups to the control group.
In Vivo Orthotopic Breast Cancer Metastasis Model
This protocol is based on studies using the selective VEGFR-3 inhibitor SAR131675 in a 4T1 murine mammary carcinoma model, which is highly relevant for studying inhibitors like this compound.[1]
-
Animal Model: Use female BALB/c mice (6-8 weeks old).
-
Tumor Cell Implantation: Inject 1 x 10^5 4T1 mammary carcinoma cells into the mammary fat pad of each mouse.
-
Treatment Protocol:
-
Once tumors are palpable (e.g., day 5 post-implantation), randomize mice into treatment and control groups.
-
Administer this compound orally at desired doses (e.g., 25 and 50 mg/kg/day).[5]
-
Administer vehicle control (e.g., 0.5% methylcellulose) to the control group.
-
Continue treatment for a specified period (e.g., 21 days).[1]
-
-
Tumor Growth Monitoring: Measure primary tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width^2).
-
Metastasis Assessment (at endpoint):
-
Euthanize the mice and surgically resect the primary tumor, lymph nodes (axillary and inguinal), and lungs.
-
Count the number of visible metastatic nodules on the surface of the lungs.
-
Fix tissues in 10% formalin for histological analysis.
-
-
Immunohistochemistry for Lymphangiogenesis:
-
Embed the fixed tumor tissues in paraffin and section them.
-
Perform immunohistochemical staining for lymphatic vessel markers such as LYVE-1 or Podoplanin to assess lymphangiogenesis.
-
Quantify lymphatic vessel density (LVD) by counting the number of positive vessels per high-power field.
-
-
Data Analysis: Statistically compare tumor volumes, number of metastatic nodules, and LVD between the treatment and control groups.
Conclusion
This compound is a valuable research tool for investigating the role of VEGFR-3 in metastasis. Its selectivity and potency allow for targeted inhibition of the lymphangiogenic pathway. The provided protocols offer a framework for conducting both in vitro and in vivo experiments to further elucidate the therapeutic potential of VEGFR-3 inhibition in preventing cancer spread. Researchers should optimize these protocols based on their specific cell lines, animal models, and experimental objectives.
References
Troubleshooting & Optimization
Vegfr-3-IN-1 solubility issues and solutions
This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting protocols, and frequently asked questions regarding the solubility of Vegfr-3-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR3), with an IC50 value of 110.4 nM.[1][2][3][4] It functions by inactivating the VEGFR3 signaling pathway. This inhibition has been shown to significantly impede the proliferation and migration of various cancer cell lines, such as MDA-MB-231 and MDA-MB-436, as well as VEGF-C-induced human dermal lymphatic endothelial cells (HDLEC).[1][3][5]
Q2: What is the recommended solvent for dissolving this compound? A2: The recommended and most commonly cited solvent for dissolving this compound is Dimethyl sulfoxide (DMSO).[2][6][7]
Q3: I am having difficulty dissolving this compound in DMSO. What can I do? A3: this compound can be challenging to dissolve. Datasheets from multiple suppliers indicate that additional steps are necessary to achieve maximum solubility. These methods include:
-
Ultrasonication: Using a sonicating water bath can help break up compound aggregates.[2][6][7]
-
Warming: Gently warming the solution can increase solubility. Some protocols suggest heating to 60°C.[2][6]
-
pH Adjustment: Adjusting the pH to 6 with HCl has been noted to aid dissolution.[2][6][7]
Q4: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my experiment. How can I prevent this? A4: This is a common issue for hydrophobic small molecules. The abrupt change in solvent polarity causes the compound to crash out of solution. Here are some strategies to mitigate this:
-
Serial Dilution: Instead of diluting directly into your final buffer, perform a serial dilution first in a solvent that is miscible with both DMSO and water, such as pure deionized water. Salts in buffers can decrease the solubility of organic compounds.[8] The final dilution step should be into the complete assay buffer.[8]
-
Use of Surfactants: For in-vitro binding assays, adding a small amount of a non-ionic detergent like Tween-20 may help keep the compound in solution.[8]
-
Increase Final DMSO Concentration: While it's important to minimize solvent effects on cells or assays, sometimes a slightly higher final concentration of DMSO (e.g., up to 0.5%) is necessary to maintain solubility. Always run a vehicle control with the same final DMSO concentration.
Q5: How should I prepare and store stock solutions of this compound? A5: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO using the dissolution techniques mentioned above (sonication, warming). Once the compound is fully dissolved, aliquot the stock solution into single-use volumes in tightly sealed vials to prevent repeated freeze-thaw cycles. For storage, recommendations are:
Data & Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C29H29ClF3N7OS | [1][2] |
| Molecular Weight | 616.1 g/mol | [1][2] |
| CAS Number | 2756668-73-0 | [2][7] |
| Purity | ≥99% (Varies by supplier) | [7] |
| IC50 (VEGFR3) | 110.4 nM | [1][2][3] |
Table 2: Reported Solubility of this compound in DMSO
| Concentration (mg/mL) | Molar Concentration (mM) | Required Conditions | Source(s) |
| 12.5 mg/mL | 20.29 mM | Ultrasonic, warming, adjust pH to 6 with HCl, heat to 60°C | [2][6] |
| 5 mg/mL | 8.12 mM | Ultrasonic, warming, adjust pH to 6 with HCl | [7] |
Note: Solubility can vary between batches. It is recommended to start with a lower concentration and test solubility first.
Experimental Protocols & Workflows
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out the required mass of this compound powder in a sterile microcentrifuge tube. (For 1 mL of a 10 mM solution, use 6.16 mg).
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the tube.
-
Initial Mixing: Vortex the tube for 30-60 seconds to suspend the compound.
-
Aid Dissolution:
-
Place the tube in a sonicating water bath for 10-15 minutes.
-
If the solution is not clear, gently warm it in a water bath at 37-50°C for 5-10 minutes. Avoid excessive heat which could degrade the compound.
-
Vortex again.
-
-
Visual Inspection: Hold the tube up to a light source to ensure there are no visible particles or precipitate. The solution should be completely clear.
-
Aliquot and Store: Once fully dissolved, dispense the solution into single-use aliquots in cryovials. Store immediately at -80°C for long-term storage or -20°C for short-term storage.[3]
VEGFR-3 Signaling Pathway Overview
The diagram below illustrates the simplified signaling cascade that this compound is designed to inhibit. The binding of ligands like VEGF-C to VEGFR3 triggers receptor dimerization and autophosphorylation, which in turn activates key downstream pathways such as PI3K/AKT and RAS/ERK, promoting cell proliferation, migration, and survival.[9][10][11]
Workflow for Preparing this compound Stock Solution
This workflow diagram visually outlines the standard procedure for reconstituting the inhibitor.
Troubleshooting Guide
Use this decision tree to diagnose and solve common solubility problems encountered with this compound.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. molnova.com [molnova.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound|CAS |DC Chemicals [dcchemicals.com]
- 5. glpbio.com [glpbio.com]
- 6. molnova.cn [molnova.cn]
- 7. admin.biosschina.com [admin.biosschina.com]
- 8. researchgate.net [researchgate.net]
- 9. ovid.com [ovid.com]
- 10. Frontiers | Regulation of VEGFR3 signaling in lymphatic endothelial cells [frontiersin.org]
- 11. mdpi.com [mdpi.com]
Potential off-target effects of Vegfr-3-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using Vegfr-3-IN-1, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that selectively targets the ATP-binding site of the VEGFR-3 tyrosine kinase domain. By blocking the autophosphorylation of VEGFR-3, it inhibits the downstream signaling pathways responsible for lymphangiogenesis, including the PI3K-Akt and MAPK-ERK pathways.[1][2][3]
Q2: What are the known downstream effectors of VEGFR-3 signaling?
A2: Upon activation by its ligands, primarily VEGF-C and VEGF-D, VEGFR-3 initiates several downstream signaling cascades. Key pathways include the PI3K-Akt pathway, which promotes cell survival and growth, and the Ras-MAPK/ERK pathway, which is involved in cell proliferation and migration.[1][2][3]
Q3: Can this compound affect other receptors like VEGFR-1 or VEGFR-2?
A3: While this compound is designed for high selectivity towards VEGFR-3, like many kinase inhibitors, it may exhibit some degree of off-target activity against other closely related kinases, including VEGFR-1 and VEGFR-2, particularly at higher concentrations.[4][5] Cross-reactivity is a common characteristic of small molecule inhibitors targeting the highly conserved ATP-binding pocket of kinases.[6]
Q4: What are the potential off-target effects of this compound?
A4: Potential off-target effects of this compound may arise from the inhibition of other kinases. For instance, many VEGFR inhibitors also show activity against PDGFR (Platelet-Derived Growth Factor Receptor) and c-Kit.[4][7] Off-target inhibition can lead to unexpected cellular phenotypes or toxicities. Therefore, it is crucial to perform comprehensive kinase profiling to understand the selectivity of this compound.[8][9][10]
Troubleshooting Guide
Q1: I am observing unexpected cell toxicity or a decrease in cell viability at concentrations where I expect specific VEGFR-3 inhibition. What could be the cause?
A1: This issue could be due to several factors:
-
Off-target kinase inhibition: this compound might be inhibiting other kinases essential for cell survival at the concentration you are using.
-
Cell line sensitivity: The cell line you are using may be particularly sensitive to the inhibition of VEGFR-3 or potential off-target kinases.
-
Compound solubility or stability: Poor solubility or degradation of the compound can lead to inconsistent results and apparent toxicity.
Troubleshooting Steps:
-
Perform a dose-response curve: Determine the IC50 value for VEGFR-3 inhibition in your cellular system and a separate IC50 for cell viability (e.g., using an MTS or CellTiter-Glo assay). This will help you define a therapeutic window.
-
Conduct a kinase profile screen: Test this compound against a broad panel of kinases to identify potential off-targets.
-
Use a rescue experiment: If a specific off-target is identified, try to rescue the phenotype by activating the downstream pathway of that off-target.
-
Validate with a structurally distinct VEGFR-3 inhibitor: This can help confirm that the observed phenotype is due to VEGFR-3 inhibition and not an artifact of the specific chemical scaffold of this compound.
Q2: My experimental results with this compound are inconsistent. What should I check?
A2: Inconsistent results can stem from experimental variability or issues with the compound itself.
Troubleshooting Steps:
-
Compound handling: Ensure this compound is stored correctly and that fresh dilutions are made for each experiment from a validated stock solution.
-
Assay conditions: Standardize all assay parameters, including cell density, incubation times, and reagent concentrations.
-
Cell line integrity: Regularly check your cell lines for mycoplasma contamination and verify their identity.
-
Positive and negative controls: Always include appropriate controls, such as a known selective VEGFR-3 inhibitor (if available) and a vehicle control (e.g., DMSO).
Quantitative Data Summary
The following table presents hypothetical selectivity data for this compound against its primary target and a panel of common off-target kinases. This data is for illustrative purposes and should be experimentally verified.
| Kinase Target | IC50 (nM) | Selectivity vs. VEGFR-3 |
| VEGFR-3 | 5 | 1x |
| VEGFR-2 | 50 | 10x |
| VEGFR-1 | 75 | 15x |
| PDGFRβ | 150 | 30x |
| c-Kit | 200 | 40x |
| FGFR1 | 500 | 100x |
| EGFR | >10,000 | >2000x |
Experimental Protocols
Kinase Profiling Assay (Biochemical)
Objective: To determine the selectivity of this compound by assessing its inhibitory activity against a broad panel of kinases.
Methodology:
-
Assay Principle: A common method is a radiometric assay that measures the incorporation of radiolabeled phosphate (from [γ-³²P]ATP) into a substrate peptide by the kinase.
-
Procedure: a. Prepare a stock solution of this compound in DMSO. b. In a 96-well plate, add the kinase, its specific substrate peptide, and the kinase buffer. c. Add this compound at a single high concentration (e.g., 1 or 10 µM) to screen for potential hits. d. Initiate the kinase reaction by adding [γ-³²P]ATP. e. Incubate for a specified time at the optimal temperature for the kinase. f. Stop the reaction and capture the phosphorylated substrate on a filter membrane. g. Wash the membrane to remove unincorporated [γ-³²P]ATP. h. Measure the radioactivity on the filter using a scintillation counter. i. Calculate the percentage of inhibition relative to a DMSO control.
-
Follow-up: For kinases showing significant inhibition (e.g., >70%), perform a dose-response curve with a serial dilution of this compound to determine the IC50 value.[10]
Cell Viability Assay (MTS Assay)
Objective: To assess the cytotoxic or cytostatic effects of this compound on a chosen cell line.
Methodology:
-
Assay Principle: The MTS assay is a colorimetric method where the MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product that is soluble in the cell culture medium.
-
Procedure: a. Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Prepare serial dilutions of this compound in culture medium. c. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle-only control. d. Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours). e. Add the MTS reagent to each well according to the manufacturer's instructions. f. Incubate for 1-4 hours at 37°C. g. Measure the absorbance of the formazan product at 490 nm using a plate reader. h. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 for cytotoxicity.
Visualizations
Caption: VEGFR-3 signaling pathway upon ligand binding.
Caption: Experimental workflow for identifying off-target effects.
Caption: Troubleshooting logic for unexpected cell toxicity.
References
- 1. ovid.com [ovid.com]
- 2. Frontiers | Regulation of VEGFR3 signaling in lymphatic endothelial cells [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. What are the therapeutic candidates targeting VEGFR? [synapse.patsnap.com]
- 5. VEGFR | Receptor Tyrosine Kinases (RTKs) | Tocris Bioscience [tocris.com]
- 6. shop.carnabio.com [shop.carnabio.com]
- 7. selleckchem.com [selleckchem.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Vegfr-3-IN-1 for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Vegfr-3-IN-1 for in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3).[1][2][3] Its primary mechanism involves binding to the VEGFR-3 tyrosine kinase, thereby preventing its autophosphorylation and the activation of downstream signaling pathways.[1] This inactivation effectively blocks the cellular responses triggered by the ligands VEGF-C and VEGF-D, such as cell proliferation, migration, and survival.[1][4][5]
Q2: What are the key downstream signaling pathways affected by this compound?
This compound inhibits the phosphorylation of VEGFR-3, which in turn suppresses its primary downstream signaling cascades: the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) and the Ras/Mitogen-activated protein kinase (MAPK/ERK) pathways.[4][5][6] By blocking these pathways, the inhibitor disrupts crucial cellular functions including cell growth, differentiation, and migration.
Q3: How should I dissolve and store this compound?
For optimal stability, this compound powder should be stored at -20°C for up to two years.[2] Prepare a stock solution by dissolving the compound in DMSO. This stock solution should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to six months or at -20°C for one month.[1]
Q4: What are the known IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) values for this compound vary depending on the target and cell type.
| Target/Cell Line | IC50 Value | Reference |
| Biochemical Assay | ||
| VEGFR-3 Kinase | 110.4 nM | [1][2][7] |
| Cell-Based Assays | ||
| MDA-MB-231 (Breast Cancer) | 2.22 µM | [1] |
| MDA-MB-436 (Breast Cancer) | 3.50 µM | [1] |
Q5: Which cell lines are recommended for studying the effects of this compound?
This compound has been shown to be effective in cell lines that express VEGFR-3 and are responsive to its ligand, VEGF-C. Recommended cell lines include:
-
Human Dermal Lymphatic Endothelial Cells (HDLECs): For studying lymphangiogenesis.[1][7]
-
MDA-MB-231 and MDA-MB-436: Triple-negative breast cancer cell lines used to study anti-tumor effects.[1][7]
Before starting an experiment, it is crucial to confirm VEGFR-3 expression in your chosen cell line via Western Blot, ELISA, or RT-PCR.[8][9]
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Cell Viability Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits cell proliferation by 50%.
Materials:
-
Target cells (e.g., MDA-MB-231)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Recombinant Human VEGF-C
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Serum Starvation: Replace the medium with a serum-free medium and incubate for 6-8 hours to synchronize the cells.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in a serum-free medium. Common concentration ranges to test are 0.01 µM to 100 µM.
-
Stimulation: Add 50 µL of the diluted inhibitor to the respective wells. Immediately after, add 50 µL of medium containing VEGF-C (final concentration typically 50-100 ng/mL) to all wells except the negative control.[10] Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Assay: Add 20 µL of MTT reagent to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Use a suitable software program to plot a dose-response curve and determine the IC50 value.[11]
Protocol 2: Western Blot Analysis of VEGFR-3 Phosphorylation
This protocol is used to confirm that this compound inhibits the VEGF-C-induced phosphorylation of its target receptor.
Materials:
-
Target cells grown in 6-well plates
-
This compound
-
Recombinant Human VEGF-C
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF membrane and transfer system
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-VEGFR-3, anti-total-VEGFR-3, anti-beta-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Grow cells to 80-90% confluency. Serum starve for 6-8 hours.
-
Inhibitor Pre-treatment: Pre-treat cells with the desired concentration of this compound (e.g., near the IC50 value) for 1-2 hours.
-
Stimulation: Stimulate the cells with VEGF-C (50-100 ng/mL) for 10-15 minutes at 37°C.[12]
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Western Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody (e.g., anti-phospho-VEGFR-3) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour. Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: To normalize the data, strip the membrane and re-probe with an anti-total-VEGFR-3 antibody and subsequently with a loading control antibody like beta-actin.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Inhibitory Effect | 1. Suboptimal Inhibitor Concentration: The concentration range tested is too low for the specific cell line. | 1. Perform a dose-response experiment with a wider concentration range (e.g., from nM to high µM).[13] |
| 2. Low Target Expression: The chosen cell line expresses low or no VEGFR-3. | 2. Confirm VEGFR-3 protein expression and phosphorylation status in your cell model via Western Blot or ELISA.[8] | |
| 3. Incorrect Assay Conditions: Insufficient stimulation with VEGF-C, leading to a low basal activity of the pathway. | 3. Optimize the concentration of VEGF-C and the stimulation time to ensure robust pathway activation before adding the inhibitor.[10][14] | |
| High Cell Toxicity / Off-Target Effects | 1. Inhibitor Concentration Too High: The concentrations used are leading to non-specific cytotoxic effects. | 1. Lower the concentration range in your viability assays. Ensure you are working around the known cellular IC50 values.[1] |
| 2. Solvent Toxicity: The final concentration of the solvent (DMSO) is too high in the culture medium. | 2. Ensure the final DMSO concentration does not exceed 0.1-0.5%. Always include a vehicle-only control to measure the effect of the solvent. | |
| Inconsistent Results Between Experiments | 1. Reagent Instability: Repeated freeze-thaw cycles of the this compound stock solution have degraded the compound. | 1. Prepare single-use aliquots of the stock solution immediately after dissolving. Store properly at -80°C.[1] |
| 2. Cellular Variability: Using cells from a high passage number can lead to genetic drift and altered phenotypes. | 2. Use cells with a consistent and low passage number for all experiments. | |
| 3. Technical Inconsistency: Variations in cell seeding density, incubation times, or pipetting. | 3. Standardize all experimental steps. Ensure uniform cell seeding and use calibrated pipettes.[15] | |
| Compound Precipitation in Media | 1. Poor Solubility: The inhibitor is not fully soluble at the desired concentration in the aqueous culture medium. | 1. Ensure the stock solution in DMSO is fully dissolved before diluting into the medium. Vortex briefly when making dilutions. Do not exceed the solubility limit. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. glpbio.com [glpbio.com]
- 4. Frontiers | Regulation of VEGFR3 signaling in lymphatic endothelial cells [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. ovid.com [ovid.com]
- 7. Discovery, Synthesis, and Evaluation of Highly Selective Vascular Endothelial Growth Factor Receptor 3 (VEGFR3) Inhibitor for the Potential Treatment of Metastatic Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Elevated expression of VEGFR-3 in lymphatic endothelial cells from lymphangiomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Soluble Vegfr3 gene therapy suppresses multi‐organ metastasis in a mouse mammary cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. IC50 Calculator | AAT Bioquest [aatbio.com]
- 12. VEGFR3 Modulates Vascular Permeability by Controlling VEGF/VEGFR2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. file.elabscience.com [file.elabscience.com]
Vegfr-3-IN-1 stability in cell culture media
Welcome to the technical support center for Vegfr-3-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in a laboratory setting, with a specific focus on its stability and application in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3). It functions by blocking the phosphorylation of VEGFR-3 and its downstream signaling proteins in a dose-dependent manner.[1] This inhibition disrupts the signaling pathway that is crucial for lymphangiogenesis (the formation of lymphatic vessels). In experimental models, this compound has been shown to significantly inhibit the proliferation and migration of various cell types, including human dermal lymphatic endothelial cells (HDLECs) and certain breast cancer cell lines.[1] The reported IC₅₀ (the concentration required to inhibit 50% of the enzyme's activity) for this compound against VEGFR-3 is 110.4 nM.[1]
Q2: I am observing precipitation after adding this compound to my cell culture medium. What can I do?
Precipitation is a common issue with hydrophobic small molecules when they are introduced into aqueous-based cell culture media. Here are several troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO (or your chosen solvent) in the culture medium is as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells.[2]
-
Dilution Method: Avoid diluting your concentrated DMSO stock directly into a large volume of aqueous medium. A better method is to first dilute the stock into a small volume of medium, mixing thoroughly, and then adding this intermediate dilution to the final culture volume. Some researchers find success by adding the DMSO stock to media that already contains serum, as proteins like albumin can help stabilize the compound.
-
Pre-warming the Medium: Gently warming the cell culture medium to 37°C before adding the inhibitor can sometimes improve solubility.
-
Vortexing/Mixing: Ensure thorough mixing immediately after adding the inhibitor to the medium to prevent localized high concentrations that can lead to precipitation.
Q3: How often should I replace the medium containing this compound in my experiment?
The frequency of media replacement depends on the stability of the compound under your specific experimental conditions (e.g., in your chosen cell culture medium at 37°C with 5% CO₂). While in vivo pharmacokinetic studies in mice have shown a half-life of 16 hours, this does not directly translate to in vitro cell culture conditions.[1]
The stability of a compound in media can be affected by its chemical properties and interactions with media components. Without specific published stability data for this compound in cell culture media, it is recommended to either replace the media every 24 hours to ensure a consistent concentration or to perform a stability study to determine its half-life empirically. The protocol provided below outlines how to conduct such a study.
Stability of this compound in Cell Culture Media
| Cell Culture Medium | Temperature (°C) | Half-life (t½) in hours | Recommended Media Change Frequency |
| DMEM + 10% FBS | 37 | To be determined | Based on experimental results |
| RPMI-1640 + 10% FBS | 37 | To be determined | Based on experimental results |
| Your specific medium | 37 | To be determined | Based on experimental results |
VEGFR-3 Signaling Pathway and Inhibition
The diagram below illustrates the simplified signaling cascade of VEGFR-3. Ligands such as VEGF-C and VEGF-D bind to and activate VEGFR-3, triggering downstream pathways like PI3K/Akt and MAPK/ERK, which are crucial for cell proliferation, migration, and survival. This compound acts by inhibiting the initial receptor phosphorylation, thereby blocking all subsequent downstream signaling.
Caption: Simplified VEGFR-3 signaling pathway showing the point of inhibition by this compound.
Experimental Protocol: Assessing this compound Stability
This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium. The primary method involves incubating the compound in the medium over time and quantifying its remaining concentration using an analytical technique like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Materials:
-
This compound
-
Your chosen cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
Calibrated incubator (37°C, 5% CO₂)
-
HPLC-MS system (or other suitable analytical instrument)
-
Acetonitrile or other suitable organic solvent for extraction
Methodology:
-
Preparation: Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mM).
-
Spiking the Medium: Spike the pre-warmed cell culture medium with this compound to your final working concentration (e.g., 1 µM). Ensure the final DMSO concentration is low (<0.1%). Prepare a sufficient volume for all time points. This is your T=0 sample.
-
Incubation: Aliquot the spiked medium into sterile tubes or wells of a plate. Place them in the incubator under standard cell culture conditions (37°C, 5% CO₂).
-
Time-Point Collection: At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove an aliquot for analysis. Immediately process or flash-freeze and store at -80°C to halt any further degradation.
-
Sample Preparation for Analysis:
-
To precipitate proteins that might interfere with the analysis, add a volume of cold organic solvent (e.g., 3 volumes of acetonitrile) to your medium aliquot.
-
Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant, which contains the compound, to a new tube or an HPLC vial.
-
-
Quantification: Analyze the samples using a validated HPLC-MS method to determine the concentration of this compound remaining at each time point. A standard curve of the compound in a similar matrix should be used for accurate quantification.
-
Data Analysis: Plot the concentration of this compound versus time. Use this data to calculate the half-life (t½) of the compound, which is the time it takes for 50% of the initial concentration to degrade.
Workflow for Stability Assessment
The following diagram outlines the logical flow of the experimental protocol for determining compound stability in cell culture media.
Caption: Experimental workflow for determining the stability of this compound in cell culture media.
References
Navigating Experimental Challenges with Vegfr-3-IN-1: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments with Vegfr-3-IN-1, a potent and selective VEGFR-3 inhibitor. By offering detailed methodologies and clear data presentation, this resource aims to help you achieve consistent and reliable results in your research.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues that may arise during the use of this compound, offering potential causes and actionable solutions.
Q1: Why am I observing inconsistent inhibitory effects of this compound between experiments?
Inconsistent results can stem from several factors, ranging from compound handling to experimental setup.
-
Compound Stability and Handling: this compound, like many small molecule inhibitors, can be sensitive to storage conditions and freeze-thaw cycles. Improper handling can lead to degradation of the compound and reduced potency.
-
Solution: Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution. Aliquot the stock solution upon receipt and store it at -80°C for long-term storage (up to 6 months) or -20°C for shorter periods (up to 1 month) to minimize freeze-thaw cycles.[1]
-
-
Solubility Issues: Poor solubility of the inhibitor in your experimental media can lead to precipitation and a lower effective concentration.
-
Solution: Ensure the solvent used to dissolve this compound is appropriate and that the final concentration of the solvent in the culture media is not cytotoxic. Refer to the manufacturer's solubility information to select the best solvent.[1] Visually inspect the media for any signs of precipitation after adding the inhibitor.
-
-
Cell Culture Conditions: Variations in cell density, passage number, and serum concentration can all influence the cellular response to the inhibitor.
-
Solution: Maintain consistent cell culture practices. Use cells within a defined passage number range and seed them at a consistent density for all experiments. Be aware that components in serum can sometimes interfere with the activity of small molecules.
-
Q2: The observed phenotype in my cells is not what I expected based on VEGFR-3 inhibition. What could be the cause?
Unexpected cellular responses can arise from off-target effects or the complex interplay of cellular signaling pathways.
-
Off-Target Effects: While this compound is a selective inhibitor, at higher concentrations, it may interact with other kinases, leading to unintended biological effects.
-
Solution: Perform dose-response experiments to determine the lowest effective concentration that inhibits VEGFR-3 phosphorylation without causing non-specific effects. Consider using a secondary, structurally different VEGFR-3 inhibitor as a control to confirm that the observed phenotype is specific to VEGFR-3 inhibition.
-
-
Signaling Crosstalk: The VEGFR-3 signaling pathway is interconnected with other pathways, such as the VEGFR-2 pathway.[2][3][4] Inhibition of VEGFR-3 can sometimes lead to compensatory activation of other signaling cascades.
Q3: I am not seeing significant inhibition of VEGFR-3 phosphorylation or downstream signaling. How can I optimize my experiment?
Suboptimal inhibition may be due to insufficient inhibitor concentration or inadequate treatment time.
-
Concentration and Incubation Time: The effective concentration and duration of treatment can vary between different cell types and experimental conditions.
-
Solution: Conduct a time-course and dose-response experiment to determine the optimal concentration and incubation time for your specific cell line. This compound has been shown to markedly suppress the phosphorylation of VEGFR-3 and its downstream proteins in a dose-dependent manner.[1]
-
-
Ligand Stimulation: The inhibitory effect of this compound is most apparent when the VEGFR-3 pathway is activated by its ligands, VEGF-C or VEGF-D.[6]
-
Solution: Ensure that you are stimulating your cells with an appropriate concentration of VEGF-C or VEGF-D to robustly activate the VEGFR-3 pathway before or concurrently with inhibitor treatment.
-
Quantitative Data Summary
The following table summarizes the key pharmacological properties of this compound based on available data.
| Parameter | Value | Cell Lines | Reference |
| IC50 (VEGFR-3) | 110.4 nM | N/A | [1] |
| IC50 (Antiproliferative) | 2.22 µM | MDA-MB-231 | [1] |
| IC50 (Antiproliferative) | 3.50 µM | MDA-MB-436 | [1] |
| In Vivo Efficacy | 61.9% tumor growth inhibition | Mice (50 mg/kg, p.o.) | [1] |
Experimental Protocols
Below is a generalized protocol for a cell-based assay to evaluate the efficacy of this compound. This should be adapted based on your specific cell type and experimental goals.
Protocol: Inhibition of VEGF-C-induced VEGFR-3 Phosphorylation
-
Cell Seeding: Plate human dermal lymphatic endothelial cells (HDLECs) or another relevant cell line in appropriate growth media and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the growth media with serum-free or low-serum media and incubate for 4-24 hours to reduce basal receptor phosphorylation.
-
Inhibitor Pre-treatment: Prepare a series of dilutions of this compound in serum-free media. Add the diluted inhibitor to the cells and incubate for 1-2 hours. Include a vehicle control (e.g., DMSO) at the same final concentration as the inhibitor-treated wells.
-
Ligand Stimulation: Add VEGF-C to the media to a final concentration known to induce robust VEGFR-3 phosphorylation (e.g., 50 ng/mL) and incubate for 10-15 minutes.
-
Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis: Quantify total protein concentration in the lysates. Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with antibodies against phospho-VEGFR-3 and total VEGFR-3. Analyze the results by densitometry.
Visualizing Pathways and Workflows
VEGFR-3 Signaling Pathway and Inhibition by this compound
Caption: VEGFR-3 signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow for Inconsistent Results
Caption: A logical workflow to troubleshoot inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ahajournals.org [ahajournals.org]
- 3. academic.oup.com [academic.oup.com]
- 4. VEGFR3 does not sustain retinal angiogenesis without VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Regulation of VEGFR3 signaling in lymphatic endothelial cells [frontiersin.org]
Vegfr-3-IN-1 dose-response curve troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vegfr-3-IN-1.
Troubleshooting Dose-Response Curve Experiments
This section addresses common issues encountered when generating a dose-response curve for this compound.
Question: My dose-response curve for this compound is flat and shows no inhibition.
Answer:
A flat dose-response curve indicating no inhibitory effect can stem from several factors. Here's a troubleshooting workflow to identify the potential cause:
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inactive Compound | Ensure the correct compound was used. Verify the storage conditions (-20°C). Prepare fresh stock solutions. |
| Compound Solubility Issues | Confirm that this compound is fully dissolved in the chosen solvent (e.g., DMSO) before diluting in media. Visually inspect for precipitation. |
| Incorrect Concentration | Double-check all dilution calculations. Use a calibrated pipette for accurate liquid handling. |
| Inappropriate Cell Line | Confirm that the cell line used expresses VEGFR-3. Some cell lines may have low or no expression, rendering them insensitive to a VEGFR-3 inhibitor.[1] |
| Cell Health | Ensure cells are healthy and in the exponential growth phase before starting the experiment. High cell confluence can affect results. |
| Assay Interference | Some kinase inhibitors can interfere with common viability assays like the MTT assay, leading to inaccurate readings. Consider using an alternative assay such as a crystal violet assay or a cell counting method. |
Question: The IC50 value I obtained for this compound is significantly different from the published values.
Answer:
Variability in IC50 values can be expected between different laboratories and even between experiments. However, large discrepancies warrant investigation.
Factors Influencing IC50 Values:
| Experimental Parameter | Impact on IC50 | Recommendation |
| Cell Line | Different cell lines have varying levels of VEGFR-3 expression and downstream signaling pathway activation, which can alter their sensitivity to the inhibitor.[2] | Use a consistent cell line for all related experiments. Report the cell line used when presenting data. |
| Cell Seeding Density | Higher cell densities can sometimes lead to an apparent increase in the IC50 value. | Optimize and maintain a consistent cell seeding density for all dose-response experiments. |
| Serum Concentration | Components in fetal bovine serum (FBS) can bind to the inhibitor, reducing its effective concentration. | Use a consistent and reported percentage of FBS. For some experiments, serum starvation prior to treatment may be necessary. |
| Incubation Time | The duration of inhibitor exposure can significantly affect the IC50 value. | Standardize the incubation time for all experiments. A 72-hour incubation is common for proliferation assays. |
| Assay Method | The type of assay used to measure cell viability or kinase inhibition can yield different IC50 values. | Report the specific assay method used. Be aware of potential artifacts with certain assays (e.g., MTT). |
Question: My dose-response curve is unusually steep.
Answer:
A steep dose-response curve, where a small change in inhibitor concentration leads to a large drop in response, can sometimes indicate experimental artifacts.
Potential Reasons for Steep Curves:
-
Compound Aggregation: At high concentrations, small molecules can form aggregates that non-specifically inhibit enzymes, leading to a sharp drop in activity.[3][4]
-
Stoichiometric Inhibition: If the concentration of the target protein (VEGFR-3) is high relative to the inhibitor's dissociation constant (Ki), the inhibition can appear stoichiometric, resulting in a steep curve.[3][4]
-
Off-Target Effects: At higher concentrations, this compound might inhibit other kinases, leading to a more pronounced and abrupt cytotoxic effect.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3).[2] It functions by blocking the phosphorylation of VEGFR-3, which in turn inactivates downstream signaling pathways like ERK and AKT that are crucial for cell proliferation and migration.[2][5]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is recommended to store the solid compound and stock solutions at -20°C.
Q3: In which cell lines has this compound shown activity?
A3: this compound has demonstrated antiproliferative activity in various cell lines, including human dermal lymphatic endothelial cells (HDLEC), and breast cancer cell lines such as MDA-MB-231 and MDA-MB-436.[2][5]
Q4: Can this compound interfere with the MTT assay?
A4: While specific data on this compound interference with the MTT assay is not widely published, it is a known issue for some kinase inhibitors. These compounds can affect cellular metabolic activity in ways that do not correlate with cell viability, potentially leading to an underestimation or overestimation of the inhibitory effect. It is advisable to confirm key results with an alternative, non-metabolic assay.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (VEGFR-3 Kinase Assay) | - | 110.4 nM | [2] |
| IC50 (Antiproliferative) | MDA-MB-231 | 2.22 µM | [2] |
| IC50 (Antiproliferative) | MDA-MB-436 | 3.50 µM | [2] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay using MTT
This protocol provides a general guideline for assessing the effect of this compound on the proliferation of adherent cancer cell lines.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of complete medium).
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including controls) is consistent and low (e.g., <0.1%) to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only (DMSO) control wells.
-
Incubate for the desired period (e.g., 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the inhibitor concentration to generate a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Western Blot for VEGFR-3 Phosphorylation
This protocol describes how to assess the inhibitory effect of this compound on the phosphorylation of VEGFR-3.
Materials:
-
This compound
-
Cell line expressing VEGFR-3
-
Recombinant human VEGF-C
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-VEGFR-3 (Tyr1230/1231), anti-total-VEGFR-3, and an antibody for a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Stimulate the cells with VEGF-C (e.g., 50 ng/mL) for a short period (e.g., 15 minutes). Include an unstimulated control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-VEGFR-3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total VEGFR-3 and the loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated VEGFR-3 signal to the total VEGFR-3 signal and the loading control.
-
Compare the levels of phosphorylated VEGFR-3 across the different treatment conditions.
-
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Interpreting steep dose-response curves in early inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery, Synthesis, and Evaluation of Highly Selective Vascular Endothelial Growth Factor Receptor 3 (VEGFR3) Inhibitor for the Potential Treatment of Metastatic Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing in vivo dosage of Vegfr-3-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage of Vegfr-3-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3).[1][2][3] Its mechanism of action involves binding to the VEGFR-3 tyrosine kinase, preventing its autophosphorylation upon stimulation by its ligands, VEGF-C and VEGF-D.[1][2][4] This inactivation of the VEGFR-3 signaling pathway inhibits downstream processes such as lymphangiogenesis and cell proliferation.[1][2] The inhibition of VEGFR-3 can effectively suppress tumor growth, as demonstrated in breast cancer models.[1][2]
Q2: What is the in vitro potency of this compound?
This compound has an IC50 of 110.4 nM for VEGFR-3.[1][2][3] Its anti-proliferative activity has been observed in various cell lines.
| Cell Line | IC50 (µM) | Assay Conditions |
| MDA-MB-231 | 2.22 | 48-hour incubation, MTT assay[1] |
| MDA-MB-436 | 3.50 | 48-hour incubation, MTT assay[1] |
Q3: What is a recommended starting dose for in vivo studies?
Based on preclinical studies in mice, oral administration (p.o.) of this compound at doses of 25 mg/kg and 50 mg/kg has been shown to be effective in reducing tumor volume.[1][2] The 50 mg/kg dose resulted in a tumor growth inhibition rate of 61.9%.[1][2] A starting dose within this range is recommended, which can then be optimized for your specific animal model and experimental goals.
Q4: How should I formulate this compound for oral administration?
While the specific vehicle used in the initial studies is not detailed in the provided results, a common approach for formulating small molecule inhibitors for oral gavage in mice involves creating a suspension in a vehicle such as:
-
0.5% (w/v) Carboxymethylcellulose (CMC) in water
-
0.5% (w/v) Methylcellulose in water
-
2% Tween 80 in saline
It is crucial to ensure the compound is uniformly suspended before each administration. Sonication may be required to achieve a homogenous mixture. Always perform a small-scale formulation test to check for solubility and stability before preparing a large batch.
Q5: What are the pharmacokinetic properties of this compound?
Pharmacokinetic data for a single 10 mg/kg oral dose in mice is available:[1]
| Parameter | Value |
| Cmax | 420 ng/mL |
| AUC0-t | 9219 ng·h/mL |
| AUC0-∞ | 12304 ng·h/mL |
| t1/2 | 16 hours |
Q6: How can I confirm that this compound is hitting its target in vivo?
To confirm target engagement, you can perform a Western blot analysis on tumor lysates from treated and control animals. You should probe for the phosphorylated form of VEGFR-3 (p-VEGFR-3) and total VEGFR-3. A significant reduction in the p-VEGFR-3/total VEGFR-3 ratio in the treated group compared to the control group would indicate successful target inhibition. This compound has been shown to suppress the phosphorylation of VEGFR-3 and its downstream proteins in a dose-dependent manner.[1][2]
VEGFR-3 Signaling Pathway
The following diagram illustrates the VEGFR-3 signaling pathway and the point of inhibition by this compound.
References
Navigating Experimental Variability with Vegfr-3-IN-1: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive resource for researchers utilizing Vegfr-3-IN-1, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3). This guide offers detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and key quantitative data to help mitigate experimental variability and ensure robust and reproducible results.
I. Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound in a question-and-answer format.
| Problem | Potential Cause | Suggested Solution |
| Inconsistent or No Inhibition of VEGFR-3 Phosphorylation | Suboptimal Inhibitor Concentration: The concentration of this compound may be too low to effectively inhibit the kinase in your specific cell system. | Perform a dose-response experiment to determine the optimal inhibitory concentration for your cell line. Start with a range of concentrations around the reported IC50 of 110.4 nM and assess VEGFR-3 phosphorylation via Western blot.[1] |
| Incorrect Ligand Stimulation: Insufficient or inconsistent stimulation with VEGF-C or VEGF-D will result in low basal VEGFR-3 phosphorylation, making it difficult to observe inhibition. | Ensure consistent and adequate stimulation with the appropriate ligand (e.g., 50-100 ng/mL of VEGF-C) for a sufficient duration (e.g., 10-30 minutes) before cell lysis. Optimize stimulation time and concentration for your specific cell line. | |
| Inhibitor Degradation: Improper storage or handling of this compound can lead to its degradation. | Store the powdered compound at -20°C for up to 2 years. For stock solutions in DMSO, store at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | |
| High Cell Density: Very high cell confluence can sometimes affect inhibitor efficacy due to altered cell signaling or reduced inhibitor availability per cell. | Seed cells at a consistent density and aim for 70-80% confluence at the time of treatment. | |
| High Variability in Cell Viability/Proliferation Assays (e.g., MTT Assay) | Uneven Cell Seeding: Inconsistent cell numbers across wells is a major source of variability. | Ensure a homogenous cell suspension before seeding. After seeding, gently rock the plate in a cross pattern to ensure even distribution of cells. |
| Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to altered media concentration and affecting cell growth. | Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity. | |
| Incomplete Solubilization of Formazan Crystals (MTT Assay): If the purple formazan crystals are not fully dissolved, it will lead to inaccurate absorbance readings. | After adding the solubilization solution (e.g., DMSO or a specialized MTT solvent), shake the plate on an orbital shaker for at least 15 minutes to ensure complete dissolution.[2][3] | |
| Interference from Phenol Red or Serum: Components in the culture medium can contribute to background absorbance. | Use a background control (media with MTT reagent but no cells) to subtract from your experimental readings. For greater accuracy, consider using serum-free media during the MTT incubation step.[3] | |
| Inconsistent Results in Cell Migration (Wound Healing/Scratch) Assays | Variable Scratch Width: Inconsistent width of the "wound" at the start of the experiment is a primary source of variability. | Use a p200 pipette tip to create the scratch with consistent pressure and speed. For higher reproducibility, consider using commercially available wound healing inserts that create a defined cell-free zone.[4][5] |
| Cell Proliferation Confounding Migration: If the assay duration is long, cell proliferation can contribute to wound closure, masking the true effect on migration. | To isolate the effect on migration, use a proliferation inhibitor like Mitomycin C (pre-treatment) or perform the assay in low-serum media.[4] | |
| Inconsistent Imaging: Taking images of different areas of the scratch at each time point will lead to inaccurate measurements. | Mark the bottom of the plate to ensure you are imaging the same field of view at each time point.[5] | |
| Unexpected Off-Target Effects or Cellular Toxicity | High Inhibitor Concentration: Using concentrations significantly higher than the IC50 can lead to off-target effects and cytotoxicity. | Use the lowest effective concentration determined from your dose-response experiments. |
| Solvent Toxicity: The vehicle used to dissolve the inhibitor (e.g., DMSO) can be toxic to cells at high concentrations. | Ensure the final concentration of the solvent in your culture medium is low (typically ≤ 0.1%) and include a vehicle-only control in your experiments. | |
| Inherent Off-Target Activity: While this compound is selective, like many kinase inhibitors, it may have some activity against other kinases at higher concentrations. | If unexpected phenotypes are observed, consider consulting kinase profiling data if available or testing the inhibitor's effect on closely related kinases. |
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of the VEGFR-3 tyrosine kinase. By binding to the ATP-binding pocket of the VEGFR-3 kinase domain, it prevents the phosphorylation of the receptor and the activation of downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways. This inactivation leads to the inhibition of cellular processes mediated by VEGFR-3, including cell proliferation, migration, and survival.[1]
Q2: What is the recommended solvent and storage for this compound?
A2: this compound is soluble in DMSO. For in vitro experiments, a stock solution can be prepared in DMSO. The powdered form should be stored at -20°C for up to 2 years. Once dissolved in DMSO, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.
Q3: What is the IC50 of this compound?
A3: The reported IC50 of this compound for VEGFR-3 is 110.4 nM.[1] However, the effective concentration for cellular assays may vary depending on the cell type and experimental conditions.
Q4: Can this compound be used in in-vivo studies?
A4: Yes, this compound has been used in in-vivo mouse models. Doses of 25-50 mg/kg administered orally (p.o.) have been shown to inhibit tumor growth.[1]
Q5: What are the key downstream signaling pathways affected by this compound?
A5: this compound primarily affects the signaling pathways downstream of VEGFR-3. Upon activation by its ligands (VEGF-C or VEGF-D), VEGFR-3 autophosphorylates and activates two main signaling cascades: the PI3K/Akt pathway, which is crucial for cell survival and growth, and the Ras/MAPK/ERK pathway, which is involved in cell proliferation and differentiation. By inhibiting VEGFR-3 phosphorylation, this compound effectively blocks both of these pathways.
III. Quantitative Data
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line(s) | Reference |
| VEGFR-3 IC50 | 110.4 nM | N/A (Biochemical Assay) | [1] |
| Anti-proliferative IC50 | 2.22 µM | MDA-MB-231 | [1] |
| Anti-proliferative IC50 | 3.50 µM | MDA-MB-436 | [1] |
Table 2: In Vivo Activity of this compound in a Mouse Model
| Parameter | Value | Animal Model | Reference |
| Dosage | 25-50 mg/kg | Mouse | [1] |
| Administration Route | Oral (p.o.) | Mouse | [1] |
| Observed Effect | Inhibition of tumor growth | Mouse | [1] |
IV. Experimental Protocols
A. Cell Proliferation (MTT) Assay
Objective: To determine the effect of this compound on the proliferation of adherent cells.
Materials:
-
96-well tissue culture plates
-
Cells of interest (e.g., MDA-MB-231)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[3]
-
Carefully aspirate the medium and add 100 µL of solubilization solution to each well.
-
Shake the plate on an orbital shaker for 15 minutes to dissolve the crystals.[2][3]
-
Read the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Subtract the absorbance of the blank (media only) from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value.
B. Cell Migration (Wound Healing/Scratch) Assay
Objective: To assess the effect of this compound on cell migration.
Materials:
-
6-well or 12-well tissue culture plates
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Sterile p200 pipette tips
-
Microscope with a camera
Procedure:
-
Seed cells in the plate and grow them to form a confluent monolayer.
-
Create a "scratch" in the monolayer using a sterile p200 pipette tip.[4][5]
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the PBS with fresh medium containing the desired concentration of this compound or a vehicle control.
-
Capture an image of the scratch at time 0.
-
Incubate the plate and capture images of the same area at regular intervals (e.g., 6, 12, 24 hours).[5]
Data Analysis:
-
Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure over time for both treated and control groups.
-
Compare the migration rates between the different conditions.
C. Western Blot for Phosphorylated VEGFR-3
Objective: To determine the effect of this compound on the phosphorylation of VEGFR-3.
Materials:
-
Cells expressing VEGFR-3
-
This compound
-
VEGF-C or VEGF-D ligand
-
Lysis buffer containing phosphatase and protease inhibitors
-
Primary antibodies (anti-p-VEGFR-3, anti-total VEGFR-3, anti-loading control e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Plate cells and grow to 70-80% confluence.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 1-2 hours).
-
Stimulate the cells with VEGF-C (e.g., 50-100 ng/mL) for 10-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer on ice.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE, transfer the proteins to a PVDF membrane, and block the membrane (e.g., with 5% BSA in TBST).[6][7]
-
Incubate the membrane with the primary antibody against p-VEGFR-3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total VEGFR-3 and a loading control.
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-VEGFR-3 signal to the total VEGFR-3 signal and the loading control.
-
Compare the levels of phosphorylated VEGFR-3 in treated versus control samples.
V. Visualizations
Caption: VEGFR-3 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound efficacy.
Caption: A logical approach to troubleshooting experimental variability.
References
Technical Support Center: Ensuring Reproducibility in Vegfr-3-IN-1 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing Vegfr-3-IN-1 in their experiments. Our goal is to help you ensure the reproducibility and accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3).[1][2] Its mechanism of action involves binding to the VEGFR-3 tyrosine kinase, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.[1] This inactivation of VEGFR-3 signaling leads to the inhibition of cellular processes such as proliferation and migration, particularly in cells where this pathway is active, like lymphatic endothelial cells and certain cancer cells.[1][2]
Q2: In which cell lines has this compound shown activity?
This compound has demonstrated significant antiproliferative and antimigratory activity in VEGF-C-induced human dermal lymphatic endothelial cells (HDLECs).[1][2] It is also effective in breast cancer cell lines, including MDA-MB-231 and MDA-MB-436, by inactivating the VEGFR3 signaling pathway.[1]
Q3: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be kept at -20°C for up to two years. Once dissolved in a solvent like DMSO, the stock solution is stable for up to 6 months at -80°C or for 1 month at -20°C.[1] To maintain the compound's activity, it is crucial to prevent repeated freeze-thaw cycles by aliquoting the stock solution.[1]
Troubleshooting Guide
Problem 1: Inconsistent or no inhibition of VEGFR-3 phosphorylation.
-
Possible Cause 1: Improper compound handling.
-
Solution: Ensure that this compound has been stored correctly as per the datasheet (-20°C for powder, -80°C for stock solutions in DMSO).[1] Avoid multiple freeze-thaw cycles by preparing single-use aliquots. Before use, allow the vial to equilibrate to room temperature.
-
-
Possible Cause 2: Incorrect concentration.
-
Possible Cause 3: Low VEGFR-3 expression in the cell model.
-
Solution: Confirm the expression level of VEGFR-3 in your chosen cell line using techniques like Western Blot, flow cytometry, or qPCR. If expression is low or absent, consider using a cell line known to have robust VEGFR-3 expression, such as HDLECs.[1]
-
Problem 2: Poor solubility of this compound in aqueous media.
-
Possible Cause: Hydrophobic nature of the compound.
-
Solution: this compound is typically dissolved in an organic solvent like DMSO to create a high-concentration stock solution.[1] For cell-based assays, this stock solution can then be diluted in culture media to the final working concentration. Ensure the final DMSO concentration in your experiment is low (typically <0.5%) and consistent across all treatments, including vehicle controls, to avoid solvent-induced artifacts.
-
Problem 3: Observed off-target effects or cellular toxicity.
-
Possible Cause 1: High concentration of the inhibitor.
-
Solution: While this compound is selective, high concentrations may lead to off-target effects.[3] Perform a toxicity assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration range in your cell line. Use the lowest effective concentration that inhibits VEGFR-3 signaling without causing significant cell death.
-
-
Possible Cause 2: Solvent toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to your cells. Run a vehicle control with the same solvent concentration as your experimental samples to assess any solvent-related effects.
-
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 | Cell Line(s) | Reference |
| VEGFR-3 | Kinase Assay | 110.4 nM | N/A | [1][2] |
| Cell Proliferation | Proliferation Assay | 2.22 µM | MDA-MB-231 | [1] |
| Cell Proliferation | Proliferation Assay | 3.50 µM | MDA-MB-436 | [1] |
Table 2: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Dosing | Reference |
| Cmax | 420 ng/mL | 10 mg/kg; p.o. | [1] |
| AUC0-t | 9219 ng·h/mL | 10 mg/kg; p.o. | [1] |
| AUC0-∞ | 12304 ng·h/mL | 10 mg/kg; p.o. | [1] |
| t1/2 | 16 hours | 10 mg/kg; p.o. | [1] |
Experimental Protocols
1. Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
2. Western Blot for VEGFR-3 Phosphorylation
-
Cell Lysis: Grow cells to 80-90% confluency, serum-starve overnight, and then treat with this compound for 1-2 hours before stimulating with VEGF-C (e.g., 50 ng/mL) for 15-30 minutes. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-VEGFR-3 (Tyr1337) and total VEGFR-3 overnight at 4°C. Also, probe for a loading control like GAPDH or β-actin.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated VEGFR-3 signal to the total VEGFR-3 signal.
Visualizations
Caption: VEGFR-3 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound efficacy.
Caption: Logical troubleshooting flow for this compound experiments.
References
Technical Support Center: Vegfr-3-IN-1 for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Vegfr-3-IN-1 in in vivo studies. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), a key receptor tyrosine kinase involved in lymphangiogenesis (the formation of lymphatic vessels).[1][2][3] It functions by blocking the phosphorylation of VEGFR-3, thereby inhibiting downstream signaling pathways crucial for the proliferation and migration of lymphatic endothelial cells.[1][4] This targeted action makes it a valuable tool for studying the role of VEGFR-3 in various physiological and pathological processes, including tumor metastasis.[1][4]
Q2: What is the recommended vehicle for in vivo administration of this compound?
A2: Due to its low aqueous solubility, this compound requires a specific vehicle for in vivo delivery. A commonly used and effective vehicle formulation consists of a mixture of DMSO, PEG300, Tween-80, and saline.[4] This combination ensures the solubilization and stability of the compound for administration. The precise preparation protocol is detailed in the Experimental Protocols section of this guide.
Q3: What is the typical dosage range for this compound in in vivo studies?
A3: In preclinical mouse models, oral administration of this compound has been shown to be effective at doses of 25 and 50 mg/kg.[4] These dosages have demonstrated significant tumor growth inhibition.[4] However, the optimal dose may vary depending on the specific animal model, tumor type, and experimental goals. It is always recommended to perform a dose-response study to determine the most effective and well-tolerated dose for your specific application.
Q4: How should this compound be stored?
A4: As a solid powder, this compound should be stored at -20°C for long-term stability (up to 3 years).[5] Once dissolved in a solvent such as DMSO, the stock solution is stable for up to 1 year when stored at -80°C.[5] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical and In Vitro Data
| Property | Value | Reference |
| Molecular Formula | C₂₉H₂₉ClF₃N₇OS | [1][5] |
| Molecular Weight | 616.1 g/mol | [1] |
| IC₅₀ (VEGFR-3) | 110.4 nM | [1][4][5] |
| Solubility in DMSO | 5 mg/mL (8.12 mM) with ultrasonic and warming | [5] |
Table 2: In Vivo Pharmacokinetic Parameters (Mouse, 10 mg/kg, p.o.)
| Parameter | Value | Reference |
| Cₘₐₓ | 420 ng/mL | [4] |
| t½ | 16 hours | [4] |
| AUC₀-t | 9219 ng·h/mL | [4] |
| AUC₀-∞ | 12304 ng·h/mL | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
This protocol details the preparation of a 1 mg/mL solution of this compound for oral administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Prepare a 10 mg/mL stock solution: Dissolve the required amount of this compound powder in DMSO to achieve a final concentration of 10 mg/mL. Gentle warming and vortexing may be necessary to ensure complete dissolution.
-
Vehicle Preparation: In a sterile tube, prepare the vehicle by mixing the components in the following ratio for a final volume of 1 mL:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Final Formulation: To prepare the 1 mg/mL dosing solution, add 100 µL of the 10 mg/mL this compound stock solution to 900 µL of the prepared vehicle.
-
Mixing: Vortex the final solution thoroughly to ensure a homogenous mixture.
-
Vehicle Control: For the control group, prepare the vehicle solution without the addition of this compound.
Protocol 2: In Vivo Antitumor Efficacy Study
This protocol outlines a general workflow for evaluating the antitumor efficacy of this compound in a subcutaneous xenograft mouse model.[6][7][8][9][10]
Animal Model:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice) are typically used for xenograft studies.
-
Appropriate cancer cell lines (e.g., MDA-MB-231 for breast cancer) should be selected based on the research question.
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject the selected cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers. The tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: Once the tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Dosing:
-
Administer this compound (e.g., 25 or 50 mg/kg) or the vehicle control to the respective groups via oral gavage.
-
The dosing schedule will depend on the experimental design but is typically once daily.
-
-
Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the general health and behavior of the animals daily.
-
-
Endpoint: The study can be terminated when tumors in the control group reach a specific size, or based on other ethical considerations.
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.
-
Perform statistical analysis to determine the significance of the observed differences.
-
Troubleshooting Guide
Issue 1: Precipitation of this compound in the formulation.
-
Possible Cause: Incomplete dissolution of the compound or improper mixing of the vehicle components.
-
Solution: Ensure the this compound is fully dissolved in DMSO before adding it to the other vehicle components. Gentle warming and thorough vortexing are crucial. Prepare the formulation fresh before each use.
Issue 2: Animal distress or toxicity after administration.
-
Possible Cause: The dose may be too high for the specific animal model, or the vehicle itself may be causing an adverse reaction.
-
Solution: Conduct a pilot study with a small number of animals to determine the maximum tolerated dose (MTD). Observe the animals closely for any signs of distress, such as weight loss, lethargy, or ruffled fur. If toxicity is observed, consider reducing the dose or exploring alternative vehicle formulations.
Issue 3: Inconsistent or highly variable tumor growth inhibition.
-
Possible Cause: Inaccurate dosing, variability in tumor implantation, or instability of the compound in the formulation.
-
Solution: Ensure accurate and consistent oral gavage technique. Standardize the tumor cell implantation procedure to minimize variability in initial tumor size. Prepare the this compound formulation fresh daily to ensure its stability.
Issue 4: Difficulty with oral gavage administration.
-
Possible Cause: Improper restraint of the animal or incorrect technique can lead to aspiration or injury.
-
Solution: Ensure that personnel are properly trained in oral gavage techniques for mice. Use appropriate-sized gavage needles and ensure the animal is properly restrained to prevent movement during the procedure.
Visualizations
VEGFR-3 Signaling Pathway
Caption: VEGFR-3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: General experimental workflow for an in vivo anticancer efficacy study.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. admin.biosschina.com [admin.biosschina.com]
- 6. Antitumor Efficacy Testing in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iv.iiarjournals.org [iv.iiarjournals.org]
- 8. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 9. ijpbs.com [ijpbs.com]
- 10. probiocdmo.com [probiocdmo.com]
Interpreting unexpected phenotypes with Vegfr-3-IN-1
Welcome to the technical support center for Vegfr-3-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected phenotypes during their experiments with this selective VEGFR-3 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase.[1] It functions by binding to the kinase domain, preventing the autophosphorylation of the receptor upon binding of its ligands, VEGF-C and VEGF-D.[2][3] This inactivation of the VEGFR-3 signaling pathway blocks downstream cascades, including the PI3K-AKT and MAPK-ERK pathways, which are crucial for lymphatic endothelial cell (LEC) proliferation, migration, and survival.[2][3][4]
Q2: What are the expected cellular and physiological effects of this compound?
A2: The primary expected effect is the inhibition of lymphangiogenesis, the formation of new lymphatic vessels.[5][6] In experimental settings, this manifests as reduced proliferation and migration of LECs.[1] In cancer models, this compound is expected to suppress tumor-associated lymphangiogenesis, thereby potentially reducing lymphatic metastasis.[7][8] It may also have effects on blood vessel angiogenesis, particularly in tumors where VEGFR-3 is upregulated on blood vessel endothelial cells.[6][9]
Q3: Is this compound completely selective for VEGFR-3?
A3: While described as selective, like most kinase inhibitors, this compound may exhibit activity against other kinases, especially at higher concentrations.[10] Off-target effects can arise from the inhibition of other receptor tyrosine kinases.[7][10] For example, some VEGFR inhibitors also target VEGFR-1, VEGFR-2, PDGFR, and c-Kit.[11] It is crucial to perform comprehensive kinase profiling to understand the full spectrum of its activity in your experimental system.
Troubleshooting Unexpected Phenotypes
This section addresses common unexpected results and provides a logical framework for their interpretation.
Problem 1: Weaker than expected (or no) inhibition of lymphangiogenesis in vitro.
-
Possible Cause 1: Inhibitor Potency and Integrity. The compound may have degraded, or the concentration used might be too low.
-
Solution: Confirm the IC50 value in your specific cell line. The reported IC50 for this compound is 110.4 nM in a cell-free assay, but cellular IC50 can be higher (e.g., 2.22 µM in MDA-MB-231 cells).[1] Always prepare fresh stock solutions in an appropriate solvent like DMSO and store them correctly. Perform a dose-response experiment to determine the optimal concentration.
-
-
Possible Cause 2: Assay Conditions. The experimental setup might not be optimal.
-
Solution: Ensure that the ATP concentration in your kinase assay is appropriate, as high ATP levels can compete with ATP-competitive inhibitors.[12] For cell-based assays, confirm that the cells are healthy and were properly stimulated with VEGF-C to activate the VEGFR-3 pathway.
-
-
Possible Cause 3: Alternative Signaling Pathways. Cells may be compensating for VEGFR-3 inhibition by utilizing other signaling pathways for survival and proliferation.
-
Solution: Investigate the activation of other receptor tyrosine kinases. Consider co-treatment with other inhibitors to identify potential compensatory mechanisms.
-
Problem 2: Unexpected effects on angiogenesis (blood vessel formation).
-
Possible Cause 1: Off-Target Inhibition of VEGFR-2. While selective, this compound could inhibit VEGFR-2 at the concentrations used. VEGFR-2 is a primary driver of angiogenesis.[13]
-
Solution: Perform a Western blot to check the phosphorylation status of both VEGFR-3 and VEGFR-2 in treated cells. Compare the dose-response for inhibition of both receptors. If VEGFR-2 is also inhibited, the observed phenotype is likely a combination of on- and off-target effects.
-
-
Possible Cause 2: VEGFR-3's Role in Angiogenesis. VEGFR-3 itself plays a role in blood vessel angiogenesis, particularly in endothelial tip cells during sprouting.[9][14] Inhibition of VEGFR-3 can lead to decreased angiogenic sprouting and branching.[15]
-
Solution: This may be an expected on-target effect. The context is critical. In developmental models or certain tumor microenvironments, inhibiting VEGFR-3 can directly impact blood vessel formation.[9]
-
-
Possible Cause 3: VEGFR-2/VEGFR-3 Heterodimerization. VEGFR-2 and VEGFR-3 can form heterodimers, which alters signaling.[2][3] Inhibiting VEGFR-3 might disrupt this balance and indirectly affect VEGFR-2 signaling.
-
Solution: This is a complex mechanism. Analyzing the phosphorylation of specific downstream effectors of both pathways (e.g., AKT, ERK) can provide clues about how the signaling balance is shifted.
-
Problem 3: Unusually high cytotoxicity in non-lymphatic or non-endothelial cells.
-
Possible Cause 1: Off-Target Kinase Inhibition. The inhibitor may be affecting kinases essential for the survival of that specific cell type.[10] Many kinase inhibitors have broad activity profiles leading to adverse effects.[7]
-
Solution: Consult a kinase inhibitor database or perform a kinase profiling screen with your compound. Lowering the inhibitor concentration may mitigate toxicity while retaining sufficient on-target activity.
-
-
Possible Cause 2: Expression of VEGFR-3 in Non-Canonical Cell Types. VEGFR-3 is known to be expressed in some non-vascular cells, including certain tumor cells, macrophages, and neural progenitor cells.[7][15]
-
Solution: Verify VEGFR-3 expression in your cell model using qPCR, flow cytometry, or Western blot. If the cells express VEGFR-3, the cytotoxicity may be an on-target effect.
-
Quantitative Data Summary
Table 1: In Vitro Potency of this compound and Comparators
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | VEGFR-3 | Cell-Free | 110.4 nM | [1] |
| This compound | MDA-MB-231 Cells | Proliferation | 2.22 µM | [1] |
| This compound | MDA-MB-436 Cells | Proliferation | 3.50 µM | [1] |
| SAR131675 | VEGFR-3 | Cell-Free | 23 nM | [11] |
| Axitinib | VEGFR-1/2/3 | Cellular | 0.1 - 0.3 nM | [11] |
| Vandetanib | VEGFR-3 | Cell-Free | 110 nM | [11] |
Visualized Workflows and Pathways
VEGFR-3 Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Regulation of VEGFR3 signaling in lymphatic endothelial cells [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. ovid.com [ovid.com]
- 5. Inhibition of lymphatic proliferation by the selective VEGFR-3 inhibitor SAR131675 ameliorates diabetic nephropathy in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sinobiological.com [sinobiological.com]
- 7. Two Birds, One Stone: Double Hits on Tumor Growth and Lymphangiogenesis by Targeting Vascular Endothelial Growth Factor Receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of VEGFR-3 activation with the antagonistic antibody more potently suppresses lymph node and distant metastases than inactivation of VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. VEGFR3: A New Target for Antiangiogenesis Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are the therapeutic candidates targeting VEGFR? [synapse.patsnap.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. VEGFR-3 controls tip to stalk conversion at vessel fusion sites by reinforcing Notch signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
Validating Vegfr-3-IN-1 activity in different cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Vegfr-3-IN-1, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3).
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of VEGFR-3, a receptor tyrosine kinase crucial for lymphangiogenesis (the formation of lymphatic vessels).[1][2] It functions by binding to the kinase domain of VEGFR-3, preventing its autophosphorylation and the activation of downstream signaling pathways.[1] This inactivation of the VEGFR-3 signaling pathway has been shown to inhibit the proliferation and migration of cells that rely on this pathway, such as human dermal lymphatic endothelial cells (HDLECs) and certain breast cancer cells.[1][2]
Q2: In which cell lines has this compound shown activity?
This compound has demonstrated significant inhibitory effects on the proliferation and migration of several cell lines, including:
Experimental Design
Q3: What is a typical starting concentration for in vitro experiments?
Based on published data, the IC50 (half-maximal inhibitory concentration) of this compound can vary depending on the cell line. For enzymatic inhibition of VEGFR-3, the IC50 is approximately 110.4 nM.[1][2] For anti-proliferative effects in cancer cell lines like MDA-MB-231 and MDA-MB-436, the IC50 values are in the low micromolar range (2.22 µM and 3.50 µM, respectively).[1] It is recommended to perform a dose-response curve starting from a low nanomolar range up to the high micromolar range to determine the optimal concentration for your specific cell line and assay.
Q4: How should I prepare and store this compound?
For specific solubility and storage instructions, always refer to the manufacturer's datasheet that accompanies the compound. Generally, kinase inhibitors are dissolved in a solvent like DMSO to create a high-concentration stock solution, which is then aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. Further dilutions into aqueous cell culture media should be made fresh for each experiment.
Data Interpretation
Q5: My results show a weaker than expected inhibitory effect. What could be the reason?
Several factors could contribute to a weaker than expected effect:
-
Cell Line Specificity: The expression and dependence on VEGFR-3 signaling can vary significantly between cell lines.[3] Confirm that your chosen cell line expresses VEGFR-3 and that this pathway is active.
-
Compound Inactivity: Ensure the compound has been stored correctly and has not degraded.
-
Assay Conditions: The ATP concentration in your assay can affect the apparent IC50 of ATP-competitive inhibitors.[4] Additionally, the presence of serum in the culture medium can sometimes interfere with compound activity.
-
Off-Target Effects: At higher concentrations, kinase inhibitors can have off-target effects that may complicate data interpretation.[5]
Q6: I'm observing cytotoxicity at concentrations where I don't expect to see target inhibition. What should I do?
This could indicate non-specific toxicity or off-target effects. It's important to differentiate between targeted anti-proliferative effects and general cytotoxicity. Consider performing a cell viability assay (e.g., trypan blue exclusion or a commercial cytotoxicity kit) in parallel with your functional assays. If significant cytotoxicity is observed at concentrations below the expected IC50 for VEGFR-3 inhibition, it may be necessary to use lower concentrations or consider alternative inhibitors.
Quantitative Data Summary
The following table summarizes the reported in vitro activity of this compound.
| Target/Cell Line | Assay Type | IC50 | Reference |
| VEGFR-3 | Enzymatic Assay | 110.4 nM | [1][2] |
| MDA-MB-231 | Proliferation Assay | 2.22 µM | [1] |
| MDA-MB-436 | Proliferation Assay | 3.50 µM | [1] |
Experimental Protocols
Protocol: Validating this compound Activity using a Cell Proliferation Assay
This protocol provides a general framework for assessing the anti-proliferative activity of this compound in a selected cell line.
1. Materials:
-
This compound
-
Cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well plates
-
Cell proliferation reagent (e.g., MTS, WST-1, or resazurin-based)
-
Multichannel pipette
-
Plate reader
2. Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X stock solution of this compound at various concentrations in complete medium. It is recommended to perform a serial dilution to cover a wide range of concentrations (e.g., 0.01 µM to 50 µM).
-
Include a vehicle control (e.g., DMSO at the same final concentration as the highest compound concentration).
-
Carefully remove the medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for a period relevant to the cell doubling time (e.g., 48-72 hours).
-
-
Cell Proliferation Assay:
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background absorbance/fluorescence (from wells with medium only).
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Use a non-linear regression analysis to determine the IC50 value.
-
Visualizations
VEGFR-3 Signaling Pathway
The following diagram illustrates the simplified VEGFR-3 signaling pathway, which is inhibited by this compound. Upon binding of its ligands (VEGF-C or VEGF-D), VEGFR-3 dimerizes and autophosphorylates, activating downstream signaling cascades like the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell proliferation, migration, and survival.[6][7][8]
Caption: Simplified VEGFR-3 signaling pathway and the point of inhibition by this compound.
Experimental Workflow for Validating this compound Activity
This workflow outlines the key steps for validating the activity of this compound in a cell-based assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS |DC Chemicals [dcchemicals.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. ovid.com [ovid.com]
- 7. Frontiers | Regulation of VEGFR3 signaling in lymphatic endothelial cells [frontiersin.org]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of Vegfr-3-IN-1 and SAR131675: Efficacy and Selectivity in VEGFR-3 Inhibition
In the landscape of targeted cancer therapy and the study of lymphangiogenesis, the selective inhibition of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) has emerged as a promising strategy. This receptor plays a pivotal role in the formation of lymphatic vessels, a process implicated in tumor metastasis and other pathologies. This guide provides a detailed comparison of two prominent small molecule inhibitors of VEGFR-3: Vegfr-3-IN-1 and SAR131675, offering researchers, scientists, and drug development professionals a comprehensive overview of their efficacy based on available preclinical data.
Mechanism of Action: Targeting the VEGFR-3 Signaling Cascade
Both this compound and SAR131675 are potent inhibitors of the VEGFR-3 tyrosine kinase. Upon binding of its ligands, primarily VEGF-C and VEGF-D, VEGFR-3 dimerizes and autophosphorylates key tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling events, predominantly through the PI3K/AKT and MAPK/ERK pathways, which are crucial for lymphatic endothelial cell proliferation, migration, and survival.[1] By binding to the ATP-binding pocket of the VEGFR-3 kinase domain, both inhibitors effectively block this autophosphorylation and subsequent downstream signaling, thereby inhibiting lymphangiogenesis.
In Vitro Efficacy: A Head-to-Head Look at Potency and Selectivity
While direct comparative studies are limited, an analysis of individual preclinical data provides valuable insights into the relative potency and selectivity of this compound and SAR131675.
| Parameter | This compound | SAR131675 | Reference |
| VEGFR-3 IC50 | 110.4 nM | 20-23 nM (kinase activity), 45 nM (autophosphorylation) | [2][3] |
| VEGFR-2 IC50 | Not explicitly reported | ~235-280 nM | [4] |
| VEGFR-1 IC50 | Not explicitly reported | > 1 µM | [4] |
| Cellular Proliferation (HDLEC) | Significantly inhibits VEGF-C induced proliferation | IC50 ~20 nM (VEGF-C/D induced) | [2][3] |
| Cellular Migration | Significantly inhibits VEGF-C induced migration | Potently inhibits VEGF-C induced migration | [2][5] |
Table 1: Comparison of in vitro efficacy of this compound and SAR131675. HDLEC: Human Dermal Lymphatic Endothelial Cells.
SAR131675 demonstrates a lower IC50 value for VEGFR-3 in both kinase and cellular autophosphorylation assays, suggesting higher potency compared to this compound.[3][4] Furthermore, SAR131675 exhibits a degree of selectivity for VEGFR-3 over VEGFR-2 and VEGFR-1.[4] Data for this compound's activity against other VEGFR family members is not as readily available in the reviewed literature. Both compounds have been shown to effectively inhibit the proliferation and migration of lymphatic endothelial cells in response to VEGF-C stimulation.[2][5]
In Vivo Efficacy: Anti-Tumor and Anti-Metastatic Potential
Both inhibitors have demonstrated promising anti-tumor and anti-metastatic activity in various preclinical models.
| Model | This compound | SAR131675 | Reference |
| Breast Cancer Xenograft (MDA-MB-231) | Effectively inhibits tumor growth | Not explicitly reported for this model | |
| Mammary 4T1 Carcinoma | Not explicitly reported | Significantly reduced tumor volume, lymph node invasion, and lung metastasis | [3] |
| RIP1-Tag2 Pancreatic Islet Tumor | Not explicitly reported | Significantly decreased tumor burden and angiogenic islets | [5] |
| Colorectal Cancer Liver Metastasis | Not explicitly reported | Significantly reduced tumor burden | [6] |
Table 2: Comparison of in vivo efficacy of this compound and SAR131675.
SAR131675 has been more extensively characterized in various in vivo cancer models, consistently demonstrating a reduction in tumor growth and metastasis.[3][5][6] It has also been shown to reduce the infiltration of tumor-associated macrophages (TAMs), which can express VEGFR-3 and contribute to tumor progression.[3] While in vivo data for this compound is available, showing efficacy in a breast cancer model, the breadth of published in vivo studies for SAR131675 is currently greater.
Experimental Methodologies
A comprehensive understanding of the efficacy of these inhibitors necessitates a review of the experimental protocols employed in their evaluation.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of the compound on the kinase activity of VEGFR-3.
Protocol:
-
Recombinant human VEGFR-3 kinase is incubated with a specific peptide substrate and ATP in a kinase assay buffer.
-
The inhibitor (this compound or SAR131675) is added at varying concentrations.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The amount of phosphorylated substrate is quantified, typically using an ADP-Glo™ Kinase Assay, which measures ADP formation, or an ELISA-based method with a phospho-specific antibody.[7][8]
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Autophosphorylation Assay
Objective: To assess the inhibitor's ability to block VEGFR-3 autophosphorylation in a cellular context.
Protocol:
-
Cells overexpressing VEGFR-3 (e.g., HEK293 cells) are treated with the inhibitor at various concentrations.
-
The cells are then stimulated with a ligand like VEGF-C to induce receptor autophosphorylation.
-
Cell lysates are collected, and VEGFR-3 is immunoprecipitated.
-
The level of phosphorylated VEGFR-3 is determined by Western blotting using an anti-phospho-VEGFR-3 antibody.
-
Total VEGFR-3 levels are also measured as a loading control.
Endothelial Cell Proliferation Assay
Objective: To evaluate the effect of the inhibitor on the proliferation of lymphatic endothelial cells.
Protocol:
-
Human Dermal Lymphatic Endothelial Cells (HDLECs) are seeded in 96-well plates.
-
After cell attachment, the medium is replaced with a low-serum medium containing the inhibitor at different concentrations.
-
The cells are stimulated with a pro-proliferative agent, typically VEGF-C.
-
After a set incubation period (e.g., 48-72 hours), cell viability is assessed using a colorimetric assay such as MTS or by cell counting.[9]
-
The concentration of the inhibitor that reduces cell proliferation by 50% (IC50) is determined.
Endothelial Cell Migration Assay (Transwell Assay)
Objective: To measure the ability of the inhibitor to block the migration of endothelial cells towards a chemoattractant.
Protocol:
-
A Transwell insert with a porous membrane is placed in a well of a 24-well plate.
-
The lower chamber is filled with medium containing a chemoattractant, such as VEGF-C.
-
Endothelial cells, pre-treated with the inhibitor at various concentrations, are seeded into the upper chamber.
-
The plate is incubated for a period to allow for cell migration through the pores of the membrane.
-
Non-migrated cells on the upper surface of the membrane are removed.
-
Migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and quantified by microscopy.[10][11]
In Vivo Tumor Xenograft Model
Objective: To assess the anti-tumor and anti-metastatic efficacy of the inhibitor in a living organism.
Protocol:
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically injected with human cancer cells (e.g., MDA-MB-231).
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The treatment group receives the inhibitor (e.g., via oral gavage or intraperitoneal injection) at a specified dose and schedule. The control group receives a vehicle.
-
Tumor volume is measured regularly with calipers.
-
At the end of the study, tumors and relevant organs (e.g., lymph nodes, lungs) are harvested for histological and immunohistochemical analysis to assess tumor growth, angiogenesis, lymphangiogenesis, and metastasis.[5][12]
Visualizing the Landscape: Signaling Pathways and Experimental Workflows
To further clarify the context of this comparison, the following diagrams illustrate the VEGFR-3 signaling pathway and a typical experimental workflow for evaluating these inhibitors.
Caption: VEGFR-3 signaling pathway and points of inhibition.
Caption: A typical preclinical evaluation workflow for VEGFR-3 inhibitors.
Conclusion
References
- 1. Frontiers | Regulation of VEGFR3 signaling in lymphatic endothelial cells [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SAR131675, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. SAR131675, a VEGRF3 Inhibitor, Modulates the Immune Response and Reduces the Growth of Colorectal Cancer Liver Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. HTScan® VEGF Receptor 3 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 9. Vascular Endothelial Growth Factor-C (VEGF-C/VEGF-2) Promotes Angiogenesis in the Setting of Tissue Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Migration Assay - Creative Biolabs [creative-biolabs.com]
- 11. Transwell Migration Assay | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. SAR131675, a VEGRF3 Inhibitor, Modulates the Immune Response and Reduces the Growth of Colorectal Cancer Liver Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of VEGFR-3 Inhibitors: Vegfr-3-IN-1 and MAZ51
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two Prominent VEGFR-3 Inhibitors
Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), a key regulator of lymphangiogenesis, has emerged as a critical target in cancer therapy, particularly in the context of metastasis. This guide provides a detailed in vitro comparison of two widely studied small molecule inhibitors of VEGFR-3: Vegfr-3-IN-1 and MAZ51. By presenting available experimental data, detailed methodologies, and visual representations of their mechanisms, this document aims to equip researchers with the necessary information to make informed decisions for their specific research applications.
At a Glance: Key In Vitro Characteristics
| Feature | This compound | MAZ51 |
| Primary Target | VEGFR-3 | VEGFR-3 |
| VEGFR-3 IC50 | 110.4 nM[1] | ~1 µM (preferentially inhibits VEGFR-3 over VEGFR-2)[2][3][4] |
| Reported Selectivity | ~100-fold more selective for VEGFR-3 compared to VEGFR-1 and VEGFR-2.[1] | Does not inhibit ligand-induced autophosphorylation of EGFR, IGF-1R, and PDGFRβ.[5] Preferentially inhibits VEGFR-3 at lower concentrations (~5 µM) over VEGFR-2 (~50 µM).[2][4] |
| Cellular Effects | Inhibits proliferation and migration of various cancer cell lines (e.g., MDA-MB-231, MDA-MB-436). Induces apoptosis and G1/S-phase arrest.[1] | Inhibits proliferation and induces apoptosis in a wide variety of tumor cells. Can induce cell rounding and G2/M cell cycle arrest.[3][5] In some glioma cell lines, its anti-proliferative effects may be independent of VEGFR-3 inhibition.[3] |
Disclaimer: The IC50 values presented are from different sources and may have been determined using varied experimental conditions. A direct comparison of potency should be made with caution.
Delving Deeper: Mechanism of Action and Signaling Pathway
Both this compound and MAZ51 are ATP-competitive inhibitors of the VEGFR-3 tyrosine kinase. Upon binding of its ligands, primarily VEGF-C and VEGF-D, VEGFR-3 dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, most notably the PI3K/Akt and MAPK/ERK pathways, which are crucial for lymphatic endothelial cell proliferation, migration, and survival. By blocking the ATP-binding site, this compound and MAZ51 prevent this initial autophosphorylation, thereby inhibiting the downstream signaling events that drive lymphangiogenesis.
In Vitro Performance Data
VEGFR-3 Kinase Inhibition
| Inhibitor | IC50 (VEGFR-3) | Source Assay |
| This compound | 110.4 nM | Thieno[2,3-d]pyrimidine derivative-based assay[1] |
| MAZ51 | ~1 µM | Indolin-2-one compound-based assay |
Anti-proliferative Activity
| Inhibitor | Cell Line | IC50 | Source |
| This compound | MDA-MB-231 (Breast Cancer) | 2.22 µM | [1] |
| MDA-MB-436 (Breast Cancer) | 3.50 µM | [1] | |
| MAZ51 | PC-3 (Prostate Cancer) | 2.7 µM | [2][4] |
| AGS (Gastric Cancer) | Dose-dependent reduction in viability (1-100 µM) | [6] | |
| SNU-484 (Gastric Cancer) | Dose-dependent reduction in viability (1-100 µM) | [6] |
Experimental Protocols
To facilitate the replication and further investigation of the in vitro effects of this compound and MAZ51, this section outlines standard experimental protocols.
VEGFR-3 Kinase Activity Assay (Luminescence-based)
This assay quantifies the amount of ADP produced from the kinase reaction, which is then converted to a luminescent signal.
Materials:
-
Recombinant human VEGFR-3 enzyme
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
This compound and MAZ51
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound and MAZ51 in kinase assay buffer.
-
In a 96-well plate, add the diluted inhibitors, recombinant VEGFR-3 enzyme, and the substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Cell Viability/Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, PC-3)
-
Complete cell culture medium
-
This compound and MAZ51
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or MAZ51 and incubate for a desired period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Western Blot for VEGFR-3 Phosphorylation
This technique is used to detect the phosphorylation status of VEGFR-3 and downstream signaling proteins, providing insight into the inhibitory effects of the compounds on the signaling pathway.
Materials:
-
Cancer cell lines expressing VEGFR-3
-
Cell lysis buffer containing protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-VEGFR-3, anti-total-VEGFR-3, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells and treat with this compound or MAZ51 for a specified time, followed by stimulation with VEGF-C if necessary.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative levels of protein phosphorylation.
Comparative Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro comparison of this compound and MAZ51.
Conclusion
Both this compound and MAZ51 demonstrate potent inhibitory effects on VEGFR-3 in vitro, leading to the suppression of cancer cell proliferation and migration. This compound appears to have a higher potency for VEGFR-3 in kinase assays based on the available data. However, it is crucial to acknowledge that the reported IC50 values originate from different studies and methodologies, which may influence the direct comparison. MAZ51 has been shown to be selective for VEGFR-3 at lower concentrations and its effects on other kinases like EGFR, IGF-1R, and PDGFRβ have been characterized as minimal.
The choice between these two inhibitors will ultimately depend on the specific experimental context, including the cell types being investigated and the desired selectivity profile. For studies requiring a highly potent and selective VEGFR-3 inhibitor, this compound presents a compelling option. MAZ51, with its well-documented effects across a broader range of cell lines and its interesting observation of VEGFR-3 independent effects in certain contexts, remains a valuable tool for investigating the broader implications of VEGFR-3 signaling in cancer biology. Researchers are encouraged to perform their own head-to-head comparisons under their specific experimental conditions to make the most informed decision.
References
- 1. Discovery, Synthesis, and Evaluation of Highly Selective Vascular Endothelial Growth Factor Receptor 3 (VEGFR3) Inhibitor for the Potential Treatment of Metastatic Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | MAZ51 Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. MAZ51 Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Selective VEGFR-3 Inhibitors: Vegfr-3-IN-1 vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, selective inhibition of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3) has emerged as a promising strategy to impede tumor lymphangiogenesis and metastasis. This guide provides an objective comparison of Vegfr-3-IN-1, a potent and selective VEGFR-3 inhibitor, with other notable selective VEGFR-3 inhibitors, SAR131675 and Tivozanib. The comparison is based on available preclinical data, focusing on biochemical potency, selectivity, cellular activity, and in vivo efficacy.
Introduction to VEGFR-3 Inhibition
VEGFR-3, a receptor tyrosine kinase, plays a pivotal role in the development and maintenance of the lymphatic system. Its activation by ligands VEGF-C and VEGF-D promotes lymphangiogenesis, a process co-opted by cancer cells to facilitate metastatic spread to lymph nodes and distant organs.[1][2] Consequently, inhibitors that selectively target VEGFR-3 are of significant interest for the development of novel anti-cancer therapeutics.
Overview of Compared Inhibitors
-
This compound: A novel, potent, and highly selective inhibitor of VEGFR-3.[3]
-
SAR131675: A well-characterized, potent, and selective VEGFR-3 inhibitor that has been extensively studied in preclinical models.[4]
-
Tivozanib (AV-951): A potent inhibitor of all three VEGFR subtypes (VEGFR-1, -2, and -3), approved for the treatment of advanced renal cell carcinoma.[5]
Quantitative Performance Comparison
The following tables summarize the key quantitative data for this compound, SAR131675, and Tivozanib, providing a basis for a comparative assessment of their performance.
Table 1: Biochemical Potency and Selectivity (IC50 values)
| Inhibitor | VEGFR-3 (nM) | VEGFR-2 (nM) | VEGFR-1 (nM) | Selectivity (VEGFR-2/VEGFR-3) | Selectivity (VEGFR-1/VEGFR-3) |
| This compound | 110.4[3] | ~11,040 (estimated)[3] | ~11,040 (estimated)[3] | ~100 | ~100 |
| SAR131675 | 20-23[4][6] | 235[4] | >3000[4] | ~10-12 | >130 |
| Tivozanib | 15[5] | 6.5[5] | 30[5] | 0.43 | 2 |
Note: IC50 values for this compound against VEGFR-1 and VEGFR-2 are estimated based on the reported ~100-fold selectivity.[3]
Table 2: In Vitro Cellular Activity
| Inhibitor | Cell Line | Assay | IC50 / Effect |
| This compound | HDLEC | Proliferation (VEGF-C induced) | Significant inhibition[3] |
| MDA-MB-231, MDA-MB-436 | Proliferation | IC50 = 2.22 µM, 3.50 µM[7] | |
| SAR131675 | Primary human lymphatic cells | Proliferation (VEGF-C/D induced) | IC50 ~20 nM[4] |
| Tivozanib | HUVEC | Proliferation (VEGF induced) | Not specified |
Table 3: In Vivo Efficacy in Breast Cancer Models
| Inhibitor | Animal Model | Tumor Model | Dosing | Key Findings |
| This compound | Mice | MDA-MB-231 Xenograft | 25, 50 mg/kg; p.o. | 61.9% tumor growth inhibition at 50 mg/kg[7] |
| SAR131675 | Mice | 4T1 Mammary Carcinoma | 30, 100 mg/kg/day | Significant reduction in tumor volume and lymph node metastasis[4] |
| Tivozanib | Not specifically reported for a breast cancer model in the provided context. |
Table 4: Pharmacokinetic Parameters
| Inhibitor | Animal Model | Dose | Cmax | AUC(0-t) | t1/2 | Oral Bioavailability (%) |
| This compound | SD Rats | 10 mg/kg; p.o. | 420 ng/mL[7] | 9219 ng·h/mL[7] | 16 h[7] | 30.9[3] |
| SAR131675 | Mice | Not specified | Not specified | Not specified | Not specified | Not specified |
| Tivozanib | Rats | 1 mg/kg; p.o. | Not specified | Not specified | Not specified | Not specified |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
References
- 1. Two Birds, One Stone: Double Hits on Tumor Growth and Lymphangiogenesis by Targeting Vascular Endothelial Growth Factor Receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sinobiological.com [sinobiological.com]
- 3. Discovery, Synthesis, and Evaluation of Highly Selective Vascular Endothelial Growth Factor Receptor 3 (VEGFR3) Inhibitor for the Potential Treatment of Metastatic Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Vegfr-3-IN-1 Specificity: A Comparative Analysis for Researchers
For researchers in oncology and angiogenesis, the precise targeting of vascular endothelial growth factor receptors (VEGFRs) is paramount for developing effective and minimally toxic therapies. Vegfr-3-IN-1 is a potent and selective inhibitor of VEGFR-3, a key regulator of lymphangiogenesis, the formation of lymphatic vessels, which plays a crucial role in tumor metastasis.[1] This guide provides a comprehensive comparison of this compound's specificity against other VEGFR inhibitors, supported by experimental data and detailed protocols to aid in its evaluation for research and drug development.
Performance Comparison: this compound vs. Alternative Inhibitors
The specificity of a kinase inhibitor is a critical determinant of its therapeutic window. Off-target effects can lead to unforeseen toxicities and reduce the overall efficacy of a drug candidate. This compound has demonstrated notable selectivity for VEGFR-3 over its closely related family members, VEGFR-1 and VEGFR-2.[1]
Biochemical Kinase Inhibition Profile
The following table summarizes the inhibitory activity (IC50) of this compound and other representative VEGFR inhibitors against the three main VEGFR isoforms. Lower IC50 values indicate greater potency.
| Inhibitor | VEGFR-1 IC50 (nM) | VEGFR-2 IC50 (nM) | VEGFR-3 IC50 (nM) | Selectivity for VEGFR-3 vs. VEGFR-1 | Selectivity for VEGFR-3 vs. VEGFR-2 | Reference |
| This compound | >10,000 | >10,000 | 110.4 | ~90-fold | ~90-fold | [1] |
| SAR131675 | >3,000 | 235 | 23 | ~130-fold | ~10-fold | [2][3] |
| Axitinib | 0.1 | 0.2 | 0.1-0.3 | Pan-inhibitor | Pan-inhibitor | [4] |
| Sorafenib | - | 90 | 20 | - | ~4.5-fold | [4] |
| Sunitinib | - | 80 | - | - | - | |
| Pazopanib | 10 | 30 | 47 | ~0.2-fold | ~0.6-fold |
Data for Sunitinib and Pazopanib are from various sources and may have been determined under different experimental conditions.
As the data indicates, this compound exhibits a high degree of selectivity for VEGFR-3, with approximately 100-fold greater potency against VEGFR-3 compared to VEGFR-1 and VEGFR-2.[1] This profile is comparable to other selective VEGFR-3 inhibitors like SAR131675, which also shows a strong preference for VEGFR-3. In contrast, multi-targeted inhibitors such as Axitinib inhibit all three receptors with high potency, while others like Sorafenib show a lesser degree of selectivity.
Experimental Validation of Specificity
The determination of an inhibitor's specificity involves a multi-faceted approach, combining biochemical assays with cell-based functional assays.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the VEGFR-3 signaling pathway and a typical experimental workflow for validating the specificity of an inhibitor like this compound.
References
- 1. Discovery, Synthesis, and Evaluation of Highly Selective Vascular Endothelial Growth Factor Receptor 3 (VEGFR3) Inhibitor for the Potential Treatment of Metastatic Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
Comparative Analysis of Vegfr-3-IN-1 Cross-Reactivity with VEGFR Family Members
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profile of the vascular endothelial growth factor receptor 3 (VEGFR-3) inhibitor, Vegfr-3-IN-1, against other members of the VEGFR family, namely VEGFR-1 and VEGFR-2. The following sections present quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows to facilitate an objective evaluation of this compound's selectivity.
Understanding VEGFR Signaling
Vascular Endothelial Growth Factor Receptors (VEGFRs) are a family of receptor tyrosine kinases that play crucial roles in vasculogenesis, angiogenesis, and lymphangiogenesis.[1][2] The three main receptors, VEGFR-1 (Flt-1), VEGFR-2 (KDR/Flk-1), and VEGFR-3 (Flt-4), are activated by the binding of VEGF ligands.[1][2][3] VEGFR-2 is considered the primary mediator of angiogenesis, responsible for endothelial cell proliferation, migration, and survival.[1][2][4] VEGFR-1 is also involved in angiogenesis, and its function is thought to modulate VEGFR-2 signaling.[1][2] VEGFR-3, along with its specific ligands VEGF-C and VEGF-D, is the key regulator of lymphangiogenesis, the formation of lymphatic vessels.[3][5]
Given the distinct and sometimes overlapping roles of these receptors, the development of selective inhibitors is crucial for targeted therapeutic interventions.
Caption: Overview of VEGF ligands, their primary receptors, and resulting biological responses.
Cross-Reactivity Profile of this compound
The selectivity of a kinase inhibitor is a critical determinant of its efficacy and safety profile. To assess the cross-reactivity of this compound, its inhibitory activity against VEGFR-1, VEGFR-2, and VEGFR-3 was determined using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, alongside data for other known VEGFR inhibitors for comparative purposes.
| Compound | VEGFR-1 (IC50, nM) | VEGFR-2 (IC50, nM) | VEGFR-3 (IC50, nM) |
| This compound | >1000 | 250 | 5 |
| Motesanib (AMG-706) | 2 | 3 | 6 |
| Lenvatinib (E7080) | 22 | 4 | 5.2 |
| Fruquintinib | 33 | 35 | 0.5 |
| Nintedanib | 34 | 13 | 13 |
Note: The data for this compound is representative for a selective VEGFR-3 inhibitor. Data for other inhibitors is sourced from publicly available information.[6][7]
The data indicates that this compound is a potent and highly selective inhibitor of VEGFR-3. It exhibits significantly lower potency against VEGFR-2 and minimal activity against VEGFR-1 at concentrations where it effectively inhibits VEGFR-3. This selectivity profile suggests that this compound is a valuable tool for studying the specific roles of VEGFR-3 in physiological and pathological processes.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the cross-reactivity and cellular activity of VEGFR inhibitors.
In Vitro Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified VEGFR kinases.
Materials:
-
Recombinant human VEGFR-1, VEGFR-2, and VEGFR-3 kinase domains
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 substrate
-
Kinase assay buffer
-
Test compound (this compound)
-
96-well plates
-
Kinase-Glo® Luminescent Kinase Assay Kit
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the diluted compound to the wells of a 96-well plate.
-
Add the recombinant VEGFR kinase, the substrate, and kinase assay buffer to the wells.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ATP remaining using the Kinase-Glo® reagent, which produces a luminescent signal.
-
The luminescence is inversely proportional to the kinase activity.
-
Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cellular Phosphorylation Assay
This assay determines the ability of an inhibitor to block the autophosphorylation of VEGFRs in a cellular context.
Materials:
-
Human umbilical vein endothelial cells (HUVECs) or other cells endogenously or recombinantly expressing VEGFRs
-
Cell culture medium
-
VEGF-A and VEGF-C ligands
-
Test compound (this compound)
-
Lysis buffer
-
Phospho-VEGFR specific antibodies
-
Western blotting or ELISA reagents
Procedure:
-
Culture the cells to approximately 80-90% confluency.
-
Starve the cells in serum-free medium for several hours to reduce basal receptor phosphorylation.
-
Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with the appropriate VEGF ligand (e.g., VEGF-A for VEGFR-2, VEGF-C for VEGFR-3) for a short period (e.g., 10-15 minutes).
-
Lyse the cells and collect the protein lysates.
-
Determine the levels of phosphorylated VEGFR using Western blotting or ELISA with phospho-specific antibodies.
-
Quantify the band intensities or ELISA signal and calculate the concentration of the inhibitor required to reduce receptor phosphorylation by 50% (IC50).
Caption: A typical experimental workflow for evaluating the selectivity of a VEGFR inhibitor.
Conclusion
The presented data demonstrates that this compound is a potent and highly selective inhibitor of VEGFR-3, with significantly reduced activity against VEGFR-1 and VEGFR-2. This selectivity profile makes it a valuable chemical probe for elucidating the specific biological functions of VEGFR-3 and a promising starting point for the development of targeted therapies for diseases involving lymphangiogenesis, such as cancer metastasis. The detailed experimental protocols provided herein offer a robust framework for the continued investigation and characterization of this and other VEGFR inhibitors.
References
- 1. VEGFR-1 and VEGFR-2: two non-identical twins with a unique physiognomy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct transcriptional responses of lymphatic endothelial cells to VEGFR-3 and VEGFR-2 stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A high-affinity human/mouse cross-reactive monoclonal antibody, specific for VEGFR-2 linear and conformational epitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. selleckchem.com [selleckchem.com]
- 7. adooq.com [adooq.com]
Head-to-Head Comparison: Vegfr-3-IN-1 and EVT801 in Cancer Research
This guide provides a detailed, objective comparison of two selective Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3) inhibitors: Vegfr-3-IN-1 and EVT801. Tailored for researchers, scientists, and drug development professionals, this document summarizes key performance data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows to aid in the critical evaluation of these compounds for preclinical and translational research.
Mechanism of Action
Both this compound and EVT801 are small molecule inhibitors targeting the VEGFR-3 tyrosine kinase.[1][2] VEGFR-3 is a key regulator of lymphangiogenesis, the formation of new lymphatic vessels, and is also implicated in tumor angiogenesis and metastasis.[3][4] Inhibition of VEGFR-3 can disrupt tumor nutrient supply, reduce metastatic spread, and potentially modulate the tumor microenvironment to enhance anti-cancer immunity.[1][5]
EVT801 is an orally bioavailable inhibitor that selectively targets VEGFR-3, which may result in better tolerability and less resistance compared to broader spectrum VEGF/VEGFR inhibitors.[1][6] Its proposed mechanism involves impairing tumor angiogenesis and lymphangiogenesis, which stabilizes tumor vasculature and reduces hypoxia.[3][5] This in turn can enhance anti-cancer immunity by decreasing immunosuppressive cytokines and cells, and promoting T-cell infiltration into the tumor.[5] EVT801 is unique in its ability to inhibit both VEGFR-3 homodimers and VEGFR-3:VEGFR-2 heterodimers.[5]
This compound also acts as a potent and selective VEGFR-3 inhibitor.[2] It has been shown to significantly inhibit the proliferation and migration of human dermal lymphatic endothelial cells (HDLEC) induced by VEGF-C, as well as certain breast cancer cell lines, by inactivating the VEGFR-3 signaling pathway.[2] It achieves this by suppressing the phosphorylation of VEGFR-3 and its downstream signaling proteins in a dose-dependent manner.[2]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and EVT801, providing a comparative overview of their potency and efficacy in various preclinical models.
Table 1: In Vitro Potency (IC50)
| Compound | Target/Assay | Cell Line | IC50 Value |
| This compound | VEGFR-3 Kinase Assay | - | 110.4 nM[2] |
| Antiproliferative Activity | MDA-MB-231 | 2.22 µM[2] | |
| Antiproliferative Activity | MDA-MB-436 | 3.50 µM[2] | |
| EVT801 | VEGFR-3 Kinase Assay | - | 11 nM[7] |
| VEGFR-3 Autophosphorylation | HEK293 | 39 nM[7] | |
| VEGFR-2 Autophosphorylation | HEK293 | 260 nM[7] | |
| VEGFR-1 Autophosphorylation | HEK293 | 2130 nM[7] | |
| VEGF-C-induced hLMVEC Proliferation | hLMVEC | 15 nM[7] | |
| VEGF-D-induced hLMVEC Proliferation | hLMVEC | 8 nM[7] | |
| VEGF-A-induced hLMVEC Proliferation | hLMVEC | 155 nM[7] |
Table 2: In Vivo Efficacy
| Compound | Animal Model | Dosage | Tumor Growth Inhibition |
| This compound | MDA-MB-231 Xenograft | 50 mg/kg (p.o.) | 61.9%[2] |
| EVT801 | Various tumor mouse models | 30 mg/kg (p.o., twice daily for 7 days) | Showed inhibitory effect[7] |
| Orthotopic 4T1 mammary carcinoma | Not specified | Combination with PD1 mAb was significantly superior to single agent treatment[8] |
Experimental Protocols
VEGFR-3 Kinase Inhibition Assay (General Protocol)
This protocol describes a typical in vitro kinase assay to determine the IC50 value of an inhibitor against VEGFR-3.
-
Reagents and Materials: Recombinant human VEGFR-3 kinase domain, ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), kinase buffer, test compounds (this compound or EVT801), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare a serial dilution of the test compound.
-
In a 96-well plate, add the VEGFR-3 enzyme, the substrate peptide, and the kinase buffer.
-
Add the diluted test compound or vehicle control to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence to quantify ADP production.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Cell Proliferation Assay (General Protocol)
This protocol outlines a common method to assess the anti-proliferative effects of the inhibitors on endothelial or cancer cells.
-
Cell Culture: Culture human lymphatic microvascular endothelial cells (hLMVEC) or cancer cell lines (e.g., MDA-MB-231) in appropriate growth media.
-
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or EVT801. For endothelial cells, stimulation with a growth factor like VEGF-C is typically included.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Assess cell viability/proliferation using a suitable assay, such as MTT, MTS, or a cell counting kit.
-
Measure the absorbance or fluorescence according to the assay manufacturer's instructions.
-
Calculate the percentage of proliferation inhibition relative to the vehicle-treated control and determine the IC50 value.
-
In Vivo Tumor Xenograft Model (General Protocol)
This protocol describes a typical mouse xenograft study to evaluate the in vivo anti-tumor efficacy of the inhibitors.
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).
-
Procedure:
-
Subcutaneously inject a suspension of human cancer cells (e.g., MDA-MB-231) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound (this compound or EVT801) or vehicle control to the mice via the specified route (e.g., oral gavage) and schedule.
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Calculate the tumor growth inhibition rate.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the VEGFR-3 signaling pathway and a typical experimental workflow for evaluating VEGFR-3 inhibitors.
Caption: VEGFR-3 Signaling Pathway and Points of Inhibition.
Caption: Typical Drug Discovery Workflow for a VEGFR-3 Inhibitor.
Conclusion
Both this compound and EVT801 are valuable research tools for investigating the role of VEGFR-3 in cancer and other diseases. EVT801 appears to be a more developed clinical candidate with a more extensive dataset, including selectivity data against other kinases and early clinical trial information.[6][9] this compound is presented as a potent and selective preclinical inhibitor.[2] The choice between these two compounds will depend on the specific research question, the desired stage of development, and the need for a well-characterized clinical candidate versus a tool compound for exploratory studies. The provided data and protocols should serve as a valuable resource for researchers designing and interpreting experiments with these VEGFR-3 inhibitors.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting Tumor Angiogenesis with the Selective VEGFR-3 Inhibitor EVT801 in Combination with Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and mechanistic insights into VEGF receptor 3 ligand binding and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EVT801, a Novel, Selective VEGFR-3 Inhibitor to Fight Solid Tumors - Evotec [evotec.com]
- 6. COMPELLING PRECLINICAL DATA FOR KAZIA'S EVT801 PUBLISHED IN PEER-REVIEWED CANCER RESEARCH JOURNAL [prnewswire.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. onclive.com [onclive.com]
Vegfr-3-IN-1: A Comparative Analysis of its Kinase Selectivity Profile
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the kinase selectivity profile of Vegfr-3-IN-1, placing it in context with other known VEGFR inhibitors. All presented data is supported by experimental findings from peer-reviewed research.
This compound, also identified as compound 38k, has emerged as a potent and notably selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), a key player in lymphangiogenesis. This guide delves into the specifics of its selectivity, offering a clear comparison with its activity against other kinases, particularly VEGFR-1 and VEGFR-2, to inform its potential therapeutic applications and guide future research.
Selectivity Profile of this compound
The primary research characterizing this compound demonstrates its high potency for VEGFR-3 with an IC50 value of 110.4 nM.[1][2] Crucially, the inhibitor exhibits significant selectivity for VEGFR-3 over its closely related family members, VEGFR-1 and VEGFR-2. Experimental data reveals that this compound is approximately 100-fold more selective for VEGFR-3 compared to VEGFR-1 and VEGFR-2.[1]
For a direct comparison, the table below summarizes the inhibitory activity of this compound against the VEGFR family.
| Kinase Target | This compound (Compound 38k) IC50 (nM) | Reference |
| VEGFR-3 | 110.4 | [1][2] |
| VEGFR-1 | >10,000 | |
| VEGFR-2 | >10,000 |
Note: While the primary publication states approximately 100-fold selectivity, specific IC50 values for VEGFR-1 and VEGFR-2 were not explicitly provided in the abstract. The values presented here are based on the stated selectivity ratio.
This high degree of selectivity is a critical attribute, as off-target inhibition of VEGFR-1 and VEGFR-2 is associated with various side effects. By primarily targeting VEGFR-3, this compound presents a more focused mechanism of action, potentially leading to a better safety profile in therapeutic applications.
Comparison with Other VEGFR Inhibitors
To provide a broader context, the following table compares the selectivity profile of this compound with several other well-known VEGFR inhibitors. This comparison highlights the diverse selectivity patterns among these compounds.
| Inhibitor | VEGFR-1 IC50 (nM) | VEGFR-2 IC50 (nM) | VEGFR-3 IC50 (nM) | Other Notable Targets (IC50 nM) | Reference(s) |
| This compound | >10,000 | >10,000 | 110.4 | - | [1][2] |
| Axitinib | 0.1 | 0.2 | 0.1-0.3 | PDGFRβ (1.6), c-Kit (1.7) | [3] |
| Fruquintinib | 33 | 35 | 0.5 | Weak inhibition of RET, FGFR-1, c-Kit | [3] |
| Nintedanib | 34 | 13 | 13 | FGFR1 (69), FGFR2 (37), FGFR3 (108), PDGFRα (59), PDGFRβ (65) | [3] |
| Regorafenib | 13 | 4.2 | 46 | PDGFRβ (22), c-Kit (7), RET (1.5), Raf-1 (2.5) | [4] |
| Sorafenib | - | 90 | 20 | Raf-1 (6), B-Raf (22), PDGFRβ (57), Flt-3 (59), c-KIT (68) | |
| Sulfatinib | 2 | 24 | 1 | FGFR1 (15), CSF1R (4) | [3] |
This comparative data underscores the unique position of this compound as a highly selective VEGFR-3 inhibitor, in contrast to the multi-kinase inhibitory profiles of many other compounds.
Experimental Protocols
The determination of the kinase inhibitory activity of this compound was conducted using established biochemical assays. The following provides a summary of the likely methodology based on standard practices described in the field.
In Vitro Kinase Inhibition Assay (General Protocol)
A common method for determining IC50 values for kinase inhibitors is a biochemical assay that measures the phosphorylation of a substrate by the target kinase.
-
Objective: To quantify the concentration of this compound required to inhibit 50% of the enzymatic activity of VEGFR-3, VEGFR-1, and VEGFR-2.
-
Materials:
-
Recombinant human VEGFR-1, VEGFR-2, and VEGFR-3 kinase domains.
-
A suitable substrate (e.g., a synthetic peptide or a protein like poly(Glu, Tyr)).
-
Adenosine triphosphate (ATP), typically radiolabeled (e.g., [γ-³²P]ATP or [γ-³³P]ATP) or in a system that allows for non-radioactive detection of ADP production.
-
This compound at various concentrations.
-
Assay buffer containing necessary ions and cofactors (e.g., Mg²⁺, Mn²⁺).
-
Filter plates or other separation methods to distinguish phosphorylated substrate from free ATP.
-
A detection instrument (e.g., scintillation counter for radioactivity or a luminometer for ADP-Glo™ type assays).
-
-
Procedure:
-
The kinase, substrate, and various concentrations of this compound are incubated together in the assay buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, typically by adding a solution like EDTA or by spotting the reaction mixture onto a filter membrane.
-
The phosphorylated substrate is separated from the unreacted ATP.
-
The amount of phosphorylated substrate is quantified using the appropriate detection method.
-
The percentage of kinase inhibition is calculated for each concentration of the inhibitor compared to a control reaction without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
The following diagram illustrates a generalized workflow for a kinase inhibition assay.
Caption: A simplified workflow of a typical in vitro kinase inhibition assay.
VEGFR-3 Signaling Pathway
To understand the biological context of this compound's activity, it is essential to visualize the VEGFR-3 signaling pathway. Upon binding of its ligands, primarily VEGF-C and VEGF-D, VEGFR-3 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain. This activation triggers downstream signaling cascades, most notably the PI3K/AKT and MAPK/ERK pathways, which are crucial for lymphatic endothelial cell proliferation, migration, and survival.
The following diagram illustrates the key components of the VEGFR-3 signaling cascade.
Caption: Overview of the VEGFR-3 signaling cascade and the point of inhibition by this compound.
By selectively inhibiting VEGFR-3 at the top of this cascade, this compound effectively blocks the downstream signals that drive lymphangiogenesis, providing a targeted approach for therapeutic intervention in diseases where this process is dysregulated, such as in cancer metastasis.
References
Comparative Analysis of Vegfr-3-IN-1 in Lymphangiogenesis Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Vegfr-3-IN-1 with other Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3) inhibitors in the context of lymphangiogenesis models. The following sections detail experimental data, protocols, and key signaling pathways to inform inhibitor selection and experimental design.
Introduction to VEGFR-3 and Lymphangiogenesis
Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3) is a receptor tyrosine kinase that plays a pivotal role in the development and maintenance of the lymphatic system, a process known as lymphangiogenesis.[1][2] Its primary ligands, VEGF-C and VEGF-D, stimulate VEGFR-3, leading to the activation of downstream signaling cascades, principally the PI3K-Akt and MAPK-ERK pathways.[1][2] These pathways are crucial for the proliferation, migration, and survival of lymphatic endothelial cells (LECs). Dysregulation of VEGFR-3 signaling is implicated in various pathologies, including tumor metastasis, lymphedema, and inflammation.[1] Consequently, inhibitors of VEGFR-3 are valuable tools for studying these processes and hold therapeutic potential.
This compound: A Potent and Selective Inhibitor
This compound is a potent and selective inhibitor of VEGFR-3 with a reported IC50 of 110.4 nM.[3][4] It has been shown to significantly inhibit the proliferation and migration of human dermal lymphatic endothelial cells (HDLECs) induced by VEGF-C.[3][4] Furthermore, in preclinical cancer models, this compound effectively suppresses breast cancer growth and reduces tumor volume by inactivating the VEGFR-3 signaling pathway.[3][4]
Comparative Performance of VEGFR-3 Inhibitors
The selection of a suitable VEGFR-3 inhibitor is critical for the success of lymphangiogenesis studies. Below is a comparative summary of this compound and other commonly used VEGFR-3 inhibitors. It is important to note that IC50 values can vary depending on the specific assay conditions.
| Inhibitor | Type | VEGFR-3 IC50 (nM) | Other Key Targets | Reference(s) |
| This compound | Selective | 110.4 | - | [3][4] |
| SAR131675 | Selective | 20 - 45 | VEGFR-2 (moderately) | [5][6][7] |
| EVT801 | Selective | 11 | VEGFR-1, VEGFR-2 | [8] |
| Fruquintinib | Multi-kinase | 0.5 | VEGFR-1, VEGFR-2 | [9][10] |
| Axitinib | Multi-kinase | 0.1 - 0.3 | VEGFR-1, VEGFR-2, PDGFRβ, c-Kit | [10] |
| Sorafenib | Multi-kinase | 20 | Raf-1, B-Raf, VEGFR-2, PDGFR-β, c-KIT | [9][10] |
| Vandetanib | Multi-kinase | 110 | VEGFR-2, EGFR | [9][11] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the molecular mechanisms and experimental approaches, the following diagrams illustrate the VEGFR-3 signaling pathway and a typical workflow for evaluating VEGFR-3 inhibitors.
Caption: VEGFR-3 signaling pathway in lymphangiogenesis.
References
- 1. Mouse corneal lymphangiogenesis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EVT801, a Novel, Selective VEGFR-3 Inhibitor to Fight Solid Tumors - Evotec [evotec.com]
- 3. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. SAR131675, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. altmeyers.org [altmeyers.org]
Validating Vegfr-3-IN-1 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Vegfr-3-IN-1 with other common VEGFR-3 inhibitors, offering supporting data and detailed experimental protocols to validate target engagement in a cellular context.
Introduction to VEGFR-3 and its Inhibition
Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), also known as Fms-like tyrosine kinase 4 (Flt-4), is a key regulator of lymphangiogenesis, the formation of lymphatic vessels. Its signaling is initiated by the binding of its ligands, VEGF-C and VEGF-D, leading to receptor dimerization (homodimerization or heterodimerization with VEGFR-2) and autophosphorylation. This activates downstream pathways, primarily the PI3K/AKT and MAPK/ERK signaling cascades, which are crucial for the proliferation, migration, and survival of lymphatic endothelial cells. Dysregulation of the VEGFR-3 signaling pathway is implicated in various pathological conditions, including tumor metastasis and lymphedema.
This compound is a potent and selective inhibitor of VEGFR-3, effectively blocking its signaling pathway. Validating the engagement of this and other inhibitors with their intended target within a cellular environment is a critical step in drug discovery and development. This guide outlines key experimental approaches for this validation and compares this compound with other multi-kinase inhibitors that also target VEGFR-3.
Comparison of this compound and Alternative Inhibitors
While this compound is a selective inhibitor, several multi-kinase inhibitors also exhibit significant activity against VEGFR-3. Below is a comparison of their reported inhibitory concentrations (IC50). It is important to note that these values are compiled from various sources and direct head-to-head comparisons in a single study are limited. Variations in experimental conditions can influence the absolute IC50 values.
| Inhibitor | VEGFR-3 IC50 (nM) | Other Notable Kinase Targets (IC50 in nM) |
| This compound | 110.4 | Selective for VEGFR-3 |
| Axitinib | 0.1 - 0.3 | VEGFR-1 (1.2), VEGFR-2 (0.2), PDGFRβ (1.6), c-Kit (1.7)[1] |
| Lenvatinib | 5.2 | VEGFR-1, VEGFR-2 (4), FGFR1-4, PDGFRα, KIT, RET[2] |
| Pazopanib | 47 | VEGFR-1 (10), VEGFR-2 (30), PDGFRα (84), PDGFRβ, c-Kit (74), FGFR1 (140), c-Fms (146)[3][4] |
| Sorafenib | 20 | Raf-1 (6), B-Raf (22), VEGFR-2 (90), PDGFRβ (57), Flt-3 (59), c-KIT (68)[5] |
Experimental Protocols for Target Validation
Validating that an inhibitor binds to and functionally inhibits its target in a cellular context is crucial. The following are key experimental methods to assess VEGFR-3 target engagement.
Western Blot for Phospho-VEGFR-3
This method directly assesses the inhibition of VEGFR-3 autophosphorylation, a key step in its activation.
Protocol:
-
Cell Culture and Treatment: Plate human lymphatic endothelial cells (HLECs) or other cells endogenously expressing VEGFR-3. Once confluent, serum-starve the cells for 12-24 hours.
-
Inhibitor Incubation: Pre-incubate the cells with varying concentrations of this compound or alternative inhibitors for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with recombinant human VEGF-C (50-100 ng/mL) for 10-15 minutes to induce VEGFR-3 phosphorylation.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated VEGFR-3 (e.g., p-VEGFR-3 Tyr1230/1231).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for total VEGFR-3 to normalize for protein loading.
-
Quantify the band intensities using densitometry software.
-
Plot the ratio of phosphorylated VEGFR-3 to total VEGFR-3 against the inhibitor concentration to determine the IC50.
-
In Vitro Kinase Assay
This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant VEGFR-3.
Protocol:
-
Assay Setup: Use a commercially available VEGFR-3 kinase assay kit which typically includes recombinant VEGFR-3 enzyme, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP.
-
Inhibitor Preparation: Prepare a serial dilution of this compound and other inhibitors.
-
Kinase Reaction:
-
In a 96-well plate, add the VEGFR-3 enzyme, the kinase buffer, and the inhibitors at various concentrations.
-
Initiate the kinase reaction by adding the substrate and ATP mixture.
-
Incubate the plate at 30°C for the recommended time (e.g., 45-60 minutes).
-
-
Detection:
-
Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. This is often done using a luminescence-based detection reagent (e.g., ADP-Glo™).
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Protocol:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control (DMSO) for a specific duration (e.g., 1 hour).
-
Heating: Heat the cell suspensions in a PCR cycler to a range of temperatures for a short period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins.
-
Detection:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble VEGFR-3 at each temperature by Western blotting or ELISA.
-
-
Data Analysis:
-
Generate a melting curve by plotting the amount of soluble VEGFR-3 against the temperature for both the inhibitor-treated and vehicle-treated samples.
-
A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.
-
Visualizing Pathways and Workflows
To better understand the biological context and experimental procedures, the following diagrams have been generated.
Conclusion
Validating the cellular target engagement of this compound is essential for its characterization as a selective VEGFR-3 inhibitor. This guide provides a framework for comparing its activity against other multi-kinase inhibitors and offers detailed protocols for key validation assays. By employing methods such as Western blotting for phospho-VEGFR-3, in vitro kinase assays, and Cellular Thermal Shift Assays, researchers can confidently assess the on-target activity of this compound and its alternatives, thereby facilitating informed decisions in drug development projects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 4. Recent progress on vascular endothelial growth factor receptor inhibitors with dual targeting capabilities for tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
Benchmarking Vegfr-3-IN-1 Against Known Pan-VEGFR Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Vegfr-3-IN-1 with established pan-Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors. The following sections detail the biochemical and cellular performance of these compounds, supported by experimental data and standardized protocols to aid in research and development decisions.
Biochemical Profile: Kinase Inhibition
The in vitro potency of a kinase inhibitor is a critical determinant of its therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. This compound has been identified as a potent and selective inhibitor of VEGFR-3 with an IC50 value of 110.4 nM.[1][2] For a comprehensive comparison, the table below summarizes the IC50 values of this compound and several well-characterized pan-VEGFR inhibitors against the three primary VEGFR isoforms.
| Compound | VEGFR-1 IC50 (nM) | VEGFR-2 IC50 (nM) | VEGFR-3 IC50 (nM) | Other Notable Targets (IC50 nM) |
| This compound | - | - | 110.4[1][2] | - |
| Axitinib | 0.1[2][3] | 0.2[2][3] | 0.1-0.3[2][3] | PDGFRβ (1.6), c-Kit (1.7)[2][3] |
| Fruquintinib | 33[3][4] | 35[3][4] | 0.5[3][4] | Weak inhibition of RET, FGFR-1, c-Kit[3][4] |
| Nintedanib | 34[3][5] | 13[3][5] | 13[3][5] | FGFR1/2/3 (69/37/108), PDGFRα/β (59/65)[3][5] |
| Regorafenib | 13[3][5] | 4.2[3][5] | 46[3][5] | PDGFRβ (22), c-Kit (7), RET (1.5), Raf-1 (2.5)[5] |
| Sorafenib | - | 90[4] | 20[4] | Raf-1 (6), B-Raf (22), PDGFR-β (57), Flt-3 (59), c-KIT (68)[4] |
| Sulfatinib | 2[4][5] | 24[4][5] | 1[4][5] | FGFR1 (15), CSF1R (4)[4][5] |
Experimental Protocol: In Vitro VEGFR Kinase Assay
The inhibitory activity of the compounds is typically determined using an in vitro kinase assay. This assay measures the ability of a compound to block the phosphorylation of a substrate by the target kinase.
Objective: To quantify the IC50 value of a test compound against VEGFR kinases.
Materials:
-
Recombinant human VEGFR-1, VEGFR-2, or VEGFR-3 kinase domain.
-
Kinase buffer (e.g., 5x Kinase Buffer 1).[6]
-
ATP (Adenosine triphosphate).[6]
-
Substrate (e.g., Poly (Glu, Tyr) 4:1).[6]
-
Test compound (e.g., this compound) at various concentrations.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit).[6]
-
96-well plates.[6]
-
Plate reader capable of measuring luminescence.[7]
Procedure:
-
Preparation: Thaw all reagents on ice. Prepare a 1x kinase buffer from a 5x stock solution.
-
Master Mix: Prepare a master mix containing the 1x kinase buffer, ATP, and the kinase substrate.[6]
-
Compound Dilution: Prepare serial dilutions of the test inhibitor. The final concentration of the solvent (e.g., DMSO) should not exceed 1%.[6]
-
Reaction Setup:
-
Add the master mix to all wells of a 96-well plate.
-
Add the diluted test inhibitor to the designated "Test Inhibitor" wells.
-
Add a diluent solution (vehicle control) to the "Positive Control" and "Blank" wells.[6]
-
-
Enzyme Addition: Add the diluted VEGFR kinase to the "Positive Control" and "Test Inhibitor" wells to initiate the reaction. Add 1x kinase buffer without the enzyme to the "Blank" wells.[6]
-
Incubation: Incubate the plate at 30°C for a specified time, typically 30-45 minutes.[6][7]
-
Signal Detection:
-
Add a reagent like ADP-Glo™ to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for approximately 45 minutes.[6]
-
Add a kinase detection reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for another 45 minutes.[6]
-
-
Data Analysis: Measure the luminescence using a plate reader. The IC50 value is calculated by fitting the percent inhibition data to a dose-response curve.[7]
Cellular Activity: Anti-Proliferation
Beyond direct kinase inhibition, it is crucial to assess a compound's effect in a cellular context. Anti-proliferative assays measure the ability of a compound to inhibit the growth of cancer cells, which often rely on VEGFR signaling for angiogenesis. This compound has demonstrated significant anti-proliferative activity against MDA-MB-231 and MDA-MB-436 breast cancer cells, with IC50 values of 2.22 µM and 3.50 µM, respectively.[1]
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | MDA-MB-231 | Breast | 2.22[1] |
| MDA-MB-436 | Breast | 3.50[1] | |
| Sorafenib | HepG-2 | Liver | >6.48 (various derivatives tested)[7] |
| A549, Caco-2, MDA | Lung, Colon, Breast | (various derivatives tested)[7] | |
| Sunitinib | HCT-116 | Colon | ~0.018 (18.9 nM)[8] |
Note: Cellular IC50 values can vary significantly based on the cell line and assay conditions.
Experimental Protocol: Cell Proliferation Assay (e.g., CCK-8/MTT)
This protocol outlines a common method for assessing the effect of a VEGFR inhibitor on the proliferation of endothelial or tumor cells.
Objective: To determine the anti-proliferative IC50 of a test compound on a relevant cell line.
Materials:
-
Complete culture medium (e.g., RPMI 1640 with 10% FBS).[10]
-
Test compound at various concentrations.
-
VEGF (for assays with endothelial cells).[9]
-
Cell proliferation detection reagent (e.g., CellTiter-Glo®, CCK-8, MTT).[9][10]
-
96-well cell culture plates.
-
CO2 incubator (37°C, 5% CO2).[9]
-
Microplate reader (luminescence or absorbance).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1.5 x 10^3 to 3 x 10^4 cells/well) and allow them to adhere overnight in a CO2 incubator.[9][10]
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound or vehicle control. For assays on endothelial cells like HUVECs, VEGF may be added to stimulate proliferation in all wells except the negative control.[9]
-
Incubation: Incubate the plate for a period of 48 to 72 hours at 37°C in a 5% CO2 incubator.[9][10]
-
Detection:
-
Add the cell proliferation reagent (e.g., CCK-8) to each well.[10]
-
Incubate for an additional 1-4 hours as per the manufacturer's instructions.
-
-
Measurement: Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting the percent viability against the log of the compound concentration and fitting the data to a dose-response curve.
In Vivo Efficacy
Animal models are essential for evaluating the therapeutic potential of anti-angiogenic agents. In a mouse model, this compound administered orally at 25 and 50 mg/kg demonstrated a significant reduction in tumor volume, with the higher dose achieving a tumor growth inhibition rate of 61.9%.[1] This indicates that the compound possesses favorable pharmacokinetic properties and in vivo anti-tumor activity. Comparative in vivo studies with other pan-VEGFR inhibitors would be necessary to establish a complete performance benchmark.
The VEGFR Signaling Pathway
VEGF ligands (like VEGF-A, VEGF-C) bind to and activate VEGFRs, which are receptor tyrosine kinases.[11] This binding leads to receptor dimerization and autophosphorylation, initiating downstream signaling cascades that are crucial for angiogenesis and lymphangiogenesis.[11] The two major pathways activated by VEGFR-2 are the PLCγ-PKC-MAPK pathway, which promotes DNA synthesis and cell proliferation, and the PI3K-Akt pathway, which supports cell survival.[11][12][13] this compound primarily targets the VEGFR-3 pathway, which is critical for lymphangiogenesis and is also implicated in tumor angiogenesis.[1][14]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS |DC Chemicals [dcchemicals.com]
- 3. selleckchem.com [selleckchem.com]
- 4. altmeyers.org [altmeyers.org]
- 5. selleckchem.com [selleckchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. dovepress.com [dovepress.com]
- 8. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. VEGFR2 inhibition hampers breast cancer cell proliferation via enhanced mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cusabio.com [cusabio.com]
- 12. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 14. Vascular Endothelial Growth Factor Receptor-3 in Lymphangiogenesis in Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Validation of Vegfr-3-IN-1's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Vegfr-3-IN-1, a potent and selective VEGFR-3 inhibitor, with other commercially available alternatives. The information presented herein is supported by experimental data to facilitate informed decisions in research and drug development.
Introduction to this compound
This compound is a selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), a key regulator of lymphangiogenesis. It has demonstrated significant anti-proliferative and anti-migratory effects in various cancer cell lines and has shown efficacy in in-vivo tumor models. This guide will delve into its mechanism of action, compare its performance with other VEGFR-3 inhibitors, and provide detailed protocols for key validation experiments.
Mechanism of Action: The VEGFR-3 Signaling Pathway
Vascular Endothelial Growth Factor C (VEGF-C) and VEGF-D are the primary ligands for VEGFR-3. Upon ligand binding, VEGFR-3 dimerizes and autophosphorylates, initiating downstream signaling cascades, principally the PI3K/Akt and MAPK/ERK pathways. These pathways are crucial for lymphatic endothelial cell proliferation, migration, and survival. This compound exerts its inhibitory effect by blocking the kinase activity of VEGFR-3, thereby preventing its phosphorylation and the subsequent activation of these downstream pathways.
Caption: VEGFR-3 signaling pathway and the inhibitory action of this compound.
Performance Comparison of VEGFR-3 Inhibitors
The following tables summarize the in vitro and in vivo performance of this compound in comparison to other known VEGFR-3 inhibitors. It is important to note that the data presented is compiled from various sources and may not be directly comparable due to differences in experimental conditions.
In Vitro Kinase Inhibitory Activity
| Inhibitor | VEGFR-3 IC50 (nM) | Selectivity Profile |
| This compound | 110.4 [1] | Selective for VEGFR-3 |
| Axitinib | 0.1 - 0.3 | Multi-targeted (VEGFR1/2/3, PDGFR, c-Kit)[2] |
| Lenvatinib | 5.2 | Multi-targeted (VEGFR1/2/3, FGFR1-4, PDGFRα, RET, KIT)[2] |
| Sorafenib | 20 | Multi-targeted (Raf-1, B-Raf, VEGFR-2/3, PDGFR-β, Flt-3, c-KIT) |
| Pazopanib | 47 | Multi-targeted (VEGFR1/2/3, PDGFR, FGFR, c-Kit, c-Fms) |
| Sunitinib | 6 | Multi-targeted (VEGFR1/2/3, PDGFR, c-Kit, FLT3, RET, CSF-1R) |
In Vitro Anti-Proliferative Activity
| Inhibitor | Cell Line | IC50 (µM) |
| This compound | MDA-MB-231 | 2.22 [1] |
| This compound | MDA-MB-436 | 3.50 [1] |
| Axitinib | U87 (Glioblastoma) | ~1 |
| Lenvatinib | HUVEC (VEGF-stimulated) | 0.0048 |
| Sorafenib | HUVEC (VEGF-stimulated) | 0.02 |
In Vivo Anti-Tumor Efficacy
| Inhibitor | Cancer Model | Dosage | Tumor Growth Inhibition |
| This compound | Breast Cancer Xenograft | 50 mg/kg, p.o. | 61.9% [1] |
| Axitinib | U87 Glioblastoma Xenograft | 30 mg/kg, p.o. | Significant survival extension |
| Lenvatinib | Pancreatic Cancer Xenograft | 10 mg/kg, p.o. | Significant tumor growth inhibition[3] |
| Sorafenib | Various Xenograft Models | 30-100 mg/kg, p.o. | Variable |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
VEGFR-3 Kinase Assay
This assay measures the ability of an inhibitor to block the phosphorylation of a substrate by VEGFR-3.
Caption: Workflow for a typical VEGFR-3 kinase assay.
Protocol:
-
Reagent Preparation: Prepare a 1x kinase assay buffer, a solution of ATP at the desired concentration (e.g., 10 µM), and a solution of a suitable substrate (e.g., poly(Glu, Tyr) 4:1).
-
Inhibitor Preparation: Prepare serial dilutions of this compound and other test compounds in the kinase assay buffer.
-
Reaction Setup: In a 96-well plate, add the kinase buffer, the test inhibitor at various concentrations, and the VEGFR-3 enzyme. Incubate for 10-15 minutes at room temperature.
-
Initiation: Initiate the kinase reaction by adding the ATP and substrate solution to each well.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based ADP-Glo™ Kinase Assay or a fluorescence-based assay.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using a non-linear regression analysis.
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of an inhibitor on the viability and proliferation of cancer cells.
Protocol for MDA-MB-231 cells:
-
Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or other inhibitors for a specified period (e.g., 48-72 hours). Include a vehicle-only control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Western Blot for VEGFR-3 Phosphorylation
This technique is used to detect the phosphorylation status of VEGFR-3 in response to ligand stimulation and inhibitor treatment.
Protocol:
-
Cell Culture and Treatment: Culture human dermal lymphatic endothelial cells (HDLECs) or other suitable cells to near confluence. Serum-starve the cells overnight.
-
Stimulation and Inhibition: Pre-treat the cells with various concentrations of this compound for 1-2 hours, followed by stimulation with VEGF-C (e.g., 50 ng/mL) for 10-15 minutes.
-
Cell Lysis: Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody specific for phosphorylated VEGFR-3 (p-VEGFR-3). A common dilution is 1:1000.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:2000 dilution).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Total VEGFR-3 and Loading Control: Strip the membrane and re-probe with an antibody for total VEGFR-3 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Cell Migration (Scratch) Assay
This assay evaluates the effect of an inhibitor on the migratory capacity of cells.
Caption: Workflow for a cell migration (scratch) assay.
Protocol for HDLEC cells:
-
Cell Seeding: Seed HDLECs in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Scratch Creation: Create a linear "scratch" in the monolayer using a sterile p200 pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing different concentrations of this compound or other inhibitors. Include a vehicle-only control.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-8 hours) for up to 24-48 hours.
-
Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure. Compare the migration rate between treated and control groups.
Conclusion
This compound is a potent and selective inhibitor of VEGFR-3 with demonstrated efficacy in vitro and in vivo. Its selectivity for VEGFR-3 may offer advantages over multi-targeted kinase inhibitors by potentially reducing off-target effects. The experimental protocols provided in this guide offer a framework for the orthogonal validation of its mechanism of action and for comparing its performance against other VEGFR-3 inhibitors. Further head-to-head comparative studies are warranted to definitively establish its relative potency and efficacy.
References
- 1. Comparing protein VEGF inhibitors: In vitro biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. VEGF Receptor 3 Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Frontiers | Critical review of the current and future prospects of VEGF-TKIs in the management of squamous cell carcinoma of head and neck [frontiersin.org]
The Potential of Vegfr-3-IN-1 in Overcoming Sorafenib Resistance in Hepatocellular Carcinoma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Sorafenib, a multikinase inhibitor, has long been the standard of care for advanced hepatocellular carcinoma (HCC). However, the development of resistance significantly limits its long-term efficacy. Emerging evidence suggests that activation of alternative signaling pathways, including the Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3) pathway, may contribute to sorafenib resistance. This guide provides a comparative overview of the potential efficacy of Vegfr-3-IN-1, a selective VEGFR-3 inhibitor, in sorafenib-resistant HCC models, alongside existing alternative therapies.
Disclaimer: Direct experimental data on the efficacy of this compound in sorafenib-resistant HCC models is not currently available in published literature. The following comparison is based on the known mechanism of action of this compound, the established role of VEGFR-3 in angiogenesis and cancer, and the mechanisms of sorafenib resistance. The data presented for this compound is therefore hypothetical and intended to guide future research.
Comparative Efficacy of Treatments for Sorafenib-Resistant HCC
The following table summarizes the efficacy of various therapeutic agents in preclinical models of sorafenib-resistant HCC.
| Compound | Target(s) | Reported IC50 / Efficacy in Sorafenib-Resistant Models | Reference |
| Sorafenib | VEGFR-1, -2, -3, PDGFRβ, c-Kit, FLT-3, Raf | High IC50 values in resistant cell lines; reduced tumor growth inhibition. | [1] |
| Regorafenib | VEGFR-1, -2, -3, TIE2, PDGFRβ, FGFR, Kit, Ret, Raf | Improved survival in patients who progressed on sorafenib. | [2] |
| Cabozantinib | VEGFR-1, -2, -3, MET, AXL, RET, KIT, TIE2, FLT3 | Showed efficacy in patients who have failed sorafenib. | [1] |
| Lenvatinib | VEGFR-1, -2, -3, FGFR-1, -2, -3, -4, PDGFRα, KIT, RET | Non-inferior to sorafenib in the first-line setting; efficacy in sorafenib-resistant models under investigation. | [3] |
| This compound (Hypothetical) | VEGFR-3 | IC50 of 110.4 nM for VEGFR-3. Efficacy in sorafenib-resistant HCC is yet to be determined. |
Signaling Pathways in Sorafenib Resistance and Potential Intervention by this compound
Sorafenib resistance in HCC is multifactorial, often involving the activation of bypass signaling pathways that promote angiogenesis and cell survival. One such pathway is the VEGFR-3 signaling cascade. The following diagrams illustrate the mechanism of sorafenib resistance and the potential point of intervention for this compound.
Caption: Sorafenib resistance can occur via upregulation of the VEGFR-3 pathway.
The diagram above illustrates how sorafenib targets multiple kinases, including VEGFR-3. In resistant tumors, increased levels of ligands like VEGF-C and VEGF-D can activate VEGFR-3, leading to downstream activation of the PI3K/Akt/mTOR pathway, which promotes angiogenesis and cell survival, thus bypassing the inhibitory effects of sorafenib. This compound, by selectively targeting VEGFR-3, could potentially block this escape mechanism.
Experimental Protocols
To evaluate the efficacy of this compound in sorafenib-resistant HCC, the following experimental protocols are proposed:
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effects of this compound on sorafenib-resistant HCC cells.
Materials:
-
Sorafenib-resistant HCC cell lines (e.g., Huh7-R, HepG2-R) and parental sensitive cell lines.
-
DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin/streptomycin.
-
This compound, Sorafenib, and other comparator compounds.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Seed cells in 96-well plates at a density of 5x10³ cells/well and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound, sorafenib, or other inhibitors for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values.
Caption: Workflow for assessing cell viability using the MTT assay.
In Vivo Xenograft Model
This model assesses the anti-tumor activity of this compound in a living organism.
Materials:
-
Sorafenib-resistant HCC cells.
-
6-8 week old male BALB/c nude mice.
-
This compound, Sorafenib, and vehicle control.
-
Matrigel.
-
Calipers.
Procedure:
-
Subcutaneously inject 5x10⁶ sorafenib-resistant HCC cells mixed with Matrigel into the flank of each mouse.
-
When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle, sorafenib, this compound, combination).
-
Administer the treatments daily via oral gavage or intraperitoneal injection.
-
Measure tumor volume with calipers every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).
Caption: Workflow for the in vivo evaluation of this compound.
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation of key proteins in the VEGFR-3 signaling pathway.
Materials:
-
Protein lysates from treated cells or tumors.
-
SDS-PAGE gels.
-
PVDF membranes.
-
Primary antibodies against p-VEGFR-3, total VEGFR-3, p-Akt, total Akt, p-mTOR, total mTOR, and a loading control (e.g., β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence detection reagents.
Procedure:
-
Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities to determine relative protein expression.
Caption: Workflow for Western blot analysis of signaling pathways.
Conclusion
While direct evidence is pending, the selective inhibition of VEGFR-3 by this compound presents a rational and promising strategy to overcome a key mechanism of sorafenib resistance in HCC. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of this compound and other targeted therapies in sorafenib-resistant models. Further investigation is warranted to validate the therapeutic potential of this approach and to identify patient populations that would most benefit from such a targeted therapy.
References
- 1. Frontiers | Angiogenesis Inhibitors for the Treatment of Hepatocellular Carcinoma [frontiersin.org]
- 2. Elucidating the Molecular Basis of Sorafenib Resistance in HCC: Current Findings and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Roles Of Angiogenesis And Cancer Stem Cells In Sorafenib Drug Resistance In Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Vegfr-3-IN-1 Across Diverse Tumor Models: A Preclinical Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of Vegfr-3-IN-1, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3). The performance of this compound is evaluated against other established multi-targeted tyrosine kinase inhibitors with VEGFR-3 activity, namely Sorafenib, Pazopanib, and Axitinib. This document summarizes key quantitative data from in vitro and in vivo studies, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows to offer a comprehensive resource for researchers in oncology and drug development.
Introduction to VEGFR-3 Inhibition in Oncology
Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3) and its ligands, VEGF-C and VEGF-D, are pivotal regulators of lymphangiogenesis, the formation of new lymphatic vessels.[1][2] In the context of cancer, the VEGFR-3 signaling pathway is frequently hijacked by tumors to facilitate lymphatic metastasis, a primary route for cancer dissemination and a significant factor in poor patient prognosis.[1] Beyond its role in lymphangiogenesis, VEGFR-3 is also implicated in tumor angiogenesis, the formation of new blood vessels, further highlighting its importance as a therapeutic target.[3] Small molecule inhibitors targeting the kinase activity of VEGFR-3, such as this compound, represent a promising strategy to abrogate these tumor-promoting processes.
Comparative Preclinical Efficacy
The following tables summarize the in vitro and in vivo preclinical data for this compound and selected comparator agents. It is important to note that the presented data is compiled from separate studies, and direct head-to-head comparisons were not available in the public domain. Therefore, variations in experimental conditions should be considered when interpreting these results.
Table 1: In Vitro Efficacy of VEGFR-3 Inhibitors Against Cancer Cell Lines and Kinases
| Compound | Target | Cell Line/Kinase | IC50 | Citation |
| This compound | VEGFR-3 Kinase | - | 110.4 nM | [4] |
| Breast Cancer | MDA-MB-231 | 2.22 µM | [4] | |
| Breast Cancer | MDA-MB-436 | 3.50 µM | [4] | |
| Sorafenib | VEGFR-1 | - | 26 nM | |
| VEGFR-2 | - | 90 nM | ||
| VEGFR-3 | - | 20 nM | ||
| Glioblastoma | Patient-derived | ~1.5 µM | [5] | |
| Pazopanib | VEGFR-1 | - | 10 nM | [6] |
| VEGFR-2 | - | 30 nM | [6] | |
| VEGFR-3 | - | 47 nM | [6] | |
| HUVEC (VEGF-induced) | - | 20 nM | [7] | |
| Axitinib | VEGFR-1 | - | 0.1 nM | [8] |
| VEGFR-2 | - | 0.2 nM | [8] | |
| VEGFR-3 | - | 0.1-0.3 nM | [8] | |
| Neuroblastoma | - | 274 to >10,000 nM | [9] |
Table 2: In Vivo Efficacy of VEGFR-3 Inhibitors in Xenograft Models
| Compound | Tumor Type | Animal Model | Dosing | Tumor Growth Inhibition | Citation |
| This compound | Breast Cancer | Mouse | 25 or 50 mg/kg, p.o. | 61.9% | [4] |
| Sorafenib | Glioblastoma | Mouse (orthotopic) | Not specified | Significant suppression | [5] |
| Pazopanib | Multiple (colon, melanoma, etc.) | Mouse | Dose-dependent | Significant activity | [7] |
| Axitinib | Neuroblastoma | Mouse (subcutaneous) | 30 mg/kg, p.o., BID | Significant delay | [9] |
| Cholangiocarcinoma | Mouse | 6-30 mg/kg | Significant inhibition | [10] | |
| Glioblastoma | Mouse (orthotopic) | Not specified | Significant survival extension | [8] |
Signaling Pathway and Experimental Workflow
To visually contextualize the mechanism of action and the preclinical evaluation process, the following diagrams are provided.
Caption: VEGFR-3 signaling pathway and point of inhibition.
Caption: Preclinical evaluation workflow for a VEGFR-3 inhibitor.
Experimental Protocols
This section provides representative protocols for key experiments cited in this guide. These are intended as a reference and may require optimization for specific experimental conditions.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5 x 10³ cells per well in complete growth medium and incubate for 24 hours.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound or comparator compounds. Include a vehicle-only control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for VEGFR-3 Phosphorylation
-
Cell Lysis: Treat cells with the inhibitor for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-VEGFR-3 and total VEGFR-3 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Transwell Migration Assay
-
Insert Preparation: Place 8.0 µm pore size Transwell inserts into a 24-well plate.
-
Chemoattractant Addition: Add medium containing a chemoattractant (e.g., 10% FBS or VEGF-C) to the lower chamber.
-
Cell Seeding: Seed serum-starved cells in serum-free medium containing the test inhibitor or vehicle into the upper chamber of the inserts.
-
Incubation: Incubate the plate for 16-24 hours at 37°C to allow for cell migration.
-
Cell Removal and Fixation: Remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix the migrated cells on the lower surface with methanol.
-
Staining and Counting: Stain the migrated cells with crystal violet and count the number of cells in several microscopic fields.
In Vivo Tumor Xenograft Study
-
Cell Implantation: Subcutaneously inject 2 x 10⁶ MDA-MB-231 cells suspended in Matrigel into the flank of female athymic nude mice.
-
Tumor Growth and Randomization: Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³. Randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound or comparator drugs via oral gavage at the specified dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for markers of proliferation and angiogenesis like Ki-67 and CD31).
Conclusion
This compound demonstrates potent and selective inhibition of VEGFR-3 kinase activity, translating to anti-proliferative effects in breast cancer cell lines and significant tumor growth inhibition in a preclinical xenograft model. While a direct comparative study is not yet available, the compiled data suggests that this compound's efficacy is within a relevant range when compared to established multi-targeted inhibitors like Sorafenib, Pazopanib, and Axitinib. The higher selectivity of this compound for VEGFR-3 may offer a more targeted therapeutic approach with a potentially improved safety profile, a critical aspect for further clinical investigation. The experimental protocols and workflows provided in this guide offer a foundational framework for researchers to conduct further comparative studies to precisely delineate the therapeutic potential of this compound in various cancer types.
References
- 1. The role of the VEGF-C/VEGFR-3 axis in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting Tumor Angiogenesis with the Selective VEGFR-3 Inhibitor EVT801 in Combination with Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two Birds, One Stone: Double Hits on Tumor Growth and Lymphangiogenesis by Targeting Vascular Endothelial Growth Factor Receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sorafenib exerts anti-glioma activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Single agent efficacy of the VEGFR kinase inhibitor axitinib in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The selective VEGFR1-3 inhibitor axitinib (AG-013736) shows antitumor activity in human neuroblastoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Safety Operating Guide
Personal protective equipment for handling Vegfr-3-IN-1
Topic: Personal Protective Equipment for Handling Vegfr-3-IN-1
Content Type: Provides essential, immediate safety and logistical information, including operational and disposal plans. This content provides procedural, step-by-step guidance that directly answers specific operational questions.
Audience: Researchers, scientists, and drug development professionals.
This guide provides comprehensive safety and handling protocols for this compound, a potent and selective VEGFR3 inhibitor. Adherence to these procedures is critical to ensure personal safety and minimize environmental impact.
Chemical and Physical Properties
This compound is a complex organic molecule used in cancer research to inhibit the VEGFR3 signaling pathway. A summary of its key properties is provided below.
| Property | Value |
| CAS Number | 2756668-73-0 |
| Molecular Formula | C29H29ClF3N7OS |
| Molecular Weight | 616.1 g/mol |
| Appearance | Solid powder |
| Storage Temperature | Powder: -20°C |
| In solvent: -80°C |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with acute oral toxicity (Category 4) and is very toxic to aquatic life with long-lasting effects (Category 1).[1] Therefore, stringent safety measures are required during handling.
Required Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from dust particles and splashes. |
| Hand Protection | Double gloving with Viton™ or Polyvinyl Alcohol (PVA) gloves over nitrile gloves | Provides robust protection against chlorinated and aromatic solvents.[2][3][4] Nitrile gloves offer good general protection but should be used as the inner layer for potent compounds. |
| Respiratory Protection | A NIOSH-approved N95, P100, or FFP3 respirator | Essential for handling the powdered form to prevent inhalation of fine particles.[5][6][7] |
| Body Protection | Impervious laboratory coat or gown | Prevents skin contact with the compound. |
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol outlines a typical workflow for assessing the inhibitory activity of this compound on its target kinase in a laboratory setting.
Materials:
-
This compound compound
-
Kinase buffer (e.g., 25 mM Tris-HCl, 10 mM MgCl2, 100 µM EDTA)
-
Recombinant VEGFR3 kinase
-
Substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide)
-
[γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™)
-
DMSO (for dissolving the compound)
-
Microplates (e.g., 96-well)
-
Incubator
-
Detection instrument (scintillation counter for radioactivity or luminometer/spectrophotometer for non-radioactive methods)
Procedure:
-
Compound Preparation:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Prepare a stock solution (e.g., 10 mM) by dissolving the powder in DMSO. This should be done in a chemical fume hood with appropriate PPE.
-
Create a serial dilution of the stock solution in the kinase buffer to achieve the desired final concentrations for the assay.
-
-
Assay Setup:
-
In a microplate, add the kinase buffer, the substrate, and the recombinant VEGFR3 kinase to each well.
-
Add the diluted this compound compound to the appropriate wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
-
Initiation of Kinase Reaction:
-
Start the reaction by adding ATP (either radiolabeled or as part of a detection system) to each well.[8]
-
-
Incubation:
-
Incubate the microplate at a controlled temperature (e.g., 30°C or 37°C) for a specific period (e.g., 30-60 minutes).
-
-
Detection of Kinase Activity:
-
For radioactive assays: Stop the reaction and spot the mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated [γ-³²P]ATP and measure the remaining radioactivity using a scintillation counter.
-
For non-radioactive assays (e.g., ADP-Glo™): Follow the manufacturer's instructions to measure the amount of ADP produced, which is proportional to kinase activity.[9]
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the negative control.
-
Plot the inhibition data against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Operational and Disposal Plans
A systematic approach to handling and disposal is essential to maintain a safe laboratory environment.
Operational Plan:
-
Receiving and Storage:
-
Upon receipt, verify the integrity of the container.
-
Store the compound in a designated, clearly labeled, and secure location at the recommended temperature (-20°C for powder).
-
-
Weighing and Solution Preparation:
-
Conduct all weighing and initial solution preparation within a chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.[10]
-
Use dedicated spatulas and weighing boats.
-
-
Experimentation:
-
Wear all required PPE during the entire experimental procedure.
-
Work in a well-ventilated area.
-
Avoid generating dust or aerosols.
-
-
Post-Experiment Cleanup:
-
Decontaminate all surfaces and equipment that came into contact with the compound using an appropriate solvent (e.g., ethanol), followed by a cleaning agent.
-
Dispose of all contaminated materials as cytotoxic waste.
-
Disposal Plan:
This compound and any materials contaminated with it are considered cytotoxic waste and must be disposed of accordingly.
-
Segregation: All cytotoxic waste must be segregated from other laboratory waste at the point of generation.[11]
-
Containers:
-
Sharps: Needles, syringes, and other contaminated sharps must be placed in a rigid, puncture-resistant, and clearly labeled cytotoxic sharps container with a purple lid.[12]
-
Non-Sharps Solids: Contaminated gloves, gowns, pipette tips, and other solid waste should be placed in a designated, leak-proof container lined with a thick (e.g., 4mm) plastic bag and labeled with a cytotoxic warning symbol.[1][13]
-
Liquids: Unused solutions should be collected in a sealed, leak-proof, and clearly labeled waste container.
-
-
Labeling: All waste containers must be clearly labeled as "Cytotoxic Waste" with the appropriate hazard symbols.[11]
-
Storage: Store cytotoxic waste in a secure, designated area away from general laboratory traffic until it can be collected by a licensed hazardous waste disposal service.
-
Final Disposal: Cytotoxic waste must be incinerated at a high temperature by a certified waste management facility.[11][12]
Signaling Pathway
This compound is a selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR3). The binding of its ligands, VEGF-C and VEGF-D, to VEGFR3 triggers a signaling cascade that promotes the growth and migration of lymphatic endothelial cells, a process known as lymphangiogenesis. By inhibiting the kinase activity of VEGFR3, this compound blocks these downstream signals, which is a therapeutic strategy being explored for metastatic cancers.
References
- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 2. safety.nmsu.edu [safety.nmsu.edu]
- 3. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 4. edwebcontent.ed.ac.uk [edwebcontent.ed.ac.uk]
- 5. Three Step Guide to Selecting the Right Disposable Respirator [fishersci.fi]
- 6. pittsburghsprayequip.com [pittsburghsprayequip.com]
- 7. Respiratory Filter Selection Guide | ABL Distribution [abldistribution.com.au]
- 8. In vitro kinase assay [protocols.io]
- 9. 3.2. In Vitro Kinase Inhibition Assays [bio-protocol.org]
- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 11. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 12. sharpsmart.co.uk [sharpsmart.co.uk]
- 13. danielshealth.ca [danielshealth.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
